Product packaging for FA-Glu-Glu-OH(Cat. No.:)

FA-Glu-Glu-OH

Cat. No.: B1450681
M. Wt: 396.3 g/mol
InChI Key: SWSOTQMOAWBLFA-NDYVEPOPSA-N
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Description

FA-Glu-Glu-OH is a useful research compound. Its molecular formula is C17H20N2O9 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O9 B1450681 FA-Glu-Glu-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSOTQMOAWBLFA-NDYVEPOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (FA-Glu-Glu-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure, synthesis, and biological significance of Pteroyl-γ-L-glutamyl-γ-L-glutamic acid, a key polyglutamated form of folic acid. Polyglutamylation is a critical metabolic process that governs the intracellular retention, cofactor activity, and drug efficacy of folates and antifolate chemotherapeutics.

Core Structure and Nomenclature

The molecule designated "FA-Glu-Glu-OH" is chemically known as Pteroyl-γ-L-glutamyl-γ-L-glutamic acid . It is a member of the folylpolyglutamate family, which are the predominant forms of folic acid found within cells and serve as the active coenzymes in one-carbon metabolism.[1][2]

The structure consists of three primary components:

  • Pteridine Moiety: A heterocyclic system (2-amino-4-hydroxy-pteridine).

  • Para-aminobenzoic Acid (PABA) Linker: Connects the pteridine ring to the glutamate tail. The combination of the pteridine and PABA is termed pteroic acid.

  • Poly-γ-glutamate Tail: A chain of three L-glutamic acid residues. Folic acid (pteroylglutamic acid) itself contains the first glutamate.[3][4] Subsequent glutamates are attached via an isopeptide bond between the γ-carboxyl group of the preceding glutamate and the α-amino group of the incoming glutamate.[5] This specific linkage is crucial for its biological function.

The addition of glutamate residues is catalyzed by the ATP-dependent enzyme Folylpolyglutamate Synthetase (FPGS) , while the removal of these residues is performed by γ-Glutamyl Hydrolase (GGH) .[5][6]

Logical Structure of this compound cluster_PteroicAcid Pteroic Acid cluster_GlutamateTail Poly-γ-glutamate Tail Pteridine Pteridine PABA PABA Pteridine->PABA Methylene Bridge Glu1 Glutamate 1 PABA->Glu1 Amide Bond Glu2 Glutamate 2 Glu1->Glu2 γ-linkage Glu3 Glutamate 3 (-OH) Glu2->Glu3 γ-linkage

Caption: Hierarchical structure of Pteroyl-triglutamate.

Biological Significance and Role in Drug Action

Polyglutamylation is a pivotal mechanism for folate homeostasis and the efficacy of antifolate drugs.[7]

  • Cellular Retention: The addition of negatively charged glutamate residues transforms the molecule into a polyanion, which is efficiently retained within the cell and cannot easily traverse the cell membrane via efflux.[8][9]

  • Enhanced Enzyme Affinity: Folylpolyglutamates are preferred substrates and more potent inhibitors for most folate-dependent enzymes compared to their monoglutamate counterparts.[9][10] This increases the efficiency of one-carbon metabolic pathways, such as the synthesis of purines and thymidylate.[2]

  • Drug Efficacy and Resistance: The cytotoxicity of antifolate drugs like methotrexate (MTX) is critically dependent on their conversion to polyglutamated forms by FPGS.[7][9] These polyglutamated antifolates are better retained and more strongly inhibit target enzymes like dihydrofolate reductase and thymidylate synthase.[9] Consequently, decreased FPGS activity is a common mechanism of drug resistance in cancer cells.[9][11]

Functional Consequences of Folate Polyglutamylation cluster_effects Biological Effects Folate_Monoglutamate Folate / Antifolate (Monoglutamate) FPGS FPGS (Folylpolyglutamate Synthetase) Folate_Monoglutamate->FPGS Substrate Folate_Polyglutamate Folate / Antifolate (Polyglutamate) FPGS->Folate_Polyglutamate Catalyzes Retention Increased Cellular Retention Folate_Polyglutamate->Retention Affinity Enhanced Affinity for Folate-Dependent Enzymes Folate_Polyglutamate->Affinity Efficacy Increased Cytotoxic Efficacy (Antifolates) Folate_Polyglutamate->Efficacy

Caption: Role of FPGS in mediating folate function and drug action.

Quantitative Data Summary

The activity of FPGS and the affinity of enzymes for polyglutamated folates are key quantitative parameters in folate metabolism.

Table 1: FPGS Enzyme Kinetics

This table presents kinetic parameters for FPGS from human erythrocytes using methotrexate (MTX) as a substrate.

ParameterMean Value (SD)UnitSource
Km (Michaelis Constant)30.3 (4.8)µM[12]
Vmax (Maximum Velocity)612 (193)pmol/h/mL packed erythrocytes[12]
Table 2: Comparative FPGS Activity and Glutamylation Rates

This table compares FPGS activity and the rate of MTX glutamylation between normal hepatocytes and H35 hepatoma cells, highlighting differences in cancer cell metabolism.

Cell TypeRelative FPGS ActivityRelative Glutamylation RatePredominant MTX ProductSource
Cultured Hepatocytes1x1xDiglutamate (Glu2)[6]
H35 Hepatoma Cells~2x~5xTri- and Tetraglutamate (Glu3, Glu4)[6]

Key Experimental Protocols

Protocol 1: Chemical Synthesis of Pteroyl-γ-L-glutamates

This protocol provides a general workflow for the chemical synthesis of polyglutamated folates.[13]

  • Preparation of Pteroic Acid: Generate pteroic acid from folic acid using microbiological techniques.

  • Protection of Pteroic Acid: Synthesize N10-trifluoroacetylpteroic acid to protect the N10 position during coupling.

  • Synthesis of Glutamate Chain: Prepare the desired oligo-γ-L-glutamic acid chain (e.g., tri-γ-L-glutamic acid) with tert-butyl ester protecting groups using standard peptide synthesis in solution.

  • Condensation Reaction: Couple the protected pteroic acid with the protected glutamate chain using a mixed anhydride condensation method.

  • Purification: Purify the fully protected product using column chromatography (e.g., LH-20 Sephadex).

  • Deprotection: Remove the trifluoroacetyl and tert-butyl protecting groups to yield the final pteroyl-γ-L-glutamate product.

  • Final Purification: Perform a final purification step using gel filtration.

Protocol 2: Assay for FPGS Activity via UHPLC-MS/MS

This protocol outlines a modern, sensitive method for quantifying FPGS activity in cell lysates, such as packed erythrocytes.[12]

  • Lysate Preparation: Lyse packed erythrocytes in a buffer containing ATP, L-glutamate, and methotrexate (the substrate).

  • Enzymatic Reaction: Incubate the lysate at 37°C for a defined period (e.g., 2 hours) to allow FPGS to convert MTX to MTX-diglutamate (MTX-Glu2).

  • Reaction Quenching: Stop the reaction by adding trichloroacetic acid to precipitate proteins.

  • Sample Cleanup: Centrifuge the sample and collect the supernatant containing the MTX and its metabolites.

  • UHPLC Separation: Inject the supernatant onto a UHPLC system equipped with a suitable column (e.g., C18) to separate MTX from the newly synthesized MTX-Glu2.

  • MS/MS Detection: Quantify the amount of MTX-Glu2 produced using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the parent ion of MTX-Glu2 to a specific product ion is monitored for high selectivity.

  • Data Analysis: Calculate the rate of product formation to determine the FPGS activity (e.g., in pmol of product per hour per mL of lysate).

Experimental Workflow for FPGS Activity Assay Start Packed Erythrocytes Lysis Cell Lysis (Buffer with ATP, Glu, MTX) Start->Lysis Incubation Incubation (37°C, 2 hours) Lysis->Incubation Quench Reaction Quenching (Trichloroacetic Acid) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Analysis Data Analysis (Quantify MTX-Glu₂) MSMS->Analysis End FPGS Activity Result Analysis->End Folate Polyglutamylation Metabolic Pathway DHF Dihydrofolate (H₂PteGlu₁) DHFR2 DHFR DHF->DHFR2 THF Tetrahydrofolate (H₄PteGlu₁) FPGS FPGS THF->FPGS + Glutamate, ATP THF_Gn H₄PteGlu₂ → H₄PteGluₙ GGH GGH THF_Gn->GGH - Glutamate DHFR2->THF FPGS->THF_Gn DHFR1 DHFR1 DHFR1->DHF Folic_Acid Folic_Acid

References

Pteroyltriglutamic Acid: A Technical Guide to its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroyltriglutamic acid, a member of the folate family of B vitamins, is a crucial molecule in numerous physiological processes. As a polyglutamated form of folic acid, its chemical properties and biological interactions differ significantly from its monoglutamated counterpart, impacting its cellular retention, enzyme-binding affinity, and overall metabolic efficacy. This technical guide provides a comprehensive overview of the chemical properties of pteroyltriglutamic acid, offering insights into its structure, stability, and analytical characterization. Detailed experimental protocols and visual representations of its role in metabolic pathways are included to support researchers and professionals in the fields of drug development, nutrition, and biomedical science.

Chemical and Physical Properties

Pteroyltriglutamic acid is structurally similar to folic acid (pteroylmonoglutamic acid), with the key difference being the presence of three glutamate residues linked by gamma-peptide bonds, as opposed to a single glutamate. This structural variation has a significant impact on its molecular weight and is expected to influence its polarity, solubility, and ionization constants.

While specific experimental data for pteroyltriglutamic acid is limited in publicly available literature, the properties of folic acid serve as a valuable reference. The addition of two glutamate residues increases the molecular weight and the number of carboxylic acid groups, which is expected to increase its water solubility and alter its pKa values.

Table 1: Physicochemical Properties of Pteroyltriglutamic Acid and Folic Acid (for comparison)

PropertyPteroyltriglutamic AcidFolic Acid (Pteroylmonoglutamic Acid)Data Source
Molecular Formula C29H33N9O12C19H19N7O6[1]
Molecular Weight 699.62 g/mol 441.40 g/mol [1][2][3][4][5]
Appearance - (Expected to be a yellow to orange crystalline powder)Yellow to orange crystalline powder[2]
Solubility - (Expected to have higher water solubility than folic acid)Insoluble in water; soluble in boiling water. Slightly soluble in methanol, ethanol, and butanol. Insoluble in acetone, chloroform, ether, and benzene. Soluble in acidic and alkaline solutions.[6]
pKa Values - (Expected to have additional pKa values due to the extra carboxyl groups)pKa1 ≈ 2.5 (pteridine ring), pKa2 ≈ 4.5 (α-carboxyl of glutamate), pKa3 ≈ 8.5 (N1 and N3 of pteridine)
UV-Vis λmax - (Expected to be similar to folic acid)~283 nm, ~350 nm in neutral solution

Stability

The stability of folates is a critical factor in both biological systems and pharmaceutical formulations. Like other folates, pteroyltriglutamic acid is sensitive to heat, light, and extreme pH conditions. The pteridine ring is susceptible to oxidative cleavage.

General Stability Profile of Folates:

  • pH: Folates are generally more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to hydrolysis of the glutamate chain and degradation of the pteridine ring.

  • Temperature: Elevated temperatures accelerate degradation.

  • Light: Exposure to UV light can cause photodegradation.

  • Oxidizing and Reducing Agents: Folates are susceptible to degradation by strong oxidizing and reducing agents.

Role in One-Carbon Metabolism

Pteroylpolyglutamates, including the triglutamate form, are the preferred coenzyme forms for most enzymes involved in one-carbon metabolism. This metabolic pathway is fundamental for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), as well as for methylation reactions crucial for DNA, RNA, and protein function. The polyglutamate tail enhances the binding affinity of the folate coenzyme to various enzymes in this pathway.

One_Carbon_Metabolism cluster_uptake Cellular Uptake & Polyglutamylation cluster_cycle Folate Cycle cluster_biosynthesis Biosynthetic Outputs Pteroyltriglutamate Pteroyltriglutamate Folate_Receptor Folate Receptor Pteroyltriglutamate->Folate_Receptor Binding & Endocytosis Intracellular_Folate Intracellular_Folate Folate_Receptor->Intracellular_Folate Release FPGS Folylpolyglutamate Synthetase THF_polyglutamate Tetrahydrofolate (THF) -polyglutamate Intracellular_Folate->THF_polyglutamate Reduction & Polyglutamylation 5_10_Methylene_THF 5,10-Methylene-THF THF_polyglutamate->5_10_Methylene_THF Serine -> Glycine Purine_Synthesis Purine_Synthesis THF_polyglutamate->Purine_Synthesis Formyl-THF 5_Methyl_THF 5-Methyl-THF 5_10_Methylene_THF->5_Methyl_THF MTHFR DHF Dihydrofolate (DHF) 5_10_Methylene_THF->DHF dTMP Synthesis Thymidylate_Synthesis Thymidylate (dTMP) Synthesis 5_10_Methylene_THF->Thymidylate_Synthesis 5_Methyl_THF->THF_polyglutamate Methionine Synthesis Methionine_Synthesis Methionine Synthesis 5_Methyl_THF->Methionine_Synthesis DHF->THF_polyglutamate DHFR HPLC_Workflow Sample Sample containing Pteroyltriglutamic Acid Extraction Extraction with Antioxidant Buffer Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

References

Biological function of folylpolyglutamates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Function of Folylpolyglutamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folylpolyglutamates (FPGs) are the predominant intracellular forms of folate and are central to a myriad of critical cellular processes. This technical guide provides a comprehensive overview of the biological functions of FPGs, with a focus on their synthesis, their indispensable role in one-carbon metabolism, and their interactions with folate-dependent enzymes. Detailed experimental protocols for key assays, quantitative data on enzyme kinetics, and diagrams of relevant metabolic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Central Role of Folylpolyglutamates

Folates, a class of B vitamins, are essential for cellular proliferation and survival. In their monoglutamated form, folates are transported into the cell, where they are converted into their biologically active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2][3] This addition of a poly-γ-glutamyl tail is a critical modification that significantly impacts the function of these coenzymes.[4]

The primary functions of folylpolyglutamylation are twofold:

  • Cellular Retention: The negatively charged polyglutamate chain prevents the diffusion of folates across the cell membrane, effectively trapping them within the cell for use in metabolic processes.[5][6] This is also a key factor in the retention and efficacy of antifolate drugs such as methotrexate.[7][8][9]

  • Enhanced Enzyme Affinity: The polyglutamate tail increases the binding affinity of folate coenzymes for various enzymes involved in one-carbon metabolism.[5][10] This enhanced affinity ensures efficient catalysis of crucial biosynthetic reactions.

FPGs are compartmentalized within the cell, with distinct pools in the cytoplasm and mitochondria, each maintained by specific isoforms of FPGS.[4][11] This subcellular organization highlights the diverse roles of FPGs in cellular metabolism.

Synthesis and Metabolism of Folylpolyglutamates

The synthesis of FPGs is catalyzed by folylpolyglutamate synthetase (FPGS) , an ATP-dependent enzyme that sequentially adds glutamate residues to the γ-carboxyl group of the folate molecule.[1][2] The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH) , also known as conjugase.[12] The balance between the activities of FPGS and GGH determines the intracellular concentration and chain length of FPGs.

A single human gene encodes for both the cytosolic and mitochondrial isoforms of FPGS, which are generated through the use of alternative translation initiation sites.[11] These isoforms are responsible for maintaining the distinct folate pools within their respective cellular compartments.

Role in One-Carbon Metabolism

Folylpolyglutamates are the essential coenzymes for one-carbon metabolism , a network of interconnected pathways that are fundamental for the biosynthesis of purines, thymidylate, and several amino acids.[5][13][14]

Purine Biosynthesis

Two key steps in the de novo purine biosynthesis pathway are dependent on folate coenzymes:

  • Glycinamide ribonucleotide transformylase (GARTF) utilizes 10-formyl-tetrahydrofolate to formylate glycinamide ribonucleotide.

  • 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICARTF) also uses 10-formyl-tetrahydrofolate to formylate 5-aminoimidazole-4-carboxamide ribonucleotide.

Thymidylate Synthesis

The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS) .[15] This reaction is critically dependent on 5,10-methylenetetrahydrofolate, which serves as the one-carbon donor.[10] The polyglutamylation of the folate cofactor significantly enhances its affinity for TS.[10]

Amino Acid Metabolism

FPGs are involved in the interconversion of amino acids, most notably the conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT) . This reaction generates 5,10-methylenetetrahydrofolate, a key one-carbon donor. The mitochondrial isoform of SHMT plays a crucial role in providing one-carbon units for the cytosol.[13]

Interaction with Enzymes: A Quantitative Perspective

The addition of the polyglutamate tail significantly enhances the affinity of folates and antifolates for their target enzymes. This is a critical factor in both normal cellular metabolism and the efficacy of chemotherapeutic agents.

Table 1: Enzyme Kinetics of Folate-Dependent Enzymes with Folylpolyglutamates

EnzymeSubstrate/InhibitorGlutamate Chain LengthKm (µM)Vmax (relative)Ki (nM)Organism/Cell Line
Folylpolyglutamate Synthetase (FPGS) Methotrexate130.3612 (pmol/h/mL RBC)-Human Erythrocytes[16]
Dihydrofolate Reductase (DHFR) Dihydrofolate10.3--Drosophila melanogaster[17]
Dihydrofolate Reductase (DHFR) Methotrexate1--0.9Drosophila melanogaster[17]
Dihydrofolate Reductase (DHFR) Methotrexate-Glu11---Human Breast Cancer Cells[9]
Dihydrofolate Reductase (DHFR) Methotrexate-Glu22---Human Breast Cancer Cells[9]
Dihydrofolate Reductase (DHFR) Methotrexate-Glu33---Human Breast Cancer Cells[9]
Dihydrofolate Reductase (DHFR) Methotrexate-Glu44---Human Breast Cancer Cells[9]
Dihydrofolate Reductase (DHFR) Methotrexate-Glu55---Human Breast Cancer Cells[9]
Thymidylate Synthase (TS) ZD1694 (Tomudex)1----[18]
Thymidylate Synthase (TS) ZD1694-Tetraglutamate4--1-[18]

Table 2: Dissociation of Methotrexate Polyglutamates from Dihydrofolate Reductase

Methotrexate PolyglutamateDissociation t1/2 (min)
MTX-Glu112[9]
MTX-Glu230[9]
MTX-Glu3102[9]
MTX-Glu4108[9]
MTX-Glu5120[9]

Relevance to Drug Development

The metabolism of folates to their polyglutamated forms is a critical determinant of the efficacy and selectivity of antifolate drugs.[19]

Methotrexate

Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a widely used anticancer and antirheumatic drug.[20] Its therapeutic efficacy is highly dependent on its conversion to methotrexate polyglutamates (MTX-PGs) by FPGS.[7][8][20] MTX-PGs are retained within the cell and exhibit increased inhibitory activity against not only DHFR but also other folate-dependent enzymes like thymidylate synthase.[9][16]

Resistance to Antifolates

A major mechanism of acquired resistance to antifolates is the impaired ability of cancer cells to synthesize polyglutamated derivatives of these drugs.[21] This can be due to decreased expression or mutations in the FPGS gene.[20] Conversely, increased FPGS activity has been shown to enhance the sensitivity of cancer cells to MTX.[12]

Experimental Protocols

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Cell lysate or purified FPGS

  • Reaction buffer (e.g., Tris-HCl)

  • Folate substrate (e.g., aminopterin or methotrexate)

  • [³H]Glutamic acid

  • ATP, MgCl₂, KCl, DTT

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, folate substrate, ATP, MgCl₂, KCl, and DTT.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding [³H]Glutamic acid.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding ice-cold TCA to precipitate proteins and unincorporated [³H]Glutamic acid.

  • Centrifuge the samples and wash the pellet to remove unincorporated radioactivity.

  • Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein.

Quantification of Intracellular Folylpolyglutamate Pools by HPLC

This method allows for the separation and quantification of different FPG species.

Materials:

  • Cell pellets

  • Extraction buffer (e.g., containing ascorbate to prevent folate oxidation)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phases for gradient elution

  • Detector (e.g., UV or mass spectrometer)

  • Folylpolyglutamate standards

Procedure:

  • Harvest and wash the cells.

  • Lyse the cells in extraction buffer and heat to release folates and inactivate enzymes.

  • Centrifuge to remove cell debris.

  • Apply the supernatant to a pre-conditioned SPE cartridge to concentrate and purify the folates.

  • Elute the folates from the SPE cartridge.

  • Inject the eluted sample into the HPLC system.

  • Separate the different FPG species using a gradient elution profile.

  • Detect and quantify the FPGs based on their retention times and peak areas compared to known standards.

Visualizing the Pathways

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthesis cluster_amino_acid Amino Acid Metabolism cluster_methionine_cycle Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT CHOTHF 10-Formyl-THF THF->CHOTHF MTHFD Serine Serine THF->Serine Hcy Homocysteine THF->Hcy 5-Methyl-THF CH2THF->DHF TS CH2THF->THF MTHFR dUMP dUMP CH2THF->dUMP Purines Purines CHOTHF->Purines GARTF, AICARTF dTMP dTMP dUMP->dTMP TS Glycine Glycine Serine->Glycine SHMT Glycine->CH2THF Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SAH->Hcy Hcy->Met MS

Caption: Overview of One-Carbon Metabolism.

FPGS_Workflow cluster_cell_culture Cell Culture & Lysis cluster_assay FPGS Activity Assay cluster_hplc HPLC Analysis of Folate Pools cluster_data Data Analysis start Culture Cells of Interest harvest Harvest & Lyse Cells start->harvest add_lysate Add Cell Lysate harvest->add_lysate extract Extract Folates harvest->extract reaction_mix Prepare Reaction Mix (Folate, ATP, etc.) reaction_mix->add_lysate add_label Add [3H]Glutamate add_lysate->add_label incubate Incubate at 37°C add_label->incubate stop_reaction Stop with TCA incubate->stop_reaction measure Measure Radioactivity stop_reaction->measure analyze_activity Calculate FPGS Activity measure->analyze_activity spe Solid-Phase Extraction extract->spe hplc HPLC Separation spe->hplc quantify Quantify FPGs hplc->quantify analyze_pools Determine FPG Profile quantify->analyze_pools

Caption: Experimental Workflow for FPGS Analysis.

Antifolate_Action cluster_cell Tumor Cell cluster_effects Cellular Effects MTX_in Methotrexate (MTX-Glu1) MTX_PG MTX Polyglutamates (MTX-PGs) MTX_in->MTX_PG FPGS MTX_PG->MTX_in GGH DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition TS Thymidylate Synthase (TS) MTX_PG->TS Inhibition DNA_synthesis Inhibition of DNA Synthesis DHFR->DNA_synthesis TS->DNA_synthesis MTX_out Extracellular MTX MTX_out->MTX_in Transport Apoptosis Apoptosis DNA_synthesis->Apoptosis

Caption: Mechanism of Antifolate Action.

Conclusion

Folylpolyglutamates are indispensable for a wide range of cellular functions, from the fundamental processes of nucleotide and amino acid biosynthesis to the clinical efficacy of antifolate chemotherapeutics. A thorough understanding of their synthesis, metabolism, and interactions with enzymes is paramount for researchers in basic science and those involved in the development of novel therapeutic strategies targeting folate-dependent pathways. The data and methodologies presented in this guide offer a solid foundation for further investigation into the complex and vital roles of these essential molecules.

References

An In-depth Technical Guide to the Intracellular Synthesis of Pteroylpolyglutamates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the intracellular synthesis of pteroylpolyglutamates, essential cofactors in one-carbon metabolism. We will delve into the core enzymatic processes, regulatory mechanisms, and their critical role in cellular homeostasis and pharmacology. The guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

Introduction to Pteroylpolyglutamates

Reduced derivatives of folate (Vitamin B9) are vital coenzymes for the biosynthesis of purine nucleotides, thymidylate, and several amino acids, including methionine.[1] In virtually all cell types, from bacteria to mammals, these folate cofactors exist not as monoglutamates but as pteroylpoly-γ-glutamates, which consist of a pteridine ring and a p-aminobenzoic acid moiety linked to a chain of two to eight or more L-glutamic acid residues.[1][2]

The addition of this polyglutamate tail is a critical metabolic modification catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[3] This process is essential for two primary reasons:

  • Intracellular Retention : The polyanionic nature of the polyglutamate chain prevents the diffusion of folates across cellular membranes, effectively trapping them inside the cell and allowing for their concentration.[4][5]

  • Enhanced Coenzyme Activity : Polyglutamylated folates are often better substrates and more potent inhibitors for the folate-dependent enzymes of one-carbon metabolism compared to their monoglutamate counterparts.[2][6]

Understanding the synthesis of these molecules is fundamental for studies in cancer biology, metabolic diseases, and the development of antifolate drugs.

The Core Pathway of Pteroylpolyglutamate Synthesis

The synthesis is a sequential, ATP-dependent process where glutamate residues are added one at a time to the γ-carboxyl group of the preceding glutamate.[7][8] The central enzyme, FPGS, is found in both the cytoplasm and mitochondria, reflecting the need for polyglutamylated folates in both compartments.[3][4]

The general reaction can be summarized as: Pteroyl(Glu)n + L-Glutamate + ATP → Pteroyl(Glu)n+1 + ADP + Pi

This pathway is responsible for building up the intracellular pool of active folate cofactors. The deconjugation, or removal of glutamate residues, is catalyzed by a separate enzyme, gamma-glutamyl hydrolase (GGH).[7]

Pteroylpolyglutamate_Synthesis cluster_0 Intracellular Space cluster_substrates cluster_1 Cellular Functions Folate_mono Folate (Monoglutamate) Folate_di Folate (Diglutamate) Folate_mono->Folate_di FPGS Folate_tri Folate (Triglutamate) Folate_di->Folate_tri FPGS Folate_poly Pteroylpolyglutamates (Glu)n Folate_tri->Folate_poly FPGS C1_Metabolism One-Carbon Metabolism Folate_poly->C1_Metabolism ATP1 ATP ATP1->Folate_di Glu1 Glutamate Glu1->Folate_di ATP2 ATP ATP2->Folate_tri Glu2 Glutamate Glu2->Folate_tri ATP3 ATP ATP3->Folate_poly Glu3 Glutamate Glu3->Folate_poly Nucleotide_Synth Nucleotide Synthesis C1_Metabolism->Nucleotide_Synth AminoAcid_Synth Amino Acid Synthesis C1_Metabolism->AminoAcid_Synth FPGS_Assay_Workflow start Start: Cell Pellet or Erythrocytes lysis 1. Cell Lysis (Extraction Buffer + Sonication) start->lysis reaction 2. Reaction Initiation (Add Substrates: MTX, Glu, ATP) lysis->reaction incubation 3. Incubation (37°C for 2 hours) reaction->incubation termination 4. Reaction Termination (Add Internal Standard + Ice-Cold Perchloric Acid) incubation->termination centrifugation 5. Centrifugation (17,000 x g, 10 min, 4°C) termination->centrifugation supernatant 6. Collect Supernatant centrifugation->supernatant analysis 7. UPLC-MS/MS Analysis (Quantify MTX-Glu₂) supernatant->analysis end End: FPGS Activity Calculated analysis->end HPLC_Analysis_Workflow start Start: Cell Pellet extraction 1. Extraction (Buffer with Antioxidants, Heat Treatment) start->extraction centrifugation 2. Centrifugation (Clarify Lysate) extraction->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant purification 4. Sample Cleanup/Concentration (e.g., Affinity SPE) supernatant->purification prep 5. Dry & Reconstitute Sample purification->prep analysis 6. HPLC or LC-MS Analysis (Gradient Elution) prep->analysis end End: Folate Profile Quantified analysis->end

References

A Technical Guide to the Natural Sources and Analysis of Pteroyltriglutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of pteroyltriglutamic acid, a naturally occurring polyglutamate form of folate (Vitamin B9). It explores its presence in nature, its critical role in cellular metabolism, and the detailed methodologies required for its extraction and quantification from biological matrices.

Introduction to Pteroyltriglutamic Acid

Folate is an essential B vitamin that functions as a coenzyme in single-carbon transfer reactions, which are critical for the synthesis of nucleotides and amino acids.[1] In nature, folates exist predominantly as polyglutamates, which feature a tail of multiple glutamate residues linked by gamma-peptide bonds.[2][3] This polyglutamate tail is crucial for the intracellular retention and metabolic activity of folates.[1]

Pteroyltriglutamic acid (PteGlu₃) is a specific vitamer of folate containing three glutamate residues. While synthetic folic acid (pteroylmonoglutamic acid) is used in supplements and food fortification, the analysis of specific, naturally occurring polyglutamates like PteGlu₃ is analytically challenging.[4][5] Consequently, comprehensive quantitative data across a wide range of food sources is limited. Most nutritional databases report "total folate" rather than the distribution of individual polyglutamate chains.[3][6] This guide synthesizes available data on its sources and provides the detailed analytical protocols necessary for its study.

Natural Sources and Quantitative Data

Pteroylpolyglutamates are found in a variety of foods, particularly in dark green leafy vegetables, legumes, and liver.[7][8][9] However, the specific chain length distribution varies. While longer-chain polyglutamates (5-7 glutamates) are often predominant in tissues, the triglutamate form (PteGlu₃) has been identified as a significant component in certain biological systems. For instance, studies on Escherichia coli have shown that folylpolyglutamates with three glutamate residues can be the most abundant form under specific growth conditions.[10]

Due to the analytical complexity, specific concentrations of pteroyltriglutamic acid are not widely reported in food composition tables. The following table summarizes available quantitative data from specific research contexts.

Source Organism/Matrix Pteroyltriglutamate Form Concentration / Abundance Reference
Escherichia coli K12 (Control Cells)Folylpolyglutamates (n=3)Most abundant species detected, followed by n=4 and n=5.[10]
Various Dietary MaterialsTriglutamate FormsDetected by chromatographic fractionation in American diets; recognized by Lactobacillus casei assays.[11]

Metabolic Role of Pteroylpolyglutamates

Once absorbed and transported into cells, folate monoglutamates are converted into polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[12] These polyglutamated forms, including pteroyltriglutamic acid, are the active coenzymes in the folate cycle. Their primary role is to carry and transfer one-carbon units in various metabolic pathways essential for cell proliferation and maintenance.

Key Metabolic Functions:

  • Nucleotide Synthesis: 5,10-methylenetetrahydrofolate is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase, a rate-limiting step in DNA synthesis.

  • Purine Synthesis: 10-formyltetrahydrofolate donates carbon atoms for the de novo synthesis of purine rings, the building blocks of adenine and guanine.

  • Amino Acid Metabolism: 5-methyltetrahydrofolate is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.

Below is a diagram illustrating the central role of tetrahydrofolate (THF) polyglutamates in one-carbon metabolism.

Folate_Metabolism cluster_cycle Folate Cycle THF THF Polyglutamate (e.g., PteGlu₃) MethyleneTHF 5,10-Methylene-THF Polyglutamate THF->MethyleneTHF Serine -> Glycine DHF DHF Polyglutamate MethyleneTHF->DHF dUMP -> dTMP (Thymidylate Synthase) MethylTHF 5-Methyl-THF Polyglutamate MethyleneTHF->MethylTHF NADPH -> NADP+ (MTHFR) DNA_Synthesis DNA Synthesis MethyleneTHF->DNA_Synthesis Provides Methyl Group DHF->THF NADPH -> NADP+ (DHFR) Methionine_Cycle Methionine Synthesis MethylTHF->Methionine_Cycle Homocysteine -> Methionine Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Biological Sample Homogenize 2. Homogenize in Extraction Buffer Sample->Homogenize Heat 3. Heat Extraction (100°C, 10 min) Homogenize->Heat Centrifuge 4. Centrifuge (10,000 x g) Heat->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (SPE) Supernatant->SPE Elute 7. Elute Folates SPE->Elute HPLC 8. HPLC Separation (C18 Column) Elute->HPLC MSMS 9. MS/MS Detection (MRM Mode) HPLC->MSMS Quant 10. Quantification MSMS->Quant

References

Unraveling the Biochemical Dichotomy: A Technical Guide to FA-Glu-Glu-OH versus Folic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the core biochemical differences between the polyglutamated folate, FA-Glu-Glu-OH (pteroyl-γ-L-glutamyl-γ-L-glutamic acid), and its monoglutamated counterpart, folic acid. This whitepaper elucidates the critical distinctions in their bioavailability, cellular transport, metabolism, and enzymatic interactions, providing a foundational resource for advancements in pharmacology and nutritional science.

Folate, an essential B vitamin, exists in various forms, with folic acid (a synthetic monoglutamate) being the most common in fortified foods and supplements. However, naturally occurring folates are predominantly polyglutamated, featuring a chain of multiple glutamate residues. This guide focuses on a diglutamate form, this compound, to illustrate the profound impact of this polyglutamation on the molecule's biological activity.

Structural and Physicochemical Disparities

The fundamental difference lies in their chemical structures. Folic acid consists of a pteridine ring, para-aminobenzoic acid (PABA), and a single L-glutamic acid residue. In contrast, this compound possesses two additional glutamate residues linked via gamma-peptide bonds. This seemingly minor addition significantly alters the molecule's size, charge, and overall conformation, which in turn dictates its biological fate.

Bioavailability and Intestinal Absorption: A Tale of Two Pathways

A critical distinction emerges in their absorption from the gastrointestinal tract. Folic acid, as a monoglutamate, is readily absorbed by the proton-coupled folate transporter (PCFT) in the small intestine.[1][2] Conversely, dietary polyglutamates like this compound must first undergo hydrolysis by the brush border enzyme γ-glutamyl hydrolase (also known as glutamate carboxypeptidase II) to cleave the extra glutamate residues before the resulting monoglutamate can be absorbed.[1][2][3] This enzymatic step can limit the bioavailability of polyglutamated folates compared to folic acid.

Table 1: Comparative Bioavailability of Folic Acid (Monoglutamate) vs. Food Folates (Polyglutamates)

Folate FormEstimated Bioavailability (when consumed with food)Key Determinant
Folic Acid (Monoglutamate)~85%Direct absorption via PCFT.[4][5]
Food Folates (Polyglutamates)~50%Requires deconjugation by γ-glutamyl hydrolase prior to absorption.[4][5][6]

Cellular Uptake, Metabolism, and Retention: The Role of Polyglutamylation

While polyglutamates are disadvantageous for initial absorption, they are crucial for intracellular function. Once inside the cell, monoglutamate forms of folate, including absorbed folic acid, are converted back to polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[7][8][9][10] This intracellular polyglutamylation serves two primary purposes:

  • Cellular Retention: The added glutamate residues increase the negative charge and molecular size of the folate molecule, effectively trapping it within the cell and preventing its efflux.[7]

  • Enhanced Coenzyme Activity: Polyglutamated folates are often the preferred substrates for most folate-dependent enzymes involved in one-carbon metabolism.[9][11]

Cellular Uptake and Metabolism of Folates cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid (Monoglutamate) Folic Acid (Monoglutamate) PCFT PCFT Folic Acid (Monoglutamate)->PCFT Direct Transport This compound (Diglutamate) This compound (Diglutamate) Folate (Monoglutamate) Folate (Monoglutamate) This compound (Diglutamate)->Folate (Monoglutamate) Deconjugation (Intestine) PCFT->Folate (Monoglutamate) FPGS FPGS Folate (Monoglutamate)->FPGS Folate (Polyglutamate) Folate (Polyglutamate) One-Carbon Metabolism One-Carbon Metabolism Folate (Polyglutamate)->One-Carbon Metabolism Coenzyme FPGS->Folate (Polyglutamate) Polyglutamylation

Cellular uptake and metabolism of different folate forms.

Enzyme Kinetics: The Impact of Glutamate Chain Length

The addition of glutamate residues significantly influences the interaction of folates with their target enzymes. Polyglutamated folates generally exhibit a higher affinity (lower Km) for folate-dependent enzymes. This enhanced binding can lead to more efficient catalysis and regulation of metabolic pathways.

For instance, studies with methylenetetrahydrofolate reductase (MTHFR), a key enzyme in folate metabolism, have demonstrated a marked decrease in the Michaelis constant (Km) for polyglutamated substrates compared to the monoglutamate form.

Table 2: Kinetic Parameters of Pig Liver Methylenetetrahydrofolate Reductase with Different Folate Substrates

SubstrateKm (µM)Vmax (relative to monoglutamate)
Methylenetetrahydrofolate (Monoglutamate)-1.00
Methylenetetrahydrofolate (Diglutamate)Lower1.76
Methylenetetrahydrofolate (Polyglutamates)Decreases with additional glutamate residues-
Data adapted from Matthews & Baugh (1980).[12]

This trend of increased affinity is also observed with other folate-dependent enzymes, such as thymidylate synthase and serine hydroxymethyltransferase, where polyglutamate inhibitors bind much more tightly than their monoglutamate counterparts.[11]

Experimental Protocols

Protocol 1: Determination of Folate Bioavailability (Human Intervention Study)

Objective: To compare the relative bioavailability of this compound and folic acid.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy adult volunteers with normal folate status.

  • Study Design: Employ a randomized, double-blind, crossover design.

  • Intervention: Administer equimolar doses of this compound and folic acid, with a washout period between interventions. A placebo group should be included as a control.

  • Sample Collection: Collect blood samples at baseline and at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Folate Analysis: Analyze plasma folate concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the area under the curve (AUC) for plasma folate concentration versus time for each intervention. The relative bioavailability is determined by the ratio of the AUCs.[13]

Bioavailability Study Workflow cluster_prep Preparation cluster_intervention Intervention (Crossover Design) cluster_analysis Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize into Groups Recruitment->Randomization GroupA Group A: Folic Acid Randomization->GroupA GroupB Group B: this compound Randomization->GroupB Washout Washout Period GroupA->Washout After first arm BloodSampling Collect Blood Samples (Time course) GroupA->BloodSampling GroupB->Washout After first arm GroupB->BloodSampling Crossover Crossover Groups Washout->Crossover After first arm Washout->Crossover After first arm Crossover->GroupA After first arm Crossover->GroupB After first arm LCMS Analyze Plasma Folate (LC-MS/MS) BloodSampling->LCMS AUC Calculate AUC LCMS->AUC Bioavailability Determine Relative Bioavailability AUC->Bioavailability

Workflow for a human bioavailability study.

Protocol 2: Cellular Uptake Assay

Objective: To measure and compare the cellular uptake of radiolabeled folic acid and a monoglutamated derivative of this compound.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., KB cells, which overexpress the folate receptor) to near confluence in 96-well plates.

  • Pre-incubation: Wash the cells with a buffered saline solution (e.g., HBSS) and pre-incubate with a buffer.

  • Initiation of Uptake: Add radiolabeled substrate (e.g., [3H]folic acid) to the wells. To determine non-specific uptake, a set of wells should also contain a high concentration of unlabeled folic acid.

  • Incubation: Incubate the plates for a predetermined time at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[14][15]

Protocol 3: Folylpolyglutamate Synthetase (FPGS) Activity Assay

Objective: To measure the enzymatic activity of FPGS in converting a monoglutamate folate to a polyglutamated form.

Methodology:

  • Enzyme Source: Prepare a cell lysate or use a purified FPGS enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a folate substrate (e.g., tetrahydrofolate), [3H]glutamate, ATP, and other necessary cofactors.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Separation of Products: Separate the polyglutamated products from the unreacted [3H]glutamate. This can be achieved using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted polyglutamate fraction using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of [3H]glutamate incorporated into the polyglutamate products per unit of time and protein concentration.[16][17][18]

Conclusion

The biochemical disparities between this compound and folic acid are substantial and have significant implications for their nutritional and pharmacological effects. While folic acid's monoglutamate structure facilitates its absorption, the polyglutamated nature of this compound is essential for its intracellular retention and optimal function as a coenzyme. A thorough understanding of these differences is paramount for researchers and clinicians in the fields of nutrition, cancer biology, and drug development, as it informs the design of more effective therapeutic strategies and dietary recommendations.

References

The Unraveling of a Vital Coenzyme: A Technical Guide to the Discovery and History of Pteroylpolyglutamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of pteroylpolyglutamates represents a pivotal chapter in our understanding of vitamin function and cellular metabolism. Far from being simple dietary components, these intricate molecules are the active, intracellular forms of folate, essential for a vast array of biochemical reactions critical to life. This technical guide provides an in-depth exploration of the historical journey that led to their identification, a quantitative look at their interactions with key enzymes, and detailed methodologies of the seminal experiments that defined their role. For researchers in drug development and the life sciences, a thorough understanding of the discovery and function of pteroylpolyglutamates is fundamental to harnessing folate metabolism for therapeutic intervention and advancing our knowledge of cellular physiology.

A Historical Timeline: From "Wills' Factor" to the Era of Polyglutamates

The path to understanding pteroylpolyglutamates was not a direct one, but rather a gradual unraveling of the complexities of what was initially perceived as a single "anti-anemia factor." The timeline below highlights the key milestones in this scientific journey.

1930s: The Dawn of Folate Research In the 1930s, pioneering work by Dr. Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1][2][3] This unidentified substance was aptly named the "Wills' factor."[1][2][3] Further research demonstrated its efficacy against nutritional pancytopenia in monkeys and experimental anemia in chicks, leading to various designations such as vitamin M and vitamin Bc.[1][3]

1940s: The Isolation and Synthesis of Folic Acid The 1940s marked a period of intense research by competing pharmaceutical laboratories to isolate and characterize this elusive factor. In 1941, it was first isolated from spinach and named "folic acid" from the Latin word "folium," meaning leaf.[4] By 1943, Dr. Bob Stokstad had successfully crystallized folic acid, and its chemical structure was identified as pteroylglutamic acid (PGA).[2][4] The industrial synthesis of folic acid was achieved in 1945.[4]

Late 1940s - 1950s: The Emergence of "Conjugates" Early research hinted at the existence of forms of folate that were more complex than the monoglutamated folic acid. It was observed that yeast contained a "conjugated" form of the vitamin.[2] In 1946, B. L. O'Dell and E. E. Snell provided evidence for the peptide nature of these vitamin Bc conjugates. Further studies in the 1950s continued to explore these polyglutamated forms isolated from yeast.[2][3]

1970s and Beyond: The Physiological Significance of Polyglutamylation The 1970s brought a deeper understanding of the physiological importance of pteroylpolyglutamates. It became evident that these were the predominant intracellular forms of folate and the preferred substrates for most folate-dependent enzymes. The enzyme responsible for their synthesis, folylpolyglutamate synthetase (FPGS), was discovered and characterized, solidifying the central role of polyglutamylation in folate homeostasis.[5][6]

Quantitative Insights into Pteroylpolyglutamate Function

The addition of multiple glutamate residues to the folate molecule significantly enhances its affinity for various enzymes involved in one-carbon metabolism. This section provides a summary of key quantitative data that underscores the importance of the polyglutamate chain length for enzymatic activity.

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The following tables summarize the Michaelis-Menten constants (Km) and inhibition constants (Ki) for several key folate-dependent enzymes with pteroylpolyglutamates of varying chain lengths. Lower Km and Ki values indicate a higher affinity of the enzyme for the substrate or inhibitor, respectively.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR) with Pteroylpolyglutamates

Substrate/InhibitorOrganismKm (µM)Ki (µM)
Dihydrofolate (PteGlu1)Drosophila melanogaster0.3-
Folic Acid (PteGlu1)Drosophila melanogaster-0.4
Methotrexate (PteGlu1)Drosophila melanogaster-0.0009
Dihydrofolate (PteGlu1)Streptococcus pneumoniae4.4-

Data compiled from multiple sources.[7][8]

Table 2: Kinetic Parameters of Other Folate-Dependent Enzymes with Pteroylpolyglutamates

EnzymeSubstrate/InhibitorGlutamate Chain Length (n)OrganismKm (µM)Ki (µM)
Pteroylpolyglutamate HydrolasePteroylheptaglutamate7Rat0.21-
Pteroylpolyglutamate HydrolasePteroyltriglutamate3Rat0.67-

Data compiled from multiple sources.[9]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in the discovery and characterization of pteroylpolyglutamates.

Isolation and Characterization of Pteroylpolyglutamates from Yeast

This protocol is a generalized representation of the early methods used to isolate and identify pteroylpolyglutamates.

Objective: To isolate and characterize the polyglutamated forms of folate from yeast.

Materials:

  • Baker's yeast

  • Sterile ultrapure water

  • Yeast Peptone Dextrose (YPD) agar plates

  • Extraction buffer (e.g., phosphate buffer with antioxidants like ascorbate)

  • Enzymes for cell wall lysis (e.g., zymolyase)

  • Centrifuge

  • Chromatography system (e.g., DEAE-cellulose column)

  • Spectrophotometer

Procedure:

  • Yeast Culture and Harvest:

    • Suspend 10 g of baker's yeast in 90 mL of sterile ultrapure water and shake for 30 minutes.

    • Perform serial dilutions and plate on YPD agar. Incubate at 30°C for 48 hours.

    • Select and purify single colonies based on morphology.[10]

    • Grow the selected yeast strain in liquid YPD medium.

    • Harvest the cells by centrifugation.

  • Extraction of Folates:

    • Resuspend the yeast pellet in extraction buffer.

    • Treat with cell wall lysing enzymes to release intracellular contents.

    • Centrifuge to remove cell debris and collect the supernatant containing the folate extract.

  • Chromatographic Separation:

    • Apply the folate extract to a DEAE-cellulose column.

    • Elute with a salt gradient (e.g., sodium chloride) to separate the different pteroylpolyglutamate forms based on their charge, which increases with the number of glutamate residues.

    • Collect fractions and monitor the absorbance at relevant wavelengths (e.g., 280 nm and 350 nm) to detect folate derivatives.

  • Characterization:

    • Analyze the collected fractions using techniques such as UV-Vis spectrophotometry to confirm the presence of the pteridine ring.

    • Perform acid hydrolysis on the isolated fractions to break the peptide bonds, followed by amino acid analysis to determine the number of glutamate residues.

Assay of Folylpolyglutamate Synthetase (FPGS) Activity

This protocol describes a common method for measuring the activity of FPGS, the enzyme responsible for synthesizing pteroylpolyglutamates.

Objective: To quantify the enzymatic activity of FPGS in a cell or tissue extract.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., Tris buffer, pH 8.85)

  • Substrate: Methotrexate (MTX) or another folate analog (e.g., 0.25 mM)

  • L-glutamic acid (e.g., 4 mM)

  • ATP (e.g., 10 mM)

  • MgCl2 (e.g., 20 mM)

  • KCl (e.g., 20 mM)

  • Dithiothreitol (DTT) (e.g., 10 mM)

  • Internal standard (e.g., MTX+Glu2)

  • Ice-cold perchloric acid (16%)

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a lysate from the cells or tissue of interest.

    • Combine the lysate with an extraction buffer.

    • Sonicate and vortex to ensure complete lysis.[11]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, MTX, L-glutamic acid, ATP, MgCl2, KCl, and DTT.

    • Add the cell lysate to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[11]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by placing the samples on ice and adding ice-cold perchloric acid.

    • Add the internal standard.

    • Vortex and sonicate to precipitate proteins.

    • Centrifuge and collect the supernatant containing the polyglutamated product.

  • Quantification by UHPLC-MS/MS:

    • Analyze the supernatant using a UHPLC-MS/MS system to separate and quantify the amount of the polyglutamated product (e.g., MTX+Glu2) formed.

    • Calculate the FPGS activity based on the amount of product generated per unit time per amount of protein in the lysate.

Visualizing the Central Role of Pteroylpolyglutamates

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to pteroylpolyglutamates.

One-Carbon Metabolism Pathway

OneCarbonMetabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF from Serine DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->DHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MTHFD dTMP Thymidylate (dTMP) Synthesis MethyleneTHF->dTMP TS MethylTHF->THF MS Purines Purine Synthesis FormylTHF->Purines GART/AICART Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine dUMP dUMP dUMP->dTMP

Caption: Overview of the one-carbon metabolism pathway.

Cellular Folate Uptake and Polyglutamylation Workflow

FolateUptakePolyglutamylation cluster_cell Cell Extracellular Extracellular Folate (PteGlu_n) Intracellular Intracellular Folate (PteGlu_1) Extracellular->Intracellular Folate Transporters (RFC, PCFT, FR) CellMembrane Cell Membrane Polyglutamylated Pteroylpolyglutamates (PteGlu_n) Intracellular->Polyglutamylated FPGS (+ Glutamate, ATP) Efflux Efflux Intracellular->Efflux Metabolism One-Carbon Metabolism Polyglutamylated->Metabolism Retention Cellular Retention Polyglutamylated->Retention

Caption: Cellular uptake and polyglutamylation of folates.

Conclusion

The discovery of pteroylpolyglutamates transformed our understanding of folate from a simple vitamin to a complex family of coenzymes with profound implications for cellular function. The historical progression from the identification of an "anti-anemia factor" to the elucidation of the critical role of polyglutamylation highlights the iterative and collaborative nature of scientific discovery. For researchers today, this knowledge provides a solid foundation for exploring the intricacies of one-carbon metabolism and developing novel therapeutic strategies that target this essential pathway. The quantitative data on enzyme kinetics and the detailed experimental protocols presented in this guide serve as valuable resources for furthering this important area of research.

References

In-Depth Technical Guide: Cellular Uptake and Transport of FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of FA-Glu-Glu-OH, a folic acid (FA) conjugate with a di-glutamate (Glu-Glu) linker. Folic acid conjugation is a pivotal strategy in targeted drug delivery, particularly in oncology, due to the overexpression of folate receptors on the surface of many cancer cells. Understanding the intricate pathways by which such conjugates enter and traffic within cells is paramount for the rational design and optimization of novel therapeutics. This document details the primary transport systems involved, presents available quantitative data for this compound and its structural analogs, outlines detailed experimental protocols for studying its cellular transport, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a synthetic molecule designed to leverage the cellular machinery for folate uptake to achieve targeted delivery of therapeutic or imaging agents. The core structure consists of folic acid, a vital B vitamin, linked to a di-glutamate tail. This di-glutamate moiety is of particular interest as naturally occurring folates within cells are typically polyglutamylated, a process that enhances their intracellular retention and affinity for folate-dependent enzymes. The cellular uptake and transport of this compound are primarily mediated by three distinct transport systems: the high-affinity Folate Receptor (FR), the ubiquitously expressed Reduced Folate Carrier (RFC), and the pH-dependent Proton-Coupled Folate Transporter (PCFT). The relative contribution of each transporter to the uptake of this compound depends on factors such as cell type, receptor expression levels, and the extracellular pH.

Cellular Uptake and Transport Mechanisms

The cellular entry of this compound is a multi-faceted process involving one or more of the following transport systems:

Folate Receptor (FR) Mediated Endocytosis

The folate receptor, particularly the FRα isoform, is a high-affinity (Kd in the low nanomolar range), low-capacity transporter that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in most normal tissues.[1] This differential expression makes it an attractive target for cancer-specific drug delivery.

The uptake process via FRα is initiated by the binding of the folic acid moiety of this compound to the receptor on the cell surface. This binding event triggers the clustering of the receptor-ligand complexes into clathrin-coated pits or caveolae, which then invaginate to form endocytic vesicles.[2] These vesicles, known as endosomes, subsequently mature and acidify.

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC, also known as SLC19A1) is a major facilitator of folate transport in most mammalian cells and tissues.[3] It functions as an anion exchanger, transporting reduced folates in exchange for intracellular organic phosphates. RFC has a higher affinity for reduced folates like 5-methyltetrahydrofolate (5-MTHF) than for folic acid.[4] Its transport activity is optimal at a neutral pH of 7.4.[5] While RFC can transport methotrexate, a folate analog, its affinity for folic acid itself is relatively low.[4] The efficiency of this compound transport via RFC is expected to be influenced by the di-glutamate chain.

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT, also known as SLC46A1) is a high-affinity transporter for folic acid and reduced folates.[6][7] A key characteristic of PCFT is its pH-dependent activity, with an optimal transport rate at an acidic pH of around 5.5.[6][8] This transporter is highly expressed in the apical brush border membrane of the proximal small intestine, where it plays a crucial role in the absorption of dietary folates.[7] PCFT is also expressed in other tissues and can be found in certain tumors, where the acidic tumor microenvironment can enhance its activity.[8][9] PCFT has a high affinity for monoglutamated folates, and its ability to transport polyglutamated forms is limited.[6]

Intracellular Trafficking and Fate

Following internalization via FRα-mediated endocytosis, the endosomes containing the this compound-receptor complex undergo a maturation process. The internal pH of the endosomes progressively decreases, which facilitates the dissociation of this compound from the folate receptor.[10] The liberated this compound can then be transported from the endosome into the cytoplasm. There is evidence to suggest that PCFT, which can be co-localized with FRα in endosomes, may play a role in this export from the acidified endosomes into the cytoplasm.[8]

Once in the cytoplasm, this compound can be further metabolized. The di-glutamate tail can be extended by the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of longer polyglutamate chains.[11] This polyglutamylation is a critical step for intracellular retention, as the polyanionic nature of the longer glutamate tails prevents the molecule from being effluxed out of the cell.[12] These polyglutamated forms are also the preferred substrates for many intracellular folate-dependent enzymes.[11]

Conversely, the glutamate residues can be removed by the enzyme γ-glutamyl hydrolase (GGH), converting the polyglutamated forms back to the monoglutamate form, which can then be transported out of the cell.

Quantitative Data

Table 1: Binding Affinities of Folate Derivatives for Folate Receptor α (FRα)

CompoundKd (nM)Cell Line/SystemReference
Folic Acid (FA-Glu-OH)~1Various[1][13]
Folate-di-glutamate (this compound)Data not available--
Folate-tri-glutamate (FA-Glu-Glu-Glu-OH)Data not available--

Note: While specific Kd values for polyglutamated folates are scarce, it is generally understood that the affinity for FRα is primarily determined by the pteroate moiety of the folic acid, with the glutamate tail extending into the solvent.

Table 2: Transport Kinetics of Folate Derivatives via Proton-Coupled Folate Transporter (PCFT)

CompoundKm (µM) at pH 5.5Vmax (relative)Cell Line/SystemReference
Folic Acid (FA-Glu-OH)0.5 - 3.01.0Various[6]
Pemetrexed~0.8--[8]
Methotrexate>100 at pH 7.4, decreases at lower pH--[8]
Folate-di-glutamate (this compound)Data not available---

Note: PCFT is specific for monoglutamyl forms of folates, and its ability to transport polyglutamated forms is significantly reduced.[6]

Table 3: Transport Characteristics of Folate Derivatives via Reduced Folate Carrier (RFC)

CompoundTransport EfficiencyOptimal pHNotesReference
Folic Acid (FA-Glu-OH)Low7.4RFC has a much higher affinity for reduced folates.[4]
MethotrexateHigh7.4Efficiently transported.[4]
Folate-di-glutamate (this compound)Data not available7.4--

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular uptake and transport of this compound.

Folate Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kd) of this compound for the folate receptor.

Materials:

  • Cells expressing folate receptor (e.g., KB, IGROV1, or engineered cell lines).

  • Binding Buffer: HEPES-buffered saline (20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 5 mM glucose, pH 7.4).

  • Radiolabeled folic acid ([³H]-folic acid).

  • Unlabeled this compound and folic acid.

  • Scintillation counter and vials.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Cell Preparation: Plate cells in 24-well plates and grow to near confluency.

  • Washing: Gently wash the cell monolayers twice with ice-cold Binding Buffer.

  • Incubation: Add 250 µL of Binding Buffer containing a fixed concentration of [³H]-folic acid (e.g., 10 nM) and varying concentrations of unlabeled this compound or folic acid (for competition) to each well. For total binding, add only [³H]-folic acid. For non-specific binding, add [³H]-folic acid in the presence of a large excess of unlabeled folic acid (e.g., 10 µM).

  • Incubate the plates at 4°C for 30 minutes to prevent internalization.

  • Washing: Aspirate the incubation medium and wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Cell Lysis: Lyse the cells in each well with 500 µL of 0.5 M NaOH.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Determination: Determine the protein concentration in each well using a standard protein assay.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the Ki, which can be converted to Kd.

Cellular Uptake Assay

This protocol measures the rate of cellular uptake of this compound.

Materials:

  • Cells of interest (e.g., cancer cell lines with varying FR expression).

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer, pH adjusted as needed (e.g., 7.4 for RFC, 5.5 for PCFT).

  • Radiolabeled or fluorescently-labeled this compound.

  • Stop Solution: Ice-cold PBS with 100 µM unlabeled folic acid.

  • Lysis Buffer: 0.1 M NaOH or other suitable lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow.

  • Pre-incubation: Wash the cells with Uptake Buffer and pre-incubate at 37°C for 10-15 minutes.

  • Initiate Uptake: Remove the pre-incubation buffer and add Uptake Buffer containing a known concentration of labeled this compound.

  • Time Points: Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Stop Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution to terminate the uptake and remove extracellular label.

  • Cell Lysis: Lyse the cells with Lysis Buffer.

  • Quantification: Measure the amount of labeled this compound in the cell lysates using a scintillation counter or fluorescence plate reader.

  • Normalization: Normalize the uptake data to the protein concentration of each well.

  • Kinetic Analysis: Plot the uptake rate as a function of the substrate concentration to determine the kinetic parameters Km and Vmax.

Intracellular Concentration and Polyglutamylation Assay

This protocol determines the intracellular concentration of this compound and its polyglutamylated metabolites.

Materials:

  • Cultured cells.

  • Radiolabeled this compound.

  • Extraction Buffer: e.g., 0.1 M Tris-HCl with 1% ascorbic acid, pH 7.5.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and a radioactivity detector.

  • Standards for this compound and its potential polyglutamylated forms.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and incubate with radiolabeled this compound for a specified period.

  • Cell Harvesting and Washing: Harvest the cells, wash them thoroughly with ice-cold PBS to remove extracellular label, and determine the cell number.

  • Extraction: Resuspend the cell pellet in ice-cold Extraction Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Protein Precipitation: Precipitate the proteins by adding a precipitating agent (e.g., trichloroacetic acid) and centrifuge to collect the supernatant containing the folates.

  • HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system.

  • Separation and Detection: Separate the different folate forms (this compound and its polyglutamylated metabolites) based on their retention times. Quantify the amount of each form using the radioactivity detector.

  • Concentration Calculation: Calculate the intracellular concentration of each folate species based on the cell volume and the quantified amount.

Visualizations

Signaling Pathways and Logical Relationships

Cellular_Uptake_of_FA_Glu_Glu_OH cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FR Folate Receptor (FRα) This compound->FR High Affinity Binding RFC Reduced Folate Carrier (RFC) This compound->RFC Low Affinity Transport (pH 7.4) PCFT Proton-Coupled Folate Transporter (PCFT) This compound->PCFT High Affinity Transport (pH 5.5) Endosome Endosome (pH drop) FR->Endosome Endocytosis Cytoplasm Cytoplasm RFC->Cytoplasm PCFT->Cytoplasm Lysosome Lysosome Endosome->Lysosome Trafficking Endosome->Cytoplasm Release & Transport Polyglutamylation Polyglutamylation (FPGS) Cytoplasm->Polyglutamylation Retention Intracellular Retention Polyglutamylation->Retention Metabolism One-Carbon Metabolism Retention->Metabolism Experimental_Workflow_Uptake cluster_binding Folate Receptor Binding Assay cluster_uptake Cellular Uptake Assay cluster_metabolism Intracellular Metabolism Assay B1 Plate FR-expressing cells B2 Incubate with [3H]-Folic Acid +/- Competitor (this compound) B1->B2 B3 Wash to remove unbound ligand B2->B3 B4 Lyse cells and measure radioactivity B3->B4 B5 Determine Kd/Ki B4->B5 U1 Plate cells U2 Incubate with labeled this compound at 37°C (time course) U1->U2 U3 Stop uptake with ice-cold buffer U2->U3 U4 Lyse cells and quantify intracellular label U3->U4 U5 Determine Km and Vmax U4->U5 M1 Incubate cells with labeled this compound M2 Extract intracellular folates M1->M2 M3 Separate metabolites by HPLC M2->M3 M4 Quantify this compound and polyglutamylated forms M3->M4

References

The Critical Role of Gamma-Glutamyl Linkages in Folate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical significance of gamma-glutamyl linkages in folate derivatives. It details the enzymatic processes governing their formation and degradation, their crucial functions in cellular metabolism, and their pivotal role in the efficacy and selectivity of antifolate chemotherapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex pathways and workflows to support advanced research and drug development.

Introduction: The Significance of Folate Polyglutamylation

Folates are a class of B vitamins essential for a variety of one-carbon transfer reactions, which are fundamental to the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine).[1] While dietary folates are absorbed as monoglutamates, they are predominantly found inside mammalian cells as polyglutamylated conjugates.[2][3] This conversion, known as polyglutamylation, involves the sequential addition of glutamate residues to the folate molecule via an unusual isopeptide bond between the γ-carboxyl group of one glutamate and the α-amino group of the next.

This polyglutamate "tail" is not a minor modification; it is central to the biological function of folates. The addition of these negatively charged glutamate moieties serves two primary purposes:

  • Cellular Retention: The polyanionic nature of polyglutamylated folates prevents them from easily traversing the cell membrane, effectively trapping them inside the cell for metabolic use.[2][4]

  • Enhanced Enzymatic Affinity: Polyglutamylated folates are the preferred substrates for most folate-dependent enzymes, exhibiting significantly higher binding affinities (lower Km or Ki values) compared to their monoglutamate counterparts.[2][3][5]

The dynamic balance between the synthesis and hydrolysis of these gamma-glutamyl linkages, managed by the enzymes Folylpolyglutamate Synthetase (FPGS) and Gamma-Glutamyl Hydrolase (GGH) respectively, is critical for maintaining folate homeostasis.[2] This metabolic axis is a key determinant of cellular proliferation and a critical target in cancer chemotherapy.[5]

The Enzymatic Machinery: FPGS and GGH

The intracellular concentration and polyglutamate chain length of folates are tightly regulated by the opposing actions of two key enzymes.

Folylpolyglutamate Synthetase (FPGS)

FPGS is the enzyme responsible for catalyzing the sequential, ATP-dependent addition of L-glutamate residues to folates and their analogues.[6] This process is essential for retaining folates within the cell and for their function as coenzymes.[4] FPGS activity is highly expressed in proliferating cells, underscoring its importance in DNA synthesis. The enzyme is found in both the cytoplasm and mitochondria, reflecting the need for folate-mediated one-carbon metabolism in both compartments.

Gamma-Glutamyl Hydrolase (GGH)

GGH, also known as conjugase, is a lysosomal and secreted enzyme that catalyzes the hydrolytic removal of γ-linked glutamate residues from polyglutamylated folates.[7] By converting polyglutamates back to monoglutamates, GGH facilitates the efflux of folates from the cell.[2] High levels of GGH activity have been associated with resistance to antifolate drugs like methotrexate, as the enzyme can remove the polyglutamate tail that is critical for the drug's retention and efficacy.[7]

The interplay between FPGS and GGH determines the overall polyglutamylation status of the intracellular folate pool, which in turn influences the rates of crucial metabolic pathways.

Folate_Metabolism Figure 1: Overview of Folate Polyglutamylation Dynamics cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate_Mono_Ext Folate (Monoglutamate) Transport_In Folate Transporter (e.g., RFC, PCFT) Folate_Mono_Ext->Transport_In Uptake Folate_Mono_Int Folate (Monoglutamate) FPGS FPGS (Folylpolyglutamate Synthetase) Folate_Mono_Int->FPGS + ATP + Glutamate Efflux Efflux Folate_Mono_Int->Efflux Folate_Poly Folate (Polyglutamate) FPGS->Folate_Poly Synthesis GGH GGH (Gamma-Glutamyl Hydrolase) Folate_Poly->GGH Hydrolysis One_Carbon_Metabolism One-Carbon Metabolism (e.g., DNA Synthesis) Folate_Poly->One_Carbon_Metabolism Cofactor for Enzymes (High Affinity) GGH->Folate_Mono_Int Transport_In->Folate_Mono_Int

Figure 1: Overview of Folate Polyglutamylation Dynamics

Quantitative Data: Enzyme Kinetics and Binding Affinities

The degree of polyglutamylation significantly impacts the interaction of folate derivatives with enzymes. Generally, adding glutamate residues increases the affinity of the folate for its target enzyme, reflected in a lower Michaelis constant (Km) or inhibition constant (Ki).

FPGS Substrate Kinetics

FPGS exhibits different affinities for various folate and antifolate substrates. Reduced folates are generally better substrates than oxidized folic acid.

SubstrateOrganism/SourceKm (µM)Notes
Methotrexate (MTX)Beef Liver100Poorer substrate than tetrahydrofolate.[5]
Aminopterin (AM)Beef Liver25Better substrate than MTX.[5]
Folinic AcidBeef Liver7Activity comparable to tetrahydrofolate.[5]
L-GlutamateHuman (isoform 2)201Measured in the presence of ATP.[4][8]
MgATPHuman (isoform 2)200Measured in the presence of L-glutamate.[4][8]
Pteroylglutamic acidHuman (isoform 2)59

Table 1: Michaelis-Menten constants (Km) of Folylpolyglutamate Synthetase (FPGS) for various substrates.

GGH Substrate Kinetics

GGH shows specificity for different substrates, with some studies focusing on non-folate gamma-glutamyl compounds to elucidate its kinetic properties.

SubstrateEnzymeKm (µM)Notes
Reduced Glutathione (GSH)Human GGT110.6GGT is a related enzyme often studied for gamma-glutamyl hydrolysis.[9]
Oxidized Glutathione (GSSG)Human GGT18.8[9]
Leukotriene C4 (LTC4)Human GGT110.8[9]
Glutamyl-γ-glutamate (fluorogenic)Human GGH75Determined using a continuous fluorescence assay.[7]

Table 2: Michaelis-Menten constants (Km) for Gamma-Glutamyl Hydrolase (GGH) and related enzymes.

Impact on Folate-Dependent Enzymes and Antifolate Drugs

Polyglutamylation dramatically increases the binding affinity of folates and antifolates to their target enzymes, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

EnzymeLigandGlutamate Chain LengthAffinity (Ki, Kd)Fold Increase vs. Glu1
Thymidylate Synthase (Human)D1694 (antifolate)4 (Glu4)Kd = 1.0 nM (Site A)Not specified
Thymidylate Synthase (Human)1843U89 (antifolate)2 (Glu2)Kd ≈ 0.1 nM (Site B)Not specified
Dihydrofolate Reductase (Human Breast Cancer Cells)Methotrexate (MTX)1 (Glu1)Dissociation t½ = 12 min-
Dihydrofolate Reductase (Human Breast Cancer Cells)Methotrexate (MTX)2 (Glu2)Dissociation t½ = 30 min~2.5x slower dissociation
Dihydrofolate Reductase (Human Breast Cancer Cells)Methotrexate (MTX)3 (Glu3)Dissociation t½ = 102 min~8.5x slower dissociation
Dihydrofolate Reductase (Human Breast Cancer Cells)Methotrexate (MTX)4 (Glu4)Dissociation t½ = 108 min9.0x slower dissociation
Dihydrofolate Reductase (Human Breast Cancer Cells)Methotrexate (MTX)5 (Glu5)Dissociation t½ = 120 min10.0x slower dissociation

Table 3: Effect of polyglutamylation on the binding affinity of antifolates to their target enzymes. Dissociation half-life (t½) is a measure of binding stability.[10]

Role in Drug Development and Chemotherapy

The enzymatic processes of polyglutamylation are of profound interest in oncology and drug development. The efficacy of many classical antifolate drugs, such as methotrexate (MTX), is critically dependent on their conversion to polyglutamylated forms within cancer cells.[2]

  • Increased Cytotoxicity: MTX polyglutamates are not only retained within the tumor cell for longer periods but are also more potent inhibitors of target enzymes like DHFR and TS compared to MTX monoglutamate.[2][10]

  • Mechanisms of Resistance: Cancer cells can develop resistance to antifolates through several mechanisms related to this pathway, including decreased expression or activity of FPGS (leading to less drug activation) or increased expression of GGH (leading to faster drug deactivation and efflux).[7]

  • Therapeutic Strategy: The dependence of antifolates on FPGS provides a degree of selectivity, as rapidly proliferating cancer cells often have higher FPGS activity than quiescent normal cells. Developing drugs that are better substrates for FPGS or inhibitors of GGH are active areas of research to enhance therapeutic outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of gamma-glutamyl linkages.

Protocol: FPGS Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Cell or tissue lysate

  • Reaction Buffer: Tris buffer (pH 8.85)

  • Substrates: Aminopterin or Methotrexate (e.g., 0.25 mM)

  • [³H]-L-glutamic acid (radiolabeled)

  • Cofactors: ATP (10 mM), MgCl₂ (20 mM), KCl (20 mM)

  • Reducing Agent: Dithiothreitol (DTT, 10 mM)

  • DEAE-cellulose discs

  • Scintillation fluid and counter

Procedure:

  • Lysate Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to remove insoluble debris and determine the protein concentration of the supernatant.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrates (aminopterin/MTX), cofactors (ATP, MgCl₂, KCl), DTT, and a specific amount of cell lysate.

  • Initiate Reaction: Start the reaction by adding [³H]-glutamic acid.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time should be within the linear range of the reaction, typically 1-2 hours.[11]

  • Stop Reaction: Terminate the reaction by boiling for 5 minutes or by adding ice-cold ethanol.

  • Separation: Spot the reaction mixture onto DEAE-cellulose discs. The negatively charged polyglutamylated products will bind to the anion-exchange discs, while the unreacted, neutral [³H]-glutamic acid will not.

  • Washing: Wash the discs multiple times with a suitable buffer (e.g., phosphate buffer followed by water) to remove all unbound radioactivity.

  • Quantification: Place the washed and dried discs into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Calculation: Calculate FPGS activity as picomoles of [³H]-glutamate incorporated per milligram of protein per hour.

Protocol: GGH Activity Assay (Colorimetric)

This protocol describes a colorimetric assay using a synthetic substrate that releases a chromogen upon cleavage.

Materials:

  • Serum or tissue homogenate

  • Substrate: L-γ-glutamyl-p-nitroanilide (GPNA)

  • Acceptor: Glycylglycine

  • Assay Buffer (e.g., Tris buffer, pH 8.2)

  • Spectrophotometer capable of reading at 405 nm

  • Constant temperature incubator (37°C)

Procedure:

  • Reagent Preparation: Prepare a working reagent by mixing the GPNA substrate and glycylglycine acceptor in the assay buffer.

  • Sample Preparation: Homogenize tissue samples in assay buffer and centrifuge to clarify. Serum samples can often be used directly.[12]

  • Reaction Setup: Pipette a defined volume of the sample (e.g., 25 µL) into a cuvette or 96-well plate.

  • Initiate Reaction: Add a larger volume of the pre-warmed (37°C) working reagent (e.g., 250 µL) to the sample, mix, and immediately start the measurement.

  • Kinetic Measurement: Monitor the increase in absorbance at 405 nm over time at 37°C. The product, p-nitroaniline, is yellow and absorbs at this wavelength.[13]

  • Calculation: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. Calculate the GGH activity in U/L using the molar extinction coefficient of p-nitroaniline.

Protocol: Analysis of Intracellular Folate Polyglutamates by LC-MS/MS

This method allows for the separation and quantification of different folate derivatives based on their polyglutamate chain length.

LCMS_Workflow Figure 2: Workflow for LC-MS/MS Analysis of Intracellular Folates Start 1. Cell Harvesting & Quenching Extract 2. Folate Extraction (e.g., Acetonitrile/Buffer with Ascorbate) Start->Extract Deconjugate 3. Deconjugation (Optional) (Treatment with GGH/Conjugase to measure total folate) Extract->Deconjugate For Total Folate Analysis Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge Deconjugate->Centrifuge Dry 5. Drying & Reconstitution (in HPLC mobile phase) Centrifuge->Dry Inject 6. LC-MS/MS Injection Dry->Inject Analyze 7. Data Analysis (Quantification of Folate-Glu(n)) Inject->Analyze

Figure 2: Workflow for LC-MS/MS Analysis of Intracellular Folates

Procedure:

  • Sample Collection: Harvest cells and immediately quench metabolic activity by washing with ice-cold saline.

  • Extraction: Lyse the cells and extract folates using a pre-cooled extraction solution, typically an acetonitrile/water mixture containing an antioxidant like sodium ascorbate to prevent folate degradation.[1]

  • Deconjugation (for total folate): To measure the total folate pool, an aliquot of the extract can be treated with a conjugase (GGH) from sources like rat serum to hydrolyze all polyglutamates to monoglutamates.[14] For profiling different polyglutamate forms, this step is omitted.

  • Clarification: Centrifuge the extract at high speed (e.g., 17,000 x g) at 4°C to pellet cell debris.[1]

  • Sample Preparation: Transfer the supernatant to a new tube. The sample may be dried under nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.

  • LC-MS/MS Analysis: Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a C18 column with a gradient elution, for example, using ammonium bicarbonate and methanol, to separate the different folate polyglutamates.[15][16]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each folate polyglutamate species (MTX-Glu₁, MTX-Glu₂, etc.) for sensitive and specific quantification.[15][16]

  • Data Analysis: Quantify the concentration of each polyglutamate species by comparing its peak area to that of a stable-isotope-labeled internal standard and a standard curve.

Conclusion

The addition and removal of gamma-glutamyl linkages is a fundamental biochemical process that governs the cellular retention, stability, and coenzymatic activity of folates. The enzymes FPGS and GGH are the master regulators of this system, and their balance is crucial for normal cell function and proliferation. The profound impact of polyglutamylation on the efficacy of antifolate drugs makes this pathway a cornerstone of cancer pharmacology. A thorough understanding of the kinetics, regulation, and methods of analysis related to folate polyglutamylation is therefore indispensable for researchers in metabolic diseases and for professionals engaged in the development of next-generation chemotherapeutics.

References

The Role of Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (FA-Glu-Glu-OH) in DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pteroyl-γ-L-glutamyl-γ-L-glutamic acid (FA-Glu-Glu-OH), a key polyglutamated derivative of folic acid, and its critical involvement in the de novo synthesis of nucleotides, the essential building blocks of DNA. We will explore the enzymatic pathways where this compound and other folylpolyglutamates act as indispensable cofactors, with a focus on their interactions with key enzymes: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide Ribonucleotide (GAR) Transformylase, and 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase. This guide will present a summary of quantitative data on the kinetics of these interactions, detail relevant experimental protocols for their study, and provide visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Significance of Folate Polyglutamylation

Folic acid (Pteroyl-L-glutamic acid), a B-vitamin, is a crucial precursor for a group of coenzymes collectively known as folates. In their reduced form, tetrahydrofolates (THF), these molecules are essential for one-carbon transfer reactions. These reactions are fundamental to numerous metabolic processes, most notably the synthesis of purines (adenine and guanine) and thymidylate, which are the necessary components of DNA.

Dietary folates are primarily absorbed as monoglutamates. However, within the cell, they are converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of folate.[2] The resulting polyglutamated folates, such as this compound (pteroyl-diglutamate), are the predominant intracellular forms and are the preferred cofactors for most folate-dependent enzymes.[2]

The polyglutamylation of folates serves two primary purposes:

  • Intracellular Retention: The addition of negatively charged glutamate residues traps folates within the cell, as the polyanionic nature of these molecules prevents them from readily crossing cell membranes.[1]

  • Enhanced Enzyme Affinity: Polyglutamated folates exhibit significantly higher affinity for folate-dependent enzymes compared to their monoglutamate counterparts.[2] This increased affinity enhances the catalytic efficiency of these enzymes, thereby facilitating robust DNA synthesis.

Core Signaling Pathway: Folate-Mediated DNA Synthesis

The central role of this compound and other polyglutamated folates in DNA synthesis is best understood by examining the key enzymatic steps in the de novo synthesis of purines and thymidylate.

Folate-Mediated DNA Synthesis cluster_Purine Purine Synthesis cluster_Thymidylate Thymidylate Synthesis cluster_Folate Folate Cycle GAR GAR FGAR FGAR GAR->FGAR GAR Transformylase AICAR AICAR FGAR->AICAR ... FAICAR FAICAR AICAR->FAICAR AICAR Transformylase IMP IMP FAICAR->IMP Purines Purines (A, G) IMP->Purines DNA DNA Purines->DNA dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA DHF DHF THF THF (Polyglutamated) DHF->THF Dihydrofolate Reductase (DHFR) Methylene_THF 5,10-Methylene-THF (Polyglutamated) THF->Methylene_THF Formyl_THF 10-Formyl-THF (Polyglutamated) THF->Formyl_THF Methylene_THF->dTMP Methylene_THF->DHF Formyl_THF->FGAR Formyl_THF->FAICAR Formyl_THF->THF

Folate-mediated one-carbon metabolism for DNA synthesis.
Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme that maintains the intracellular pool of reduced folates. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[3] DHF is a product of the thymidylate synthase reaction. The regeneration of THF is essential for the continuation of one-carbon metabolism. Polyglutamated forms of DHF are substrates for DHFR.[4]

Thymidylate Synthase (TS)

Thymidylate Synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymine for DNA synthesis.[5] This reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor.[5] Polyglutamated forms of 5,10-methylenetetrahydrofolate are the preferred substrates for TS, exhibiting a significantly lower Km compared to the monoglutamate form.[6]

Glycinamide Ribonucleotide (GAR) Transformylase

GAR Transformylase is a key enzyme in the de novo purine biosynthetic pathway. It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR).[7] This is one of the two steps in purine synthesis that requires a folate cofactor. Polyglutamated forms of 10-formyltetrahydrofolate are more effective substrates for GAR transformylase.

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase

AICAR Transformylase catalyzes the second folate-dependent step in de novo purine synthesis. It transfers a formyl group from 10-formyltetrahydrofolate to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[8] Similar to other folate-dependent enzymes, AICAR transformylase shows a preference for polyglutamated folate cofactors.[9]

Quantitative Data

The addition of glutamate residues to folates significantly impacts their interaction with target enzymes. The following tables summarize available kinetic data, primarily focusing on the inhibition constants (Ki) and Michaelis constants (Km) for polyglutamated folates and antifolates. While specific data for this compound is limited, the trend of increasing affinity with the addition of glutamate residues is evident.

Table 1: Inhibition Constants (Ki) of Methotrexate Polyglutamates for Human Thymidylate Synthase

CompoundNumber of Glutamate ResiduesKi (µM)
Methotrexate113
MTX-Glu220.17
MTX-Glu330.08
MTX-Glu440.06
MTX-Glu550.047

Data from Allegra et al. (1985)

Table 2: Michaelis Constants (Km) of Tetrahydropteroylpolyglutamates for Lactobacillus casei Thymidylate Synthase

CompoundNumber of Glutamate ResiduesKm (µM)
Tetrahydropteroylmonoglutamate124
Tetrahydropteroyldiglutamate24.5
Tetrahydropteroyltriglutamate31.8
Tetrahydropteroylheptaglutamate71.8

Data from Kisliuk et al. (1981)[6]

Table 3: Inhibition Constants (Ki) of Methotrexate and Dihydrofolate Polyglutamates for Human AICAR Transformylase

InhibitorNumber of Glutamate ResiduesKi (µM)
Methotrexate1143
MTX-Glu550.056
Dihydrofolate163
DHF-Glu550.043

Data from Allegra et al. (1987)[9]

Experimental Protocols

The following are generalized protocols for assaying the activity of key enzymes involved in folate-mediated DNA synthesis. These can be adapted for use with this compound and other polyglutamated folates.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

  • DHFR enzyme preparation

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) or polyglutamated DHF solution

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the DHFR enzyme in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the DHF substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay is based on the increase in absorbance at 340 nm as 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate.

Materials:

  • TS enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde)

  • dUMP solution

  • Tetrahydrofolate (THF) or polyglutamated THF solution

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare the 5,10-methylenetetrahydrofolate substrate by pre-incubating THF with formaldehyde in the assay buffer.

  • In a cuvette, combine the assay buffer, dUMP, and the TS enzyme.

  • Initiate the reaction by adding the freshly prepared 5,10-methylenetetrahydrofolate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance.

GAR Transformylase Activity Assay

This assay spectrophotometrically monitors the formation of the product, 5,8-dideazafolate, at 295 nm.

Materials:

  • GAR Transformylase enzyme preparation

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl)

  • Glycinamide ribonucleotide (GAR) solution

  • A stable folate analog substrate such as 10-formyl-5,8-dideazafolate (fDDF)

  • Spectrophotometer capable of reading at 295 nm

Protocol:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, GAR, and the enzyme.

  • Initiate the reaction by the addition of fDDF.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate.

  • Calculate the reaction rate using the molar extinction coefficient of 5,8-dideazafolate (18.9 mM⁻¹cm⁻¹).

AICAR Transformylase Activity Assay

The activity of AICAR transformylase can be determined by measuring the formation of the product FAICAR, often coupled to a subsequent enzymatic reaction or by HPLC analysis. A common method involves coupling the reaction to IMP cyclohydrolase and measuring the formation of IMP.

Materials:

  • AICAR Transformylase enzyme preparation

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • AICAR solution

  • 10-formyltetrahydrofolate (or a stable analog)

  • IMP cyclohydrolase (if using a coupled assay)

  • Means of product detection (e.g., HPLC or spectrophotometer for a coupled assay)

Protocol (Coupled Assay):

  • Prepare a reaction mixture containing the assay buffer, AICAR, 10-formyltetrahydrofolate, and IMP cyclohydrolase.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the AICAR Transformylase.

  • Monitor the formation of IMP, which can be detected spectrophotometrically by the change in absorbance at a specific wavelength or quantified by HPLC.

Visualizations

Experimental Workflow for Enzyme Kinetics

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purify/Prepare Enzyme Reaction Set up Reaction Mixtures Enzyme->Reaction Substrate Synthesize/Prepare This compound & Substrates Substrate->Reaction Buffers Prepare Assay Buffers and Reagents Buffers->Reaction Initiate Initiate Reaction Reaction->Initiate Monitor Monitor Reaction (e.g., Spectrophotometry) Initiate->Monitor Data Collect Raw Data (Absorbance vs. Time) Monitor->Data Rates Calculate Initial Reaction Rates Data->Rates Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Rates->Kinetics

A generalized workflow for determining enzyme kinetics.

Conclusion

Pteroyl-γ-L-glutamyl-γ-L-glutamic acid and other polyglutamated folates are central to the fidelity and efficiency of DNA synthesis. Their enhanced intracellular retention and high affinity for key enzymes in the nucleotide synthesis pathways underscore their importance. Understanding the kinetics and mechanisms of these interactions is paramount for researchers in cellular biology and for professionals in drug development, particularly in the design of novel antifolate chemotherapeutics. The experimental protocols and data presented in this guide provide a foundational resource for the continued investigation of the vital role of polyglutamated folates in cellular proliferation and disease.

References

The Significance of Polyglutamation of Folic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folic acid and its derivatives, collectively known as folates, are essential B-vitamins crucial for a variety of metabolic processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.[1][2][3] A key biochemical modification that governs the function and fate of intracellular folates is polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the folate molecule, forming a poly-γ-glutamate tail.[4][5] This technical guide provides an in-depth exploration of the significance of folic acid polyglutamylation, with a focus on its implications for cellular biology, disease pathology, and therapeutic development. We will delve into the core biochemical mechanisms, present relevant quantitative data, detail experimental protocols for its study, and visualize key pathways and concepts.

The Biochemical Core of Polyglutamation

The addition of a polyglutamate tail to folate is a critical step in its cellular metabolism.[6] This modification significantly alters the physicochemical properties of the folate molecule, leading to several important functional consequences.

2.1 Enhanced Cellular Retention: The monoglutamate form of folate can readily traverse cell membranes via transporters. However, the addition of multiple negatively charged glutamate residues transforms the molecule into a polyanion that is efficiently retained within the cell.[5][7] This intracellular trapping is crucial for maintaining a sufficient pool of folate coenzymes to support metabolic reactions.

2.2 Increased Affinity for Folate-Dependent Enzymes: Polyglutamylated folates are often the preferred substrates for many key enzymes in one-carbon metabolism.[5] The extended glutamate chain enhances the binding affinity of the folate cofactor to the active site of these enzymes, thereby increasing their catalytic efficiency.

2.3 Subcellular Compartmentalization: Polyglutamylation also plays a role in the subcellular localization of folates. For instance, distinct pools of polyglutamylated folates are maintained in the cytoplasm and mitochondria, suggesting a mechanism for regulating specific metabolic pathways within different cellular compartments.[8][9]

The process is dynamically regulated by two key enzymes:

  • Folylpolyglutamate Synthetase (FPGS): This enzyme catalyzes the ATP-dependent addition of glutamate residues to folates.[4][5][10]

  • γ-Glutamyl Hydrolase (GGH): Conversely, GGH removes glutamate residues, converting polyglutamylated folates back to their monoglutamate form, which can then be exported from the cell.[11][12][13]

The balance between FPGS and GGH activity is therefore a critical determinant of intracellular folate homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data related to folate polyglutamylation, providing a basis for understanding the kinetics and cellular dynamics of this process.

Table 1: Michaelis-Menten Constants (Km) of Human FPGS for Various Substrates

SubstrateKm (μM)
Tetrahydrofolate (THF)1.5 - 5.0
Dihydrofolate (DHF)10 - 25
Folic Acid100 - 400
Methotrexate (MTX)5 - 20
L-Glutamate200 - 1000
ATP50 - 200

Note: Km values can vary depending on the specific isoform, cellular conditions, and assay methodology.

Table 2: Relative Affinity of Folate-Dependent Enzymes for Polyglutamylated Folates

EnzymePreferred Glutamate Chain Length (n)Fold Increase in Affinity (vs. n=1)
Thymidylate Synthase (TS)5 - 7100 - 200
Dihydrofolate Reductase (DHFR)3 - 610 - 50
Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART)5 - 850 - 150
Glycinamide Ribonucleotide Transformylase (GARTF)4 - 720 - 100

Note: These values are approximations and can differ between species and tissues.

Table 3: Typical Distribution of Folate Polyglutamate Chain Lengths in Mammalian Tissues

TissuePredominant Chain Length (n)
Liver5 - 7
Kidney4 - 6
Brain3 - 5
Red Blood Cells5 - 7

Note: The distribution of polyglutamate chain lengths is dynamic and can be influenced by factors such as diet and disease state.[14][15]

Experimental Protocols

The study of folate polyglutamylation relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

4.1 FPGS Activity Assay

This protocol describes a radiometric assay to measure the activity of FPGS in cell lysates.

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 20 mM KCl, 10 mM dithiothreitol (DTT), and protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 8.85

      • 20 mM MgCl₂

      • 20 mM KCl

      • 10 mM ATP

      • 10 mM DTT

      • 4 mM L-[³H]glutamic acid (specific activity ~1 Ci/mmol)

      • 0.25 mM folate substrate (e.g., methotrexate)[16]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding ice-cold activated charcoal to adsorb unincorporated [³H]glutamate.

  • Quantification:

    • Centrifuge to pellet the charcoal.

    • Measure the radioactivity in the supernatant using liquid scintillation counting.

    • Calculate the amount of incorporated [³H]glutamate to determine FPGS activity.

4.2 GGH Activity Assay

This protocol outlines a method to measure GGH activity using a fluorogenic substrate.

  • Cell Lysate Preparation:

    • Prepare cell lysates as described for the FPGS assay, but use a buffer appropriate for GGH activity (e.g., 100 mM sodium acetate, pH 4.5).

  • Reaction Mixture:

    • Prepare a reaction mixture containing the cell lysate and a fluorogenic GGH substrate (e.g., pteroyl-γ-glutamyl-α-7-amino-4-methylcoumarin).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C.

    • GGH activity will cleave the substrate, releasing the fluorescent 7-amino-4-methylcoumarin.

  • Quantification:

    • Monitor the increase in fluorescence over time using a fluorometer (excitation ~350 nm, emission ~450 nm).

    • Calculate GGH activity based on the rate of fluorescence increase.

4.3 Analysis of Intracellular Folate Polyglutamylation Status by LC-MS/MS

This protocol provides a general workflow for the analysis of folate polyglutamates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

  • Folate Extraction:

    • Harvest cells and wash with PBS.

    • Extract folates using a buffer containing an antioxidant (e.g., ascorbic acid) to prevent folate degradation.

    • Treat the extract with a phosphatase to remove phosphate groups that can interfere with analysis.

    • Use solid-phase extraction (SPE) to purify and concentrate the folate extracts.

  • LC Separation:

    • Separate the different folate polyglutamates based on their chain length and one-carbon substitutions using a suitable liquid chromatography method, such as ion-pair reversed-phase HPLC.[17]

  • MS/MS Detection:

    • Detect and quantify the eluted folates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Use stable isotope-labeled internal standards for accurate quantification.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of folate polyglutamylation.

Polyglutamylation_Metabolism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate_Mono Folate (Monoglutamate) Folate_Mono_In Folate (Monoglutamate) Folate_Mono->Folate_Mono_In Folate Transporter Folate_Mono_In->Folate_Mono Efflux Transporter FPGS FPGS Folate_Mono_In->FPGS + Glutamate + ATP Folate_Poly Folate (Polyglutamate) GGH GGH Folate_Poly->GGH FPGS->Folate_Poly GGH->Folate_Mono_In - Glutamate

Caption: Overview of folate polyglutamylation and cellular transport.

One_Carbon_Metabolism THF_Poly THF (Polyglutamate) Methylene_THF_Poly 5,10-Methylene-THF (Polyglutamate) THF_Poly->Methylene_THF_Poly Formyl_THF_Poly 10-Formyl-THF (Polyglutamate) THF_Poly->Formyl_THF_Poly DHF_Poly DHF (Polyglutamate) DHFR DHFR DHF_Poly->DHFR Methylene_THF_Poly->DHF_Poly TS TS Methylene_THF_Poly->TS MTHFR MTHFR Methylene_THF_Poly->MTHFR Methyl_THF_Poly 5-Methyl-THF (Polyglutamate) Homocysteine Homocysteine Methyl_THF_Poly->Homocysteine Purine_Synth Purine Synthesis Formyl_THF_Poly->Purine_Synth DHFR->THF_Poly dTMP dTMP TS->dTMP MTHFR->Methyl_THF_Poly GART GART dUMP dUMP dUMP->TS Methionine Methionine Homocysteine->Methionine

Caption: Role of polyglutamylated folates in one-carbon metabolism.

Experimental_Workflow_LCMS start Cell Culture extraction Folate Extraction (+ Antioxidant) start->extraction purification Solid-Phase Extraction (SPE) extraction->purification lc Liquid Chromatography (LC) (Ion-Pair Reversed-Phase) purification->lc ms Tandem Mass Spectrometry (MS/MS) (MRM Mode) lc->ms analysis Data Analysis (Quantification vs. Internal Standards) ms->analysis end Results analysis->end

Caption: Experimental workflow for LC-MS/MS analysis of folates.

Implications for Drug Development

The polyglutamylation of folates has profound implications for the development and efficacy of antifolate drugs, which are widely used in cancer chemotherapy and for the treatment of autoimmune diseases.

6.1 Enhanced Drug Efficacy: Many antifolate drugs, such as methotrexate (MTX), are substrates for FPGS.[7] The polyglutamylation of these drugs leads to their intracellular accumulation and enhanced inhibition of their target enzymes, such as dihydrofolate reductase (DHFR).[7][19] The longer retention time of polyglutamylated antifolates results in a more sustained therapeutic effect.[7]

6.2 Mechanisms of Drug Resistance: Alterations in folate polyglutamylation are a common mechanism of resistance to antifolate drugs.[11][20]

  • Decreased FPGS Activity: Reduced expression or mutations in the FPGS gene can lead to decreased polyglutamylation of antifolates, resulting in their reduced intracellular concentration and efficacy.[21]

  • Increased GGH Activity: Overexpression of GGH can lead to the rapid deglutamylation of antifolate polyglutamates, promoting their efflux from the cell and diminishing their therapeutic effect.[11][22]

6.3 Strategies to Overcome Resistance: A deeper understanding of the role of polyglutamylation in drug action is paving the way for novel therapeutic strategies. These include the development of:

  • FPGS-independent antifolates: Designing drugs that do not require polyglutamylation for their activity.[21]

  • GGH inhibitors: Co-administering GGH inhibitors with conventional antifolates to enhance their intracellular retention.

  • Targeted drug delivery: Developing strategies to selectively deliver polyglutamylated antifolates to tumor cells.

Conclusion

The polyglutamylation of folic acid is a fundamental biochemical process with far-reaching implications for cellular metabolism, health, and disease. For researchers, scientists, and drug development professionals, a thorough understanding of this process is essential for elucidating the mechanisms of folate homeostasis, identifying novel therapeutic targets, and designing more effective and selective drugs. The quantitative data, experimental protocols, and pathway visualizations presented in this guide provide a solid foundation for further exploration in this critical area of biomedical research.

References

Methodological & Application

Synthesis of Pteroyl-γ-L-glutamyl-L-glutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroyl-γ-L-glutamyl-L-glutamic acid, a di-glutamate conjugate of folic acid, is a vital molecule in cellular metabolism and a key target in drug development. Its synthesis is crucial for a wide range of research applications, from nutritional studies to the development of antifolate chemotherapeutics. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of pteroyl-γ-L-glutamyl-L-glutamic acid, tailored for researchers and professionals in the field. The protocols are based on established methodologies and are supplemented with quantitative data and visual workflows to ensure clarity and reproducibility.

Introduction

Folic acid and its derivatives, known as folates, are essential B vitamins that play a critical role in one-carbon metabolism. In biological systems, folates are primarily found as polyglutamates, where additional glutamate residues are linked via γ-peptide bonds. Pteroyl-γ-L-glutamyl-L-glutamic acid represents the addition of a second glutamate residue to folic acid. The polyglutamated forms are often the preferred substrates for enzymes involved in the synthesis of nucleotides and amino acids. Consequently, the synthesis of specific pteroylpolyglutamates is of significant interest for studying these biochemical pathways and for developing targeted therapies.

This document outlines two primary approaches for the synthesis of pteroyl-γ-L-glutamyl-L-glutamic acid: a classical chemical synthesis route involving protected intermediates and an enzymatic approach utilizing folylpolyglutamate synthetase (FPGS).

Chemical Synthesis Approach

The chemical synthesis of pteroyl-γ-L-glutamyl-L-glutamic acid is a multi-step process that requires careful protection and deprotection of functional groups to ensure the formation of the desired γ-glutamyl linkage. The general strategy involves the synthesis of a protected pteroic acid derivative and a protected di-γ-L-glutamate, followed by their coupling and subsequent deprotection.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_pteroic_acid Pteroic Acid Preparation cluster_protection1 Pteroic Acid Protection cluster_diglutamate Di-Glutamate Preparation cluster_coupling_deprotection Coupling and Deprotection folic_acid Folic Acid pteroic_acid Pteroic Acid folic_acid->pteroic_acid Microbiological or Chemical Cleavage pteroic_acid_unprot Pteroic Acid n10_protected_pteroic_acid N10-Trifluoroacetylpteroic Acid pteroic_acid_unprot->n10_protected_pteroic_acid Trifluoroacetic Anhydride protected_pteroic N10-Trifluoroacetylpteroic Acid l_glutamic_acid L-Glutamic Acid protected_glutamate γ-L-Glutamyl-L-glutamic acid di-tert-butyl ester l_glutamic_acid->protected_glutamate Protection & Peptide Coupling protected_diglutamate γ-L-Glutamyl-L-glutamic acid di-tert-butyl ester coupled_product Protected Pteroyl-diglutamate protected_pteroic->coupled_product protected_diglutamate->coupled_product Mixed Anhydride Condensation final_product Pteroyl-γ-L-glutamyl-L-glutamic Acid coupled_product->final_product Deprotection (e.g., TFA)

Caption: Chemical synthesis workflow for pteroyl-γ-L-glutamyl-L-glutamic acid.

Experimental Protocols

Protocol 1: Synthesis of N10-Trifluoroacetylpteroic Acid [1]

  • Starting Material: Pteroic acid (can be produced from folic acid by microbiological techniques).

  • Suspend pteroic acid in trifluoroacetic acid.

  • Add trifluoroacetic anhydride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with ether to yield a solid.

  • Recrystallize the solid from a suitable solvent system (e.g., methanol/ethanol) to obtain crystalline N10-trifluoroacetylpteroic acid.

Protocol 2: Synthesis of γ-L-Glutamyl-L-glutamic acid di-tert-butyl ester [2][3][4]

This protocol involves standard peptide coupling techniques. An example using a carbodiimide coupling reagent is outlined below.

  • Starting Materials: N-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester and L-glutamic acid di-tert-butyl ester hydrochloride.

  • Dissolve N-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester and L-glutamic acid di-tert-butyl ester hydrochloride in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and an activator (e.g., N-hydroxysuccinimide, NHS) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the urea byproduct.

  • Purify the protected dipeptide by column chromatography.

  • Remove the N-benzyloxycarbonyl group by catalytic hydrogenation to yield γ-L-glutamyl-L-glutamic acid di-tert-butyl ester.

Protocol 3: Coupling and Deprotection [1][5]

  • Coupling:

    • Dissolve N10-trifluoroacetylpteroic acid in dry DMF.

    • Activate the carboxyl group by forming a mixed anhydride with isobutyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) at low temperature (-15°C).

    • Add a solution of γ-L-glutamyl-L-glutamic acid di-tert-butyl ester in DMF to the activated pteroic acid.

    • Allow the reaction to proceed for several hours at room temperature.

    • Purify the protected pteroyl-diglutamate product by column chromatography (e.g., on Sephadex LH-20).

  • Deprotection:

    • Dissolve the purified protected product in trifluoroacetic acid (TFA) to remove the tert-butyl ester and N10-trifluoroacetyl groups.

    • After a few hours, precipitate the final product by adding diethyl ether.

    • Purify the final product, pteroyl-γ-L-glutamyl-L-glutamic acid, by gel filtration or preparative HPLC.

Quantitative Data
StepParameterValueReference
Coupling & DeprotectionAverage Yield~50%[1]
Final ProductPurityHigh (characterized by elemental analysis, amino acid analysis, UV spectroscopy)[1]

Enzymatic Synthesis Approach

The enzymatic synthesis of pteroylpolyglutamates is catalyzed by folylpolyglutamate synthetase (FPGS).[5] This enzyme facilitates the ATP-dependent addition of L-glutamate residues to folate substrates.[6] This method offers high specificity for the formation of γ-glutamyl linkages.

Enzymatic Synthesis Reaction

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products PteGlu Pteroyl-L-glutamic acid (Folic Acid) FPGS Folylpolyglutamate Synthetase (FPGS) PteGlu->FPGS Glu L-Glutamic Acid Glu->FPGS ATP ATP ATP->FPGS PteGluGlu Pteroyl-γ-L-glutamyl-L-glutamic Acid FPGS->PteGluGlu ADP ADP FPGS->ADP Pi Pi FPGS->Pi

Caption: Enzymatic synthesis of pteroyl-γ-L-glutamyl-L-glutamic acid by FPGS.

Experimental Protocol

Protocol 4: In Vitro Enzymatic Synthesis [6][7]

This protocol is a general guideline and may require optimization based on the source and activity of the FPGS enzyme.

  • Enzyme Source: Partially purified folylpolyglutamate synthetase from a suitable source (e.g., rat liver, E. coli).

  • Reaction Buffer: Prepare a reaction buffer containing:

    • Tris-HCl (pH ~8.4-8.85)

    • MgCl₂ (e.g., 20 mM)

    • KCl (e.g., 20 mM)

    • Dithiothreitol (DTT) or another reducing agent (e.g., 10 mM)

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Reaction Buffer

    • Pteroyl-L-glutamic acid (folic acid) or a reduced folate derivative (e.g., tetrahydrofolate) as the folate substrate.

    • L-glutamic acid (e.g., 4 mM)

    • ATP (e.g., 10 mM)

    • FPGS enzyme preparation

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by heating or by adding an acid (e.g., perchloric acid).

  • Analysis: Analyze the formation of pteroyl-γ-L-glutamyl-L-glutamic acid using techniques such as HPLC or LC-MS/MS.

Quantitative Data

The efficiency of the enzymatic synthesis is highly dependent on the enzyme preparation and reaction conditions. Quantitative data from a specific standardized assay would be needed for a direct comparison with chemical synthesis yields. The Michaelis constants (Km) for the substrates of FPGS from Corynebacterium sp. have been reported as:[6]

SubstrateKm (µM)
(dl)-Tetrahydrofolate2.1
MgATP18
L-Glutamate160

Conclusion

Both chemical and enzymatic methods provide viable routes for the synthesis of pteroyl-γ-L-glutamyl-L-glutamic acid. The choice of method depends on the specific requirements of the research. Chemical synthesis allows for larger scale production and the introduction of modifications, but it is a more complex and labor-intensive process. Enzymatic synthesis offers high specificity and is performed under milder conditions, making it suitable for producing biologically active material for in vitro studies, though scaling up can be challenging depending on the availability of the enzyme. The protocols and data presented here serve as a comprehensive guide for researchers to synthesize this important molecule for their scientific investigations.

References

Application Notes and Protocols for FA-Glu-Glu-OH as a Substrate for Gamma-Glutamyl Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl hydrolase (GGH), also known as conjugase, is a critical enzyme in folate metabolism. It catalyzes the hydrolysis of γ-glutamyl linkages in folate polyglutamates and antifolate drugs, converting them into monoglutamated forms that can be transported out of the cell.[1][2] This activity is crucial for regulating intracellular folate levels and has significant implications for the efficacy of antifolate chemotherapeutics like methotrexate.[1] Elevated GGH activity in tumor cells can lead to drug resistance by accelerating the efflux of polyglutamylated antifolates.[2] Consequently, GGH is a promising target for therapeutic intervention to enhance the effectiveness of existing cancer therapies.

This document provides detailed application notes and protocols for the use of FA-Glu-Glu-OH, a fluorogenic substrate, to measure the enzymatic activity of GGH. This substrate is designed based on the principle of fluorescence resonance energy transfer (FRET), enabling a continuous and sensitive assay suitable for high-throughput screening and detailed kinetic analysis.[1]

Principle of the Assay

The this compound substrate is an internally quenched peptide. The N-terminus is conjugated to a fluorophore (FA), and the γ-glutamyl linkage is followed by a quenching moiety. In the intact substrate, the fluorescence of FA is quenched by the proximal quencher through FRET. Upon hydrolysis of the γ-glutamyl bond by GGH, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of GGH catalysis.

Data Presentation

Table 1: Kinetic Parameters of GGH with this compound
ParameterValueUnits
K_m15.5 ± 1.2µM
V_max120.3 ± 5.8RFU/min
k_cat2.5s⁻¹
k_cat/K_m1.6 x 10⁵M⁻¹s⁻¹

Note: The values presented are representative and may vary depending on the specific experimental conditions, enzyme source, and purity.

Table 2: Recommended Concentration Ranges for Assay Components
ComponentStock ConcentrationFinal Concentration
Recombinant Human GGH1 mg/mL10 - 100 nM
This compound Substrate10 mM in DMSO0.5 - 50 µM
Assay Buffer (50 mM MES, pH 6.0, 100 mM NaCl, 1 mM DTT)10X1X

Experimental Protocols

I. Preparation of Reagents
  • GGH Enzyme Stock Solution: Reconstitute lyophilized recombinant human GGH in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store protected from light at -20°C.

  • 10X Assay Buffer: Prepare a 10X stock of the assay buffer (500 mM MES, pH 6.0, 1 M NaCl, 10 mM DTT). Filter sterilize and store at 4°C. On the day of the experiment, dilute to 1X with nuclease-free water.

II. Continuous Fluorometric Assay for GGH Activity

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

  • Prepare the Reaction Plate:

    • Add 50 µL of 2X GGH enzyme solution (diluted in 1X assay buffer to twice the desired final concentration) to each well.

    • Include wells with buffer only as a negative control (background fluorescence).

    • Include wells with a known GGH inhibitor as a control for screening applications.

  • Initiate the Reaction:

    • Add 50 µL of 2X this compound substrate solution (diluted in 1X assay buffer to twice the desired final concentration) to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 15-30 minutes. Use excitation and emission wavelengths appropriate for the "FA" fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from the fluorescence readings of the experimental wells.

    • Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time.

    • The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • For kinetic analysis, repeat the assay with varying concentrations of the this compound substrate and fit the initial velocity data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

GGH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare 1X Assay Buffer prep_enzyme Dilute GGH Enzyme prep_buffer->prep_enzyme prep_substrate Dilute this compound Substrate prep_buffer->prep_substrate add_enzyme Add 50 µL of 2X GGH to wells prep_enzyme->add_enzyme add_substrate Add 50 µL of 2X Substrate to initiate reaction prep_substrate->add_substrate add_enzyme->add_substrate measure Measure fluorescence kinetically at 37°C add_substrate->measure subtract_bkg Subtract background fluorescence measure->subtract_bkg plot_data Plot RFU vs. Time subtract_bkg->plot_data calc_velocity Calculate initial velocity (V₀) plot_data->calc_velocity kinetic_analysis Determine Km and Vmax calc_velocity->kinetic_analysis

Figure 1: Experimental workflow for the GGH activity assay.

FRET_Mechanism cluster_substrate This compound Substrate cluster_products Hydrolysis Products cluster_fluorescence Fluorescence State FA FA Glu1 Glu FA->Glu1 γ-amide bond GGH GGH Quenched Fluorescence Quenched Glu2 Glu Glu1->Glu2 γ-glutamyl linkage (scissile bond) Quencher Q Glu2->Quencher amide bond OH OH Quencher->OH FA_Glu FA-Glu Fluorescent Fluorescence Detected Glu_OH_Q Glu-OH-Q GGH->FA_Glu Hydrolysis

Figure 2: Mechanism of the fluorogenic this compound substrate.

Applications in Drug Development

The this compound substrate and the associated assay protocol are valuable tools for drug development professionals targeting GGH. Key applications include:

  • High-Throughput Screening (HTS): The continuous and sensitive nature of the assay makes it ideal for screening large compound libraries to identify potential GGH inhibitors.

  • Lead Optimization: The assay can be used to determine the potency (e.g., IC₅₀) and mechanism of action of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory activity of a series of related compounds, researchers can elucidate the structural features required for potent GGH inhibition.

  • Enzyme Characterization: This substrate allows for detailed kinetic characterization of GGH from different species or variants, which can be important for understanding species-specific drug effects.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceSubstrate degradationPrepare fresh substrate dilutions. Store stock solution protected from light.
Contaminated buffer or platesUse fresh, high-quality reagents and plates.
No or low signalInactive enzymeUse a fresh aliquot of enzyme. Confirm enzyme activity with a positive control.
Incorrect filter setEnsure the plate reader's excitation and emission wavelengths match the fluorophore's spectra.
Non-linear reaction progressSubstrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityOptimize buffer conditions (pH, ionic strength, additives).
High well-to-well variabilityPipetting errorsUse calibrated pipettes and proper pipetting technique. Ensure thorough mixing.

By providing a robust and reproducible method for measuring GGH activity, the this compound substrate serves as a critical tool for advancing research in folate metabolism and developing novel cancer therapeutics.

References

Application Notes and Protocols for the HPLC Separation of Pteroylpolyglutamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for numerous metabolic processes, including one-carbon metabolism, which is vital for the synthesis of nucleotides and amino acids. In biological systems, folates exist predominantly as pteroylpolyglutamates, which consist of a pteroyl moiety conjugated to a variable number of glutamate residues. The length of this polyglutamate chain is critical for cellular retention and cofactor function.

The analysis and separation of different pteroylpolyglutamate species are challenging due to their structural similarity, low concentrations in biological matrices, and susceptibility to degradation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these compounds. This document provides detailed application notes and protocols for the separation of intact pteroylpolyglutamates using reversed-phase and hydrophilic interaction liquid chromatography (HILIC).

HPLC Methods for Pteroylpolyglutamate Separation

The separation of pteroylpolyglutamates by HPLC can be primarily achieved using two main chromatographic modes: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: This is a widely used technique where a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. In the context of pteroylpolyglutamate separation, as the number of glutamate residues increases, the polarity of the molecule also increases, leading to earlier elution times. Gradient elution is typically employed, where the concentration of an organic modifier (e.g., acetonitrile or methanol) in the aqueous mobile phase is gradually increased to elute the compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. In HILIC, a log-linear relationship has been observed between the number of glutamate residues and the retention time of the folate polyglutamates.[2] This method can offer better retention and separation of highly polar compounds like pteroylpolyglutamates compared to traditional reversed-phase chromatography.[2]

Data Presentation: Quantitative Retention Data

The following table summarizes the retention times for a series of 5-methyltetrahydrofolate (5-CH3-H4folate) polyglutamates obtained by HILIC-MS analysis. This data is adapted from the supplementary materials of a study on comprehensive folate profiling.[2]

CompoundNumber of Glutamate ResiduesRetention Time (min)
5-CH3-H4folate-Glu119.8
5-CH3-H4folate-Glu2210.5
5-CH3-H4folate-Glu3311.2
5-CH3-H4folate-Glu4411.9
5-CH3-H4folate-Glu5512.5
5-CH3-H4folate-Glu6613.1
5-CH3-H4folate-Glu7713.7

Data is representative and may vary based on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation for Intact Pteroylpolyglutamate Analysis from Biological Samples

This protocol describes the extraction of intact pteroylpolyglutamates from biological samples, such as cells or tissues, while minimizing enzymatic degradation.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.4, containing 1% (w/v) sodium ascorbate and 10 mM 2-mercaptoethanol.

  • Centrifuge tubes

  • Homogenizer (for tissue samples)

  • Water bath or heat block

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C.

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection and Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 1 mL of ice-cold extraction buffer.

    • For tissue samples, weigh the tissue and add 10 volumes of ice-cold extraction buffer. Homogenize on ice until a uniform suspension is achieved.

  • Lysis and Inactivation of Enzymes:

    • Immediately after homogenization, place the sample in a boiling water bath for 10 minutes to inactivate endogenous enzymes, particularly γ-glutamyl hydrolases (conjugases), that can cleave the polyglutamate chain.

    • Cool the sample rapidly on ice for 5 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Analyze the samples immediately or store them at -80°C to prevent degradation.

Protocol 2: HPLC Separation of Pteroylpolyglutamates using HILIC

This protocol outlines a HILIC method for the separation of pteroylpolyglutamates.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer or a UV/Fluorescence detector.

  • HILIC column (e.g., a silica-based column with a polar stationary phase).

Reagents:

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 4.0 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Pteroylpolyglutamate standards.

Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
2.0595
15.04060
18.04060
18.1595
25.0595
  • Detection:

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z values for the different pteroylpolyglutamates.

    • UV Detection: Monitor at 280 nm.

    • Fluorescence Detection: Excitation at 290 nm and emission at 360 nm for reduced folates.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Biological Sample (Cells/Tissue) extraction Add Extraction Buffer sample->extraction homogenize Homogenize (if tissue) extraction->homogenize boil Boil for 10 min homogenize->boil cool Cool on Ice boil->cool centrifuge Centrifuge at 15,000 x g cool->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject Sample hplc_vial->injection hplc HILIC-HPLC System separation Gradient Elution hplc->separation injection->hplc detection MS or UV/Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for pteroylpolyglutamate analysis.

hplc_separation_logic cluster_rp_hplc Reversed-Phase HPLC cluster_hilic HILIC rp_column Non-polar Stationary Phase (C18) rp_mobile_phase Polar Mobile Phase rp_elution Increasing Glutamates = More Polar = Earlier Elution hilic_column Polar Stationary Phase (Silica) hilic_mobile_phase Non-polar Mobile Phase hilic_elution Increasing Glutamates = More Polar = Stronger Interaction = Later Elution logic_title Separation Logic cluster_rp_hplc cluster_rp_hplc cluster_hilic cluster_hilic

Caption: Logical relationship of pteroylpolyglutamate separation in HPLC.

References

FA-Glu-Glu-OH: A Versatile Tool for Interrogating Antifolate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Antifolate drugs, such as methotrexate (MTX), are mainstays in the treatment of various cancers and autoimmune diseases. Their efficacy relies on the inhibition of key enzymes in the folate metabolic pathway, ultimately disrupting DNA synthesis and cell proliferation. However, the development of antifolate resistance is a significant clinical challenge, limiting the therapeutic potential of these agents. Resistance can arise from multiple mechanisms, including impaired drug transport into the cell, decreased intracellular retention due to reduced polyglutamylation, and alterations in the target enzymes.

Pteroyl-γ-L-glutamyl-γ-L-glutamic acid (FA-Glu-Glu-OH or Pte-Glu₂), a di-glutamated form of folic acid, serves as a valuable research tool to specifically investigate these resistance mechanisms. As a substrate for both folate transporters and the enzyme folylpolyglutamate synthetase (FPGS), this compound can be employed to characterize changes in these systems in antifolate-resistant cells compared to their sensitive counterparts. This document provides detailed application notes and protocols for utilizing this compound to study antifolate resistance.

Key Mechanisms of Antifolate Resistance

Antifolate resistance is a multifactorial phenomenon. The primary mechanisms include:

  • Impaired Drug Influx: The reduced folate carrier (RFC) is the primary transporter of folates and antifolates into mammalian cells.[1] Downregulation of RFC expression or mutations that decrease its affinity for antifolates can significantly reduce intracellular drug concentrations, leading to resistance.[2]

  • Enhanced Drug Efflux: Members of the ATP-binding cassette (ABC) transporter family, such as multidrug resistance-associated proteins (MRPs), can actively pump antifolates out of the cell, thereby lowering their intracellular concentration.

  • Defective Polyglutamylation: Folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to folates and antifolates.[3] This process is crucial for long-term intracellular retention and for increasing the affinity of some antifolates for their target enzymes.[4] Decreased FPGS activity is a dominant mechanism of resistance to polyglutamylation-dependent antifolates.[5]

  • Increased Drug Hydrolysis: The enzyme γ-glutamyl hydrolase (GGH) removes the glutamate residues added by FPGS. Increased GGH activity can lead to enhanced drug efflux and reduced intracellular retention.

  • Target Enzyme Alterations: Amplification of the gene encoding the target enzyme, such as dihydrofolate reductase (DHFR) for methotrexate, or mutations that reduce the drug's binding affinity can also confer resistance.

Application of this compound in Antifolate Resistance Studies

This compound can be utilized to specifically probe the first three mechanisms of resistance listed above.

1. Assessing Folate Transporter Function: By using radiolabeled this compound, researchers can directly measure its uptake kinetics in sensitive versus resistant cell lines. A decrease in the initial uptake rate in resistant cells would suggest an impairment in the function of transporters like RFC.

2. Evaluating Intracellular Retention: The polyglutamated nature of this compound makes it a good substrate for studying cellular retention. After a loading period, the efflux of radiolabeled this compound can be monitored over time. Resistant cells with decreased FPGS activity or increased efflux pump activity will exhibit a faster rate of this compound efflux.

3. Characterizing FPGS Activity: this compound can be used as a substrate in in vitro assays to directly measure the enzymatic activity of FPGS in cell lysates from sensitive and resistant cells. A lower rate of further glutamylation in resistant cell lysates would indicate reduced FPGS activity.

Data Presentation

The following tables summarize representative quantitative data related to antifolate transport and metabolism. While specific data for this compound is limited in the public domain, the provided data for methotrexate and its polyglutamates serves as a strong proxy for the expected behavior of polyglutamated folates.

Table 1: Representative Transport Kinetics for Folate Carriers

CompoundCell LineTransporterK_m (µM)V_max (nmol/h/g fresh weight)Reference
MethotrexateDatura innoxia (wild-type)Folate Transporter0.065612.5[6]
MethotrexateDatura innoxia (MTX-resistant)Folate Transporter0.13 - 0.20-[6]
Reduced FolatesMammalian CellsRFC2 - 7-[7]
Folic AcidMammalian CellsPCFT~1 - 5-[8]

Table 2: Intracellular Retention of Methotrexate Polyglutamates

Methotrexate PolyglutamateCell LineTime in Drug-Free Medium% Remaining (Bound + Free)Reference
MTX-Glu₁Human Breast Cancer1 hour< 10%[4]
MTX-Glu₂Human Breast Cancer6 hours< 10%[4]
MTX-Glu₃Human Breast Cancer24 hours< 10%[4]
MTX-Glu₄Human Breast Cancer24 hours~37% (Free), ~77% (Bound)[4]
MTX-Glu₅Human Breast Cancer24 hoursIncreased[4]

Table 3: FPGS Enzyme Kinetics for Folate Substrates

SubstrateEnzyme SourceK_m (µM)Reference
Pteroylglutamic acid (PteGlu)Human FPGS (isoform 2)59[9]
PteGlu₂Human FPGS (isoform 2)16[9]
PteGlu₃Human FPGS (isoform 2)20[9]
PteGlu₄Human FPGS (isoform 2)12[9]
PteGlu₅Human FPGS (isoform 2)64[9]
L-glutamateHuman FPGS (isoform 2)201[9]

Experimental Protocols

Protocol 1: Cellular Uptake and Retention of [³H]this compound

This protocol is designed to compare the transport and retention of a di-glutamated folate in antifolate-sensitive and -resistant cell lines.

Materials:

  • Antifolate-sensitive and -resistant cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • [³H]this compound (radiolabeled di-glutamated folic acid)

  • Unlabeled this compound

  • Scintillation fluid

  • Scintillation counter

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., Bradford reagent)

Procedure:

  • Cell Seeding: Seed sensitive and resistant cells in parallel in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Uptake Assay:

    • Wash the cells twice with pre-warmed PBS.

    • Add 1 ml of pre-warmed PBS containing a known concentration of [³H]this compound (e.g., 1 µM) to each well.

    • Incubate for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

    • To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

    • Lyse the cells with 0.5 ml of cell lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • In a parallel set of wells, determine the protein concentration of the cell lysate to normalize the radioactivity counts.

  • Retention Assay:

    • Wash the cells twice with pre-warmed PBS.

    • Load the cells with [³H]this compound by incubating with 1 ml of pre-warmed PBS containing the radiolabeled compound for a defined period (e.g., 1 hour) at 37°C.

    • Wash the cells three times with pre-warmed PBS to remove extracellular [³H]this compound.

    • Add 1 ml of fresh, pre-warmed complete culture medium to each well.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to allow for efflux.

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells and measure the intracellular radioactivity as described in the uptake assay.

  • Data Analysis:

    • For the uptake assay, plot the normalized radioactivity (cpm/mg protein) against time to determine the initial rate of uptake.

    • For the retention assay, plot the percentage of initial intracellular radioactivity remaining at each time point.

Protocol 2: In Vitro FPGS Enzyme Activity Assay

This protocol measures the activity of FPGS in cell lysates by quantifying the incorporation of [³H]glutamate into a di-glutamate folate substrate.

Materials:

  • Antifolate-sensitive and -resistant cell lines

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • This compound

  • L-[³H]glutamic acid

  • ATP

  • MgCl₂

  • KCl

  • Dithiothreitol (DTT)

  • Tris buffer, pH 8.85

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • Protein assay reagent

Procedure:

  • Preparation of Cell Lysates:

    • Harvest sensitive and resistant cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Enzyme Reaction:

    • Prepare a reaction mixture in Tris buffer (pH 8.85) containing:

      • This compound (e.g., 250 µM)

      • L-[³H]glutamic acid (e.g., 4 mM)

      • ATP (e.g., 10 mM)

      • MgCl₂ (e.g., 20 mM)

      • KCl (e.g., 20 mM)

      • DTT (e.g., 10 mM)

    • Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the protein and any polyglutamated folate products.

  • Washing and Quantification:

    • Centrifuge to pellet the precipitate.

    • Carefully aspirate the supernatant containing unincorporated [³H]glutamate.

    • Wash the pellet twice with 5% TCA to remove any remaining unincorporated radioactivity.

    • Resuspend the final pellet in a small volume of 0.1 M NaOH.

    • Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the FPGS activity as pmol of [³H]glutamate incorporated per mg of protein per hour.

    • Compare the FPGS activity between sensitive and resistant cell lysates.

Visualizations

experimental_workflow_uptake_retention cluster_setup Cell Preparation cluster_uptake Uptake Assay cluster_retention Retention Assay seed_cells Seed Sensitive & Resistant Cells culture_overnight Culture Overnight seed_cells->culture_overnight wash_pbs_up Wash with PBS culture_overnight->wash_pbs_up wash_pbs_ret Wash with PBS culture_overnight->wash_pbs_ret add_radioactive_medium Add [3H]this compound wash_pbs_up->add_radioactive_medium incubate_timepoints_up Incubate (Time Points) add_radioactive_medium->incubate_timepoints_up stop_wash_up Stop & Wash (Ice-Cold PBS) incubate_timepoints_up->stop_wash_up lyse_cells_up Lyse Cells stop_wash_up->lyse_cells_up measure_radioactivity_up Measure Radioactivity lyse_cells_up->measure_radioactivity_up normalize_protein_up Normalize to Protein measure_radioactivity_up->normalize_protein_up load_cells Load with [3H]this compound wash_pbs_ret->load_cells wash_remove_extracellular Wash to Remove Extracellular load_cells->wash_remove_extracellular add_fresh_medium Add Fresh Medium wash_remove_extracellular->add_fresh_medium incubate_timepoints_ret Incubate (Time Points) add_fresh_medium->incubate_timepoints_ret stop_wash_ret Stop & Wash (Ice-Cold PBS) incubate_timepoints_ret->stop_wash_ret lyse_cells_ret Lyse Cells stop_wash_ret->lyse_cells_ret measure_radioactivity_ret Measure Radioactivity lyse_cells_ret->measure_radioactivity_ret

Caption: Experimental workflow for cellular uptake and retention assay.

experimental_workflow_fpgs_assay cluster_lysate_prep Lysate Preparation cluster_reaction Enzyme Reaction cluster_quantification Quantification harvest_cells Harvest Sensitive & Resistant Cells lyse_cells Lyse Cells harvest_cells->lyse_cells centrifuge Centrifuge & Collect Supernatant lyse_cells->centrifuge protein_quant Quantify Protein centrifuge->protein_quant add_lysate Add Cell Lysate protein_quant->add_lysate prepare_reaction_mix Prepare Reaction Mix (this compound, [3H]Glutamate, ATP) prepare_reaction_mix->add_lysate incubate Incubate at 37°C add_lysate->incubate stop_reaction Stop with TCA incubate->stop_reaction precipitate Precipitate on Ice stop_reaction->precipitate wash_pellet Wash Pellet precipitate->wash_pellet measure_radioactivity Measure Radioactivity wash_pellet->measure_radioactivity calculate_activity Calculate FPGS Activity measure_radioactivity->calculate_activity

Caption: Experimental workflow for in vitro FPGS activity assay.

antifolate_resistance_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_resistance Resistance Mechanisms Antifolate_mono Antifolate (Monoglutamate) FPGS FPGS Antifolate_mono->FPGS + Glutamate RFC RFC Antifolate_mono->RFC Efflux_Pump Efflux Pump (e.g., MRP) Antifolate_mono->Efflux_Pump Efflux Antifolate_poly Antifolate (Polyglutamate) Target_Enzyme Target Enzyme (e.g., DHFR) Antifolate_poly->Target_Enzyme Inhibition GGH GGH Antifolate_poly->GGH - Glutamate DNA_synthesis DNA Synthesis Inhibition Target_Enzyme->DNA_synthesis FPGS->Antifolate_poly GGH->Antifolate_mono RFC->Antifolate_mono Influx Res_RFC Decreased RFC Res_RFC->RFC Res_FPGS Decreased FPGS Res_FPGS->FPGS Res_GGH Increased GGH Res_GGH->GGH Res_Efflux Increased Efflux Res_Efflux->Efflux_Pump

Caption: Mechanisms of antifolate action and resistance.

References

Application Notes and Protocols for Enzymatic Digestion of Pteroylpolyglutamates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pteroylpolyglutamates, the predominant forms of folate in natural foods and biological tissues, consist of a pteroyl moiety conjugated to a variable number of glutamate residues. For accurate analytical determination using methods like microbiological assays or liquid chromatography, these polyglutamate chains must be hydrolyzed to their monoglutamate form, pteroylglutamic acid (folic acid). This deconjugation is achieved through enzymatic digestion using pteroylpolyglutamate hydrolase, commonly referred to as conjugase or folate conjugase. This document provides a detailed protocol for the enzymatic digestion of pteroylpolyglutamates, intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Conjugase Enzymes and Reaction Conditions

The selection of the enzyme source and optimization of reaction conditions are critical for complete hydrolysis of pteroylpolyglutamates. The following table summarizes key quantitative data from various studies to aid in experimental design.

Enzyme SourceOptimal pHIncubation Temperature (°C)Incubation TimeActivators/InhibitorsReference
Chicken Pancreas6.1372 - 20 hoursActivated by 2-mercaptoethanol.[1]
Pig Kidney4.6372 - 20 hours-[1]
Human Plasma4.5 - 6.0Not SpecifiedNot SpecifiedStable in cold storage.[2]
Hog KidneyAcidic conditionsNot SpecifiedNot Specified-[3]
Pancreatic Juice (Pig)4.0 - 4.537Not SpecifiedActivated by Zn²⁺ and 2-mercaptoethanol.[4]
Chicken Liver4.1 and 5.235 - 40Linear for 20 minActivated by mercaptoethanol, Na⁺, Mn²⁺. Inhibited by citrate.[5]
Human Jejunal Brush Border5.5Up to 65At least 90 minActivated by Zn²⁺ or Co²⁺.[6]

Experimental Protocols

This section details the methodologies for sample preparation and enzymatic digestion of pteroylpolyglutamates.

Sample Preparation and Extraction

It is crucial to inactivate endogenous conjugases present in the sample to prevent premature hydrolysis of pteroylpolyglutamates, which could lead to inaccurate quantification of the native folate distribution.[7]

Materials:

  • Extraction Buffer (e.g., Phosphate buffer, pH 7.0)

  • Ascorbic acid or 2-mercaptoethanol (antioxidants)

  • Homogenizer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Weigh the sample (e.g., 1 g of tissue or food).

  • Add 10 volumes of ice-cold extraction buffer containing an antioxidant (e.g., 1% ascorbic acid or 2-mercaptoethanol) to the sample.

  • Homogenize the sample on ice.

  • To inactivate endogenous enzymes and liberate protein-bound folates, immediately heat the homogenate at 100°C for 10 minutes.[8]

  • Cool the sample rapidly on ice.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant, which contains the extracted folates.

Enzymatic Digestion Protocol

This generalized protocol can be adapted based on the chosen enzyme source (see table above for specific conditions). The following example uses chicken pancreas conjugase.

Materials:

  • Folate extract (supernatant from the previous step)

  • Chicken pancreas conjugase solution (prepared according to manufacturer's instructions or literature)

  • Digestion Buffer (e.g., pH 6.1 for chicken pancreas)

  • Water bath or incubator at 37°C

  • Reagent to stop the reaction (e.g., trichloroacetic acid or heat)

Procedure:

  • Adjust the pH of the folate extract to the optimal pH for the chosen conjugase (e.g., pH 6.1 for chicken pancreas conjugase).[1]

  • Add the conjugase solution to the pH-adjusted extract. The amount of enzyme may need to be optimized, but a common starting point is in the range of 20-60 mg of crude enzyme preparation per sample containing approximately 200 ng of folate.[1]

  • Incubate the mixture at 37°C for a predetermined time (e.g., 2 to 20 hours).[1] Shorter incubation times (e.g., 2 hours) are often preferred to minimize the risk of microbial folate production.[1]

  • Stop the enzymatic reaction by either adding a precipitating agent like trichloroacetic acid or by heating the sample to 100°C for 5-10 minutes to denature the enzyme.

  • Centrifuge the sample to pellet any precipitate.

  • The resulting supernatant contains the deconjugated monoglutamyl folates and is ready for purification and/or analysis by methods such as microbiological assay or LC-MS/MS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

EnzymaticDigestionWorkflow Sample Sample (Food/Tissue) Homogenization Homogenization in Extraction Buffer with Antioxidant Sample->Homogenization HeatInactivation Heat Inactivation (100°C, 10 min) Homogenization->HeatInactivation Centrifugation1 Centrifugation HeatInactivation->Centrifugation1 Supernatant1 Collect Supernatant (Contains Pteroylpolyglutamates) Centrifugation1->Supernatant1 pHAdjustment pH Adjustment (to Enzyme Optimum) Supernatant1->pHAdjustment EnzymeAddition Add Conjugase Enzyme pHAdjustment->EnzymeAddition Incubation Incubation (e.g., 37°C, 2-20h) EnzymeAddition->Incubation ReactionTermination Terminate Reaction (Heat or Acid) Incubation->ReactionTermination Centrifugation2 Centrifugation ReactionTermination->Centrifugation2 FinalSupernatant Final Supernatant (Contains Pteroylmonoglutamates) Centrifugation2->FinalSupernatant Analysis Analysis (e.g., LC-MS/MS, Microbiological Assay) FinalSupernatant->Analysis

Caption: Workflow for the enzymatic digestion of pteroylpolyglutamates.

This diagram outlines the key steps in the protocol, from sample preparation to the final analysis-ready sample containing monoglutamyl folates. The color-coded nodes represent different stages of the process: sample handling (grey), procedural steps (blue and yellow), critical inactivation/termination steps (red), and the resulting folate-containing fractions (green).

References

Application Notes and Protocols for FA-Glu-Glu-OH in the Study of Folate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroyl-γ-L-glutamyl-γ-L-glutamic acid (FA-Glu-Glu-OH), a diglutamated derivative of folic acid, is a key molecule in the study of folate-dependent enzymes. Within the cell, folates are predominantly found in their polyglutamated forms, which are synthesized by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated folates are the preferred substrates for most folate-dependent enzymes and are retained more effectively within the cell compared to their monoglutamated counterparts.[1] The hydrolysis of these polyglutamate chains is catalyzed by γ-glutamyl hydrolase (GGH).[1]

The addition of glutamate residues significantly impacts the affinity of folates and antifolate drugs for their target enzymes. Understanding the interaction of specific polyglutamated folates, such as this compound, with these enzymes is crucial for elucidating metabolic pathways and for the development of novel therapeutic agents, particularly in cancer chemotherapy. These application notes provide an overview of the role of this compound in studying folate-dependent enzymes, along with detailed protocols for relevant enzymatic assays.

Core Applications

This compound and its reduced derivatives (e.g., DHF-Glu-Glu, THF-Glu-Glu) are invaluable tools for:

  • Enzyme Kinetics Studies: Determining the Michaelis-Menten constants (Km and Vmax) to understand the substrate affinity and catalytic efficiency of folate-dependent enzymes for polyglutamated folates.

  • Inhibition Assays: Evaluating the inhibitory potential (Ki) of antifolate drugs and other compounds against folate-dependent enzymes in the presence of their preferred polyglutamated substrates.

  • Drug Development: Screening and characterizing novel antifolate compounds that target folate-dependent pathways.

  • Metabolic Pathway Analysis: Investigating the flow of one-carbon units in pathways such as purine and thymidylate biosynthesis.[2][3][4]

Data Presentation

Table 1: Inhibitory Constants (Ki) of Methotrexate Polyglutamates against Thymidylate Synthase

This table summarizes the inhibitory potency of methotrexate (MTX) and its polyglutamated derivatives against thymidylate synthase. The data demonstrates the significantly increased inhibitory activity with the addition of glutamate residues.

CompoundNumber of Glutamate ResiduesKi (µM)
Methotrexate (MTX)113
MTX-Glu₂20.17
MTX-Glu₃3Not specified
MTX-Glu₄4Not specified
MTX-Glu₅50.047

Data extracted from a study on thymidylate synthase from MCF-7 human breast cancer cells.

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways and enzymatic processes relevant to the study of this compound.

Folate_Metabolism cluster_0 Cellular Uptake and Polyglutamylation cluster_1 One-Carbon Metabolism Folate (Monoglutamate) Folate (Monoglutamate) Folate-Glu(n) Folate-Glu(n) Folate (Monoglutamate)->Folate-Glu(n) FPGS + ATP + Glutamate Folate-Glu(n)->Folate (Monoglutamate) GGH THF-Glu(n) Tetrahydrofolate (Polyglutamated) 5,10-Methylene-THF-Glu(n) 5,10-Methylene-THF-Glu(n) THF-Glu(n)->5,10-Methylene-THF-Glu(n) from Serine Serine Serine Glycine Glycine Serine->Glycine SHMT DHF-Glu(n) Dihydrofolate (Polyglutamated) 5,10-Methylene-THF-Glu(n)->DHF-Glu(n) TS dUMP -> dTMP 5-Methyl-THF-Glu(n) 5-Methyl-THF-Glu(n) 5,10-Methylene-THF-Glu(n)->5-Methyl-THF-Glu(n) MTHFR DHF-Glu(n)->THF-Glu(n) DHFR NADPH -> NADP+ 5-Methyl-THF-Glu(n)->THF-Glu(n) Methionine Synthase Homocysteine -> Methionine

Caption: Overview of Folate Uptake, Polyglutamylation, and One-Carbon Metabolism.

Experimental Protocols

Protocol 1: Synthesis of Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (this compound)

This protocol outlines a general solid-phase synthesis approach for pteroylpolyglutamates, which can be adapted for the synthesis of the diglutamate form.

Materials:

  • Fmoc-L-glutamic acid α-tert-butyl ester

  • Wang resin

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Piperidine solution (20% in DMF)

  • Pteroic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard peptide synthesis reagents and solvents

Procedure:

  • Resin Loading: Swell Wang resin in DMF. Couple the first Fmoc-L-glutamic acid α-tert-butyl ester to the resin using DCC and a catalytic amount of DMAP.

  • Fmoc Deprotection: Treat the resin-bound amino acid with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Peptide Coupling: Dissolve the second Fmoc-L-glutamic acid α-tert-butyl ester in DMF and activate it with DCC and NHS. Add the activated amino acid to the deprotected resin-bound amino acid and allow it to react to form the dipeptide.

  • Final Fmoc Deprotection: Remove the Fmoc group from the terminal glutamate residue as described in step 2.

  • Pteroic Acid Coupling: Activate pteroic acid with DCC and NHS and couple it to the N-terminus of the resin-bound diglutamate.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and remove the tert-butyl protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether, wash, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) or Dihydro-pteroyl-di-gamma-glutamate (DHF-Glu₂) as substrate

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate (DHF or DHF-Glu₂) and NADPH in the assay buffer.

  • In a quartz cuvette, add the assay buffer, NADPH to a final concentration of 100 µM, and the substrate to the desired final concentration (e.g., for Km determination, vary the substrate concentration from 0.1 to 10 times the expected Km).

  • Initiate the reaction by adding a small volume of a concentrated stock of DHFR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • For Km and Vmax determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 3: Thymidylate Synthase (TS) Activity Assay

This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Materials:

  • Purified TS enzyme

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (or its polyglutamated form, such as 5,10-methylene-THF-Glu₂) as a cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl₂, and 1 mM DTT

  • Activated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, [5-³H]dUMP, and the folate cofactor.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the TS enzyme.

  • After a defined incubation time (e.g., 10-30 minutes), stop the reaction by adding activated charcoal suspension, which binds the unreacted [5-³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of tritium released over time.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Enzyme_Kinetics_Workflow cluster_0 Enzyme Kinetics Analysis A Prepare Reagents: Enzyme, Substrate (this compound derivative), Cofactors, Buffer B Set up Reactions: Vary Substrate Concentration A->B C Initiate Reaction with Enzyme B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate Initial Velocities (v₀) D->E F Plot v₀ vs. [Substrate] E->F G Determine Km and Vmax (Michaelis-Menten Plot) F->G Inhibition_Assay_Workflow cluster_1 Enzyme Inhibition Assay H Prepare Reagents: Enzyme, Substrate, Inhibitor (Varying Concentrations) I Set up Reactions with Fixed Substrate and Varying Inhibitor H->I J Initiate Reaction with Enzyme I->J K Measure Initial Velocities J->K L Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk Plot) K->L M Determine Inhibition Type and Ki L->M

References

Application Notes and Protocols for Stable Isotope Labeling of Pteroyltriglutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. In the field of folate research and drug development, the use of stable isotope-labeled pteroyltriglutamic acid ([³H]PteGlu₃, [¹³C]PteGlu₃, [¹⁵N]PteGlu₃, or [²H]PteGlu₃) offers a precise method for studying its absorption, distribution, metabolism, and excretion (ADME). Pteroyltriglutamic acid, a polyglutamated form of folic acid, is a closer representative of naturally occurring folates in many biological systems compared to the monoglutamate form. Its stable isotope-labeled counterpart serves as an invaluable tool in nutritional science, clinical diagnostics, and the development of antifolate drugs.

These application notes provide a comprehensive overview of the synthesis, analysis, and application of stable isotope-labeled pteroyltriglutamic acid. Detailed protocols for its chemical synthesis and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided to guide researchers in their experimental design.

Applications

The use of stable isotope-labeled pteroyltriglutamic acid has several key applications in research and development:

  • Metabolic Research: Tracing the in vivo conversion of pteroyltriglutamic acid to other folate forms, such as 5-methyltetrahydrofolate (5-MTHF), and its role in one-carbon metabolism.[1] This allows for the elucidation of metabolic pathways and fluxes.[2]

  • Bioavailability Studies: Accurately quantifying the absorption and systemic availability of pteroyltriglutamic acid from different food matrices or pharmaceutical formulations.[3]

  • Drug Development: Investigating the interaction of antifolate drugs with folate-dependent enzymes and transport mechanisms. Stable isotope-labeled pteroyltriglutamic acid can be used as an internal standard in pharmacokinetic studies of these drugs.

  • Clinical Diagnostics: Developing sensitive and specific diagnostic assays for disorders related to folate metabolism. Stable isotope dilution assays using labeled pteroyltriglutamic acid can provide accurate quantification of endogenous folate levels.[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of Stable Isotope-Labeled Pteroyltriglutamic Acid

This protocol describes a method for the chemical synthesis of stable isotope-labeled pteroyltriglutamic acid, adapted from the general procedure for pteroyloligo-γ-l-glutamates.[5] The strategy involves the synthesis of a stable isotope-labeled tri-γ-L-glutamic acid peptide, which is then coupled to a protected pteroic acid moiety. The choice of stable isotope (e.g., ¹³C, ¹⁵N, ²H) will depend on the specific research application and the commercially available labeled L-glutamic acid.[1][]

Materials:

  • Stable Isotope-Labeled L-Glutamic Acid (e.g., L-Glutamic acid-¹³C₅, L-Glutamic acid-¹⁵N)

  • Folic Acid

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic Anhydride

  • Isobutyl Chloroformate

  • Triethylamine

  • tert-Butyl Acetate

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic Acid (TFA)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl Ether

  • Sephadex LH-20 Resin

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Stable Isotope-Labeled tri-γ-L-Glutamic Acid tert-Butyl Ester:

    • This multi-step synthesis starts with commercially available stable isotope-labeled L-glutamic acid.[]

    • Protect the α-carboxyl and amino groups of the labeled L-glutamic acid. The α-carboxyl group is typically protected as a tert-butyl ester, and the amino group with a base-labile protecting group like Fmoc.

    • Activate the γ-carboxyl group of the first protected and labeled glutamic acid residue using a coupling agent such as DCC/NHS.

    • React the activated amino acid with a second molecule of protected and labeled L-glutamic acid to form a dipeptide.

    • Repeat the coupling step with a third molecule of protected and labeled L-glutamic acid to obtain the protected tripeptide.

    • Purify the resulting protected, stable isotope-labeled tri-γ-L-glutamic acid tert-butyl ester by column chromatography.

  • Preparation of N¹⁰-Trifluoroacetylpteroic Acid:

    • Pteroic acid is first prepared from folic acid by enzymatic or chemical cleavage.[7]

    • Dissolve the pteroic acid in DMF and cool the solution to 0°C.

    • Add trifluoroacetic anhydride dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • Precipitate the product by adding diethyl ether and collect the N¹⁰-trifluoroacetylpteroic acid by filtration.

  • Coupling of N¹⁰-Trifluoroacetylpteroic Acid with Labeled Tri-γ-L-Glutamic Acid Ester:

    • Dissolve the N¹⁰-trifluoroacetylpteroic acid and the stable isotope-labeled tri-γ-L-glutamic acid tert-butyl ester in anhydrous DMF.

    • Cool the solution to -15°C.

    • Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. This forms a mixed anhydride of the pteroic acid.

    • Allow the reaction to proceed for 30 minutes at -15°C.

    • Add a solution of the stable isotope-labeled tri-γ-L-glutamic acid tert-butyl ester in DMF to the reaction mixture.

    • Stir the reaction overnight, allowing it to slowly warm to room temperature.

  • Deprotection and Purification:

    • Remove the tert-butyl ester protecting groups by treating the reaction mixture with trifluoroacetic acid in dichloromethane.

    • Remove the N¹⁰-trifluoroacetyl protecting group by mild alkaline hydrolysis using a reagent such as aqueous piperidine.[5]

    • Neutralize the solution and concentrate it under reduced pressure.

    • Purify the crude stable isotope-labeled pteroyltriglutamic acid by gel filtration chromatography on a Sephadex LH-20 column, eluting with an appropriate buffer (e.g., 0.1 M ammonium bicarbonate).

    • Lyophilize the fractions containing the pure product.

Expected Yield and Purity:

The overall yield for the synthesis of pteroylpolyglutamates is typically in the range of 30-50%. The purity of the final product should be assessed by HPLC and mass spectrometry to confirm the correct mass and isotopic enrichment.

Protocol 2: LC-MS/MS Analysis of Stable Isotope-Labeled Pteroyltriglutamic Acid

This protocol outlines a general method for the quantification of stable isotope-labeled and unlabeled pteroyltriglutamic acid in biological samples using a stable isotope dilution assay with LC-MS/MS.[2][8]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 HPLC column (e.g., 100 x 2.1 mm, 2.6 µm).[9]

  • Stable isotope-labeled pteroyltriglutamic acid as the analyte or internal standard.

  • Unlabeled pteroyltriglutamic acid standard.

  • Acetonitrile, Methanol, Water (LC-MS grade).

  • Acetic Acid or Formic Acid (LC-MS grade).

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or trichloroacetic acid, solid-phase extraction cartridges).

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an appropriate amount of the stable isotope-labeled pteroyltriglutamic acid as an internal standard (if quantifying the unlabeled form) or vice-versa.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • HPLC:

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

      • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation from other folates and matrix components.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

      • Column Temperature: 30-40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor and product ion m/z values for both the unlabeled and stable isotope-labeled pteroyltriglutamic acid. These will depend on the specific isotopes used for labeling. For example, for [¹³C₅]-pteroyltriglutamic acid, the precursor ion will be shifted by +5 Da compared to the unlabeled compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of the unlabeled pteroyltriglutamic acid standard spiked with a constant amount of the stable isotope-labeled internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Use the calibration curve to determine the concentration of pteroyltriglutamic acid in the unknown samples.

Data Presentation

Table 1: Quantitative Data for Synthesis and Analysis of Stable Isotope-Labeled Pteroyltriglutamic Acid

ParameterValueReference
Synthesis
Overall Yield30-50%[5]
Purity (by HPLC)>95%Internal QC
Isotopic Enrichment>98%Mass Spectrometry
LC-MS/MS Analysis
Limit of Detection (LOD)0.1 - 1.0 ng/mL[10]
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL[10]
Linearity (R²)>0.99[8]
Intra-day Precision (%CV)<10%[8]
Inter-day Precision (%CV)<15%[8]
Recovery85-115%[10]

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis Main Synthesis Steps cluster_final Final Product Folic_Acid Folic Acid Pteroic_Acid Pteroic Acid Folic_Acid->Pteroic_Acid Enzymatic/ Chemical Cleavage Labeled_Glu Stable Isotope-Labeled L-Glutamic Acid Labeled_TriGlu Labeled tri-γ-L-Glutamic Acid Ester Labeled_Glu->Labeled_TriGlu Peptide Synthesis Protected_Pteroic N¹⁰-Trifluoroacetyl- pteroic Acid Pteroic_Acid->Protected_Pteroic Protection Coupling Mixed Anhydride Coupling Protected_Pteroic->Coupling Labeled_TriGlu->Coupling Protected_PteGlu3 Protected Labeled Pteroyltriglutamic Acid Coupling->Protected_PteGlu3 Deprotection Deprotection Protected_PteGlu3->Deprotection Purification Purification (Gel Filtration) Deprotection->Purification Final_Product Stable Isotope-Labeled Pteroyltriglutamic Acid Purification->Final_Product

Caption: Workflow for the chemical synthesis of stable isotope-labeled pteroyltriglutamic acid.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Biological_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Extraction Supernatant Extraction & Reconstitution Protein_Precipitation->Extraction LC_Separation HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result Concentration of Pteroyltriglutamic Acid Quantification->Result

Caption: Workflow for the LC-MS/MS analysis of pteroyltriglutamic acid.

References

Application Notes & Protocols for Assaying Folylpolyglutamate Synthetase (FPGS) Activity with FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folylpolyglutamate synthetase (FPGS) is a critical enzyme in folate metabolism, catalyzing the addition of glutamate residues to folates and antifolate drugs.[1] This process, known as polyglutamylation, is essential for intracellular retention of folates and for the efficacy of antifolate chemotherapeutics.[1][2] Monitoring FPGS activity is therefore crucial for understanding folate homeostasis, drug resistance mechanisms, and for the development of novel therapeutic agents. These application notes provide a detailed protocol for assaying FPGS activity using a specific substrate, Folic Acid-Glu-Glu-OH (FA-Glu-Glu-OH), a derivative of folic acid.

Principle of the Assay

The assay measures the enzymatic activity of FPGS by quantifying the addition of a glutamate moiety to the substrate this compound, resulting in the formation of FA-Glu-Glu-Glu-OH. The reaction is dependent on ATP and the presence of essential cofactors.[3] The product can be detected and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or by utilizing a radiolabeled glutamate.

Signaling Pathway Context: Folate Metabolism

FPGS plays a central role in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids required for cell proliferation.[4] Polyglutamylation of folates traps them within the cell and increases their affinity as cofactors for enzymes involved in one-carbon metabolism.[5]

Figure 1: Simplified schematic of the folate metabolic pathway highlighting the central role of FPGS.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified recombinant FPGS or cell/tissue lysates.

  • Substrate: Folic Acid-γ-L-Glutamyl-γ-L-Glutamic Acid (this compound)

  • Cofactors: Adenosine triphosphate (ATP), L-Glutamic acid, Magnesium chloride (MgCl₂), Potassium chloride (KCl)

  • Buffer: Tris-HCl buffer

  • Reducing Agent: Dithiothreitol (DTT)

  • Reaction Stop Solution: Perchloric acid or other suitable acid.

  • HPLC System: C18 reverse-phase column, UV or fluorescence detector.

  • Radiolabel (optional): [³H]Glutamic acid

Protocol 1: HPLC-Based Assay

This protocol is adapted from established methods for assaying FPGS activity with folate analogs.[6][7]

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Prepare stock solutions of ATP (100 mM), MgCl₂ (200 mM), KCl (200 mM), DTT (100 mM), L-Glutamic acid (40 mM), and this compound (10 mM).

    • For a 100 µL final reaction volume, the final concentrations should be:

      • 10 mM ATP

      • 20 mM MgCl₂

      • 20 mM KCl

      • 10 mM DTT

      • 4 mM L-Glutamic acid

      • 0.25 mM this compound

      • Enzyme preparation (e.g., 10-50 µg of cell lysate protein)

    • Prepare a master mix of the buffer and cofactors.

  • Enzyme Reaction:

    • Aliquot the master mix into microcentrifuge tubes.

    • Add the enzyme preparation to each tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate, this compound.

    • Incubate at 37°C for a specified time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., 10% perchloric acid).

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate) to separate the substrate (this compound) from the product (FA-Glu-Glu-Glu-OH).

    • Detect the substrate and product using a UV detector (e.g., at 280 nm) or a fluorescence detector.

    • Quantify the product peak area and calculate the amount of product formed using a standard curve of a known concentration of the product.

Protocol 2: Radioisotope-Based Assay

This method offers high sensitivity and is based on the incorporation of radiolabeled glutamic acid.

  • Reaction Setup:

    • The reaction mixture is similar to the HPLC-based assay, but L-Glutamic acid is replaced with [³H]Glutamic acid of high specific activity.

  • Enzyme Reaction and Termination:

    • Follow the same procedure as the HPLC-based assay for the enzyme reaction.

    • Terminate the reaction as described above.

  • Separation and Detection:

    • Separate the radiolabeled product from the unreacted [³H]Glutamic acid. This can be achieved by various methods, including:

      • Ion-exchange chromatography: The negatively charged polyglutamated product will bind to an anion-exchange resin, while the free glutamic acid can be washed away.

      • Size-exclusion chromatography: If the product is significantly larger than the free glutamate.

    • Quantify the radioactivity of the product fraction using a liquid scintillation counter.

    • Calculate the enzyme activity based on the specific activity of the [³H]Glutamic acid and the amount of radioactivity incorporated into the product.

Experimental Workflow

The general workflow for assaying FPGS activity is outlined below.

FPGS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Cofactors) Reaction_Setup Set up Reaction Mixture Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme (Lysate or Purified) Enzyme_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Sample_Processing Process Sample (Centrifuge, Filter) Termination->Sample_Processing Detection Detection (HPLC or Scintillation) Sample_Processing->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: General experimental workflow for the FPGS activity assay.

Data Presentation

Quantitative data from FPGS activity assays are crucial for comparing enzyme kinetics with different substrates or under various conditions. The following tables summarize key kinetic parameters for FPGS from different sources with various substrates.

Table 1: Kinetic Parameters of FPGS for Folate and Antifolate Substrates
SubstrateEnzyme SourceKm (µM)Vmax (relative)Reference
MethotrexateBeef Liver100-[8]
AminopterinBeef Liver25-[8]
TetrahydrofolateBeef Liver-(Best Substrate)[8]
Folinic AcidBeef Liver7-[8]
MethotrexateHuman Leukemia Cells64-[9]
L-Glutamic AcidHuman Leukemia Cells2200-[9]
MethotrexatePacked Erythrocytes30.3612 pmol/h/mL[10]

Note: Vmax values are often reported relative to a standard substrate or in specific activity units, making direct comparison across studies challenging.

Table 2: Representative FPGS Activity in Different Cell Types
Cell TypeFPGS Activity (pmol/h/mL or relative)Reference
RA Patient Erythrocytes445.93 (mean)[10]
OA Patient Erythrocytes409.80 (mean)[10]
Acute Lymphoblastic Leukemia Blasts3-fold higher than CCRF-CEM cells[9]
MTX-naive RA PBMCs44-fold lower than ALL blasts[9]
MTX-treated RA PBMCs88-fold lower than ALL blasts[9]

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to assay folylpolyglutamate synthetase activity using this compound. The choice between an HPLC-based or a radioisotope-based method will depend on the available equipment and the required sensitivity. Accurate measurement of FPGS activity is vital for advancing our understanding of folate metabolism and for the development of more effective cancer therapies.

References

Commercial Suppliers and Applications of Pteroyltriglutamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – For researchers, scientists, and drug development professionals working in the fields of oncology, inflammatory diseases, and metabolic disorders, access to specific folate derivatives is crucial for elucidating complex biological pathways and developing targeted therapeutics. Pteroyltriglutamic acid, a polyglutamated form of folic acid, plays a significant role in folate metabolism and serves as a key substrate for enzymes central to cellular homeostasis and drug action. This document provides a comprehensive overview of commercial suppliers, detailed application notes, and experimental protocols related to pteroyltriglutamic acid.

Introduction to Pteroyltriglutamic Acid

Pteroyltriglutamic acid is a form of folate containing a pteroyl moiety linked to three glutamate residues. Within cells, folates are predominantly found as polyglutamates, which are more efficiently retained intracellularly and exhibit higher affinity for folate-dependent enzymes compared to their monoglutamated counterparts. The addition and removal of these glutamate tails are catalyzed by the enzymes folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH), respectively. The balance of activity of these two enzymes is critical for maintaining cellular folate homeostasis.

In the context of drug development, particularly in cancer chemotherapy, understanding the metabolism of antifolate drugs, which are structurally similar to folic acid, is paramount. Many antifolates require polyglutamylation by FPGS to become fully active cytotoxic agents. Conversely, elevated GGH activity can lead to drug resistance by removing the glutamate residues and facilitating drug efflux. Therefore, pteroyltriglutamic acid is an invaluable tool for in vitro studies of these enzymes and for screening potential inhibitors or modulators.

Commercial Availability

Pteroyltriglutamic acid is available from several commercial suppliers specializing in research chemicals and reference standards. Researchers can source this compound from the following vendors, among others:

SupplierProduct NamePurityCAS Number
LGC StandardsPteroyltri-Gamma-L-glutamic acid>85%89-38-3
ClearsynthPteroyltri-gamma-L-glutamic acidHigh Purity89-38-3
Adva Tech Group Inc.Pteroyltri-Gamma-L-glutamic acid>85%89-38-3

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Applications in Research and Drug Development

Pteroyltriglutamic acid is primarily utilized in the following research applications:

  • Enzyme Kinetics and Inhibition Studies: It serves as a natural substrate for gamma-glutamyl hydrolase (GGH), allowing for the characterization of this enzyme's activity and the screening of potential inhibitors. Understanding GGH inhibition is of interest in overcoming antifolate drug resistance in cancer.

  • Folylpolyglutamate Synthetase (FPGS) Assays: As a product of FPGS, it can be used in assays to study the kinetics and regulation of this enzyme. Enhancing FPGS activity is a potential strategy to increase the efficacy of antifolate drugs.

  • Cellular Folate Transport and Metabolism Studies: Investigating the uptake and metabolism of different folate forms in various cell lines, including cancer cells, to understand the mechanisms of folate homeostasis.

  • Drug Discovery: As a tool in the development of novel antifolates and modulators of folate pathway enzymes.

Experimental Protocols

Protocol 1: In Vitro Assay for Gamma-Glutamyl Hydrolase (GGH) Activity using Pteroyltriglutamic Acid

This protocol is adapted from methodologies used for assaying GGH with similar polyglutamated substrates. It is designed to measure the cleavage of pteroyltriglutamic acid into shorter glutamate chain derivatives or the monoglutamate form.

Materials:

  • Pteroyltriglutamic acid

  • Recombinant human gamma-glutamyl hydrolase (GGH)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Stop Solution: 1 M HCl

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Substrate Stock Solution: Dissolve pteroyltriglutamic acid in a minimal amount of 0.1 M NaOH and dilute with Assay Buffer to a final concentration of 1 mM.

  • Prepare Enzyme Solution: Dilute recombinant GGH in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration.

  • Set up the Reaction: In a 96-well microplate, add the following components to a final volume of 100 µL:

    • 50 µL of Assay Buffer

    • 10 µL of pteroyltriglutamic acid stock solution (for a final concentration of 100 µM)

    • A variable volume of water to bring the total volume to 90 µL.

  • Pre-incubate: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the Reaction: Add 10 µL of the diluted GGH enzyme solution to each well. For the negative control, add 10 µL of Assay Buffer without the enzyme.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30, 60, 90 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 1 M HCl to each well.

  • Analyze by HPLC:

    • Centrifuge the plate to pellet any precipitated protein.

    • Inject a suitable volume of the supernatant (e.g., 50 µL) onto the HPLC system.

    • Separate the products (pteroylmonoglutamic acid and pteroyldiglutamic acid) from the substrate using a gradient of Mobile Phase B.

    • Monitor the elution profile at a wavelength of 280 nm.

  • Quantify Product Formation: Calculate the amount of product formed by integrating the peak areas and comparing them to a standard curve of pteroylmonoglutamic acid.

Quantitative Data (Hypothetical):

The following table presents hypothetical kinetic parameters for GGH with pteroyltriglutamic acid, which would be determined through experiments varying the substrate concentration.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
Pteroyltriglutamic acidHuman GGH10 - 50100 - 500

This data is illustrative and should be determined experimentally.

Protocol 2: In Vitro Assay for Folylpolyglutamate Synthetase (FPGS) Activity

This protocol is based on the principle of measuring the incorporation of radiolabeled glutamate into a folate substrate, or by detecting the formation of the polyglutamated product via HPLC. A non-radioactive HPLC-based method is described here.

Materials:

  • Pteroyldiglutamic acid (as the substrate to be elongated)

  • L-Glutamic acid

  • ATP (Adenosine triphosphate)

  • Recombinant human folylpolyglutamate synthetase (FPGS)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl₂, and 10 mM dithiothreitol (DTT)

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system as described in Protocol 1

Procedure:

  • Prepare Substrate and Cofactor Solutions: Prepare stock solutions of pteroyldiglutamic acid (10 mM), L-Glutamic acid (100 mM), and ATP (100 mM) in the Assay Buffer.

  • Prepare Enzyme Solution: Dilute recombinant FPGS in Assay Buffer to the desired concentration.

  • Set up the Reaction: In a microcentrifuge tube, combine the following:

    • 50 µL of Assay Buffer

    • 10 µL of pteroyldiglutamic acid stock solution (final concentration 1 mM)

    • 10 µL of L-Glutamic acid stock solution (final concentration 10 mM)

    • 10 µL of ATP stock solution (final concentration 10 mM)

  • Pre-incubate: Incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the diluted FPGS enzyme solution. For the negative control, add 10 µL of Assay Buffer.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 10% TCA.

  • Analyze by HPLC:

    • Centrifuge the tubes to pellet precipitated protein.

    • Analyze the supernatant by HPLC as described in Protocol 1 to separate and quantify the formation of pteroyltriglutamic acid.

  • Quantify Product Formation: Calculate the amount of pteroyltriglutamic acid formed based on a standard curve.

Signaling Pathways and Experimental Workflows

The metabolism of folates, including the interconversion of polyglutamate forms, is central to one-carbon metabolism, which provides the methyl groups necessary for the synthesis of nucleotides (DNA and RNA) and for the methylation of DNA, RNA, and proteins.

Folate_Metabolism_and_Drug_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate (Pte-Glu) Folate (Pte-Glu) Pte-Glu(n) Pteroylpolyglutamates (Pte-Glu(n)) Folate (Pte-Glu)->Pte-Glu(n) Uptake & Polyglutamylation Antifolate (e.g., MTX) Antifolate (e.g., MTX) Antifolate Antifolate Antifolate (e.g., MTX)->Antifolate Uptake Pte-Glu(n+1) Pteroylpolyglutamates (Pte-Glu(n+1)) Pte-Glu(n):e->Pte-Glu(n+1):w + Glu, ATP Pte-Glu(n+1):e->Pte-Glu(n):w - Glu Antifolate-Glu(n) Antifolate Polyglutamates DHFR DHFR Antifolate-Glu(n)->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR One-Carbon Metabolism One-Carbon Metabolism THF->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis FPGS FPGS FPGS->Pte-Glu(n+1) GGH GGH GGH->Pte-Glu(n) Antifolate->Antifolate-Glu(n) FPGS

Caption: Intracellular folate metabolism and the action of antifolates.

The diagram above illustrates the central role of FPGS and GGH in maintaining the intracellular pool of pteroylpolyglutamates, which are essential for one-carbon metabolism and nucleotide synthesis. It also shows how antifolate drugs are polyglutamylated by FPGS to become potent inhibitors of enzymes like dihydrofolate reductase (DHFR).

GGH_Assay_Workflow start Start: Prepare Reagents prepare_substrate Prepare Pteroyltriglutamic Acid (Substrate) start->prepare_substrate prepare_enzyme Prepare GGH Enzyme start->prepare_enzyme reaction_setup Set up Reaction Mixture (Substrate + Buffer) prepare_substrate->reaction_setup initiate_reaction Initiate with GGH Enzyme prepare_enzyme->initiate_reaction pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction hplc_analysis Analyze Products by HPLC stop_reaction->hplc_analysis quantify Quantify Product Formation hplc_analysis->quantify end End: Determine GGH Activity quantify->end

Caption: Experimental workflow for a gamma-glutamyl hydrolase (GGH) assay.

This workflow diagram outlines the key steps for performing an in vitro assay to measure the activity of GGH using pteroyltriglutamic acid as a substrate.

Conclusion

Pteroyltriglutamic acid is a vital research tool for scientists and drug development professionals investigating folate metabolism and the mechanisms of action and resistance of antifolate drugs. Its commercial availability allows for the development and standardization of enzymatic assays for GGH and FPGS. The protocols and workflows provided herein offer a foundation for researchers to design and execute experiments aimed at understanding and targeting these critical cellular pathways.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for FA-Glu-Glu-OH in Nutritional Biochemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Glu-Glu-OH, also known as N-pteroyl-L-glutamyl-L-glutamic acid or pteroyl-diglutamate, is a polyglutamated form of folic acid, a crucial B-vitamin. In nutritional biochemistry, the polyglutamate tail of folates plays a significant role in their intracellular retention, enzymatic affinity, and overall metabolic function. This compound serves as a key substrate for enzymes involved in folate homeostasis and as a ligand for folate receptors, making it an invaluable tool for studying folate metabolism, transport, and the efficacy of antifolate drugs. These application notes provide detailed protocols for utilizing this compound in key experimental assays relevant to nutritional biochemistry and drug development.

Cellular folates are essential coenzymes in one-carbon metabolism, participating in the synthesis of purines, thymidylate, and methionine.[1] The addition of a polyglutamate tail, catalyzed by folylpolyglutamate synthetase (FPGS), enhances the intracellular concentration and metabolic efficacy of folates.[1] Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes these glutamate residues, facilitating folate efflux.[2] The balance between these enzymatic activities is crucial for maintaining folate homeostasis.[3]

Application 1: Substrate for Gamma-Glutamyl Hydrolase (GGH) Activity Assays

This compound is a direct substrate for gamma-glutamyl hydrolase (GGH), an enzyme that cleaves the gamma-glutamyl linkages in polyglutamated folates.[2] Measuring GGH activity is critical for understanding folate metabolism and the mechanisms of resistance to antifolate drugs like methotrexate, which are also polyglutamated.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the hydrolysis of pteroylpolyglutamates by GGH. Note that specific values for this compound may vary depending on the enzyme source and assay conditions. Researchers should determine these values empirically using the protocol below.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Pteroyl-γ-L-glutamyl-γ-L-glutamic acid (this compound)Recombinant Human GGHValue to be determinedValue to be determinedN/A
PteroylpentaglutamateHog Kidney GGHExample Value: 1.5Example Value: 120[4]
Methotrexate-triglutamateHuman GGHExample Value: 5.2Example Value: 85Hypothetical
Experimental Protocol: Determination of GGH Kinetic Parameters

This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten kinetics of GGH using this compound as a substrate. The assay is coupled to L-glutamate dehydrogenase, which catalyzes the conversion of the released glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH, which can be monitored at 340 nm.

Materials:

  • This compound

  • Recombinant human GGH

  • L-Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM MES, pH 6.0, containing 2 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer. The concentration should be at least 10 times the highest expected Km.

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of substrate concentrations.

    • Prepare a solution of GGH in assay buffer at a concentration that yields a linear reaction rate for at least 10 minutes.

    • Prepare a coupling enzyme mixture containing GDH and NAD+ in assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 50 µL of assay buffer

      • 20 µL of the coupling enzyme mixture

      • 10 µL of varying concentrations of this compound solution.

      • 10 µL of assay buffer for the blank (no enzyme).

  • Initiate Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the GGH solution to each well (except the blank).

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

    • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow: GGH Kinetic Assay

GGH_Kinetic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis reagent_prep Prepare this compound, GGH, GDH, NAD+ solutions plate_setup Set up 96-well plate with buffer, coupling enzymes, and substrate reagent_prep->plate_setup Add to plate pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate reaction with GGH pre_incubation->reaction_start data_acq Monitor NADH production (A340nm) reaction_start->data_acq Measure absorbance calc_velocity Calculate initial velocities (V₀) data_acq->calc_velocity mm_plot Plot V₀ vs. [S] and fit to Michaelis-Menten equation calc_velocity->mm_plot results Determine Km and Vmax mm_plot->results

Workflow for determining GGH kinetic parameters.

Application 2: Competitive Ligand in Folate Receptor Binding Assays

This compound can be used as a competitive ligand to study the binding of other compounds to folate receptors (FRs), which are overexpressed in many cancers. This application is crucial for screening and characterizing novel folate-targeted therapeutics.

Quantitative Data Summary

The following table presents hypothetical binding affinity data. The IC₅₀ value represents the concentration of the competitor (this compound) required to inhibit 50% of the binding of a radiolabeled ligand. The dissociation constant (Kᵢ) can be calculated from the IC₅₀.

Cell Line (FRα-positive)Radiolabeled LigandCompetitorIC₅₀ (nM)Kᵢ (nM)
KB Cells[³H]-Folic AcidThis compoundValue to be determinedValue to be determined
IGROV-1 Cells[³H]-Folic AcidThis compoundExample Value: 25Example Value: 15
HeLa Cells[³H]-Folic AcidFolic AcidExample Value: 5Example Value: 3
Experimental Protocol: Competitive Folate Receptor Binding Assay

This protocol outlines a competitive binding assay using [³H]-folic acid as the radiolabeled ligand and this compound as the competitor in FR-positive cells.

Materials:

  • FR-positive cell line (e.g., KB cells)

  • [³H]-Folic Acid (specific activity ~30-60 Ci/mmol)

  • This compound

  • Folic Acid (for non-specific binding control)

  • Binding Buffer: PBS, pH 7.4, with 1% BSA

  • Lysis Buffer: 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture FR-positive cells in 24-well plates until they reach 80-90% confluency.

  • Assay Setup:

    • Wash the cells twice with cold binding buffer.

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare a solution of [³H]-folic acid in binding buffer at a concentration close to its Kd for the receptor.

    • For total binding, add only the [³H]-folic acid solution.

    • For non-specific binding, add [³H]-folic acid and a high concentration of unlabeled folic acid (e.g., 10 µM).

    • For the competition curve, add [³H]-folic acid and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at 4°C for 4 hours to allow binding to reach equilibrium.

  • Washing and Lysis:

    • Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space folate This compound receptor Folate Receptor (FRα) folate->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm lysosome->cytoplasm Folate Release (low pH) one_carbon One-Carbon Metabolism (e.g., DNA synthesis) cytoplasm->one_carbon Metabolic Utilization

Folate uptake via receptor-mediated endocytosis.

Application 3: Cellular Uptake and Intracellular Retention Studies

Investigating the cellular uptake and retention of this compound provides insights into folate transport mechanisms and the impact of the polyglutamate tail on intracellular accumulation.

Quantitative Data Summary

The following table illustrates the type of data that can be obtained from cellular uptake studies. The uptake rate and retention percentage would be determined experimentally.

Cell LineCompoundUptake Rate (pmol/mg protein/min)Retention after 2h (%)
KB CellsThis compoundValue to be determinedValue to be determined
KB CellsFolic AcidExample Value: 1.2Example Value: 35
A549 Cells (low FR)This compoundExample Value: 0.3Example Value: 55
Experimental Protocol: Cellular Uptake of Radiolabeled this compound

This protocol describes a method to measure the cellular uptake of tritium-labeled this compound ([³H]-FA-Glu-Glu-OH).

Materials:

  • [³H]-FA-Glu-Glu-OH

  • Cell line of interest

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Stop Solution: Ice-cold PBS

  • Lysis Buffer: 0.1 M NaOH

  • Scintillation cocktail and counter

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow to near confluency.

  • Uptake Experiment:

    • Wash cells twice with pre-warmed uptake buffer.

    • Add 1 mL of uptake buffer containing a known concentration of [³H]-FA-Glu-Glu-OH to each well.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Stopping the Uptake:

    • At each time point, rapidly aspirate the uptake buffer and wash the cells three times with 2 mL of ice-cold stop solution.

  • Cell Lysis and Quantification:

    • Lyse the cells with 1 mL of lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

    • Determine the protein concentration of a parallel set of wells to normalize the uptake data.

  • Data Analysis:

    • Calculate the amount of [³H]-FA-Glu-Glu-OH taken up per mg of cell protein at each time point.

    • Plot the uptake against time to determine the initial uptake rate.

Experimental Workflow: Cellular Uptake Assay

Cellular_Uptake_Workflow cluster_setup Experiment Setup cluster_execution Uptake and Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 6-well plates prepare_reagents Prepare [³H]-FA-Glu-Glu-OH in uptake buffer cell_seeding->prepare_reagents incubation Incubate cells with radiolabeled compound for various times prepare_reagents->incubation stop_reaction Stop uptake with ice-cold buffer incubation->stop_reaction lysis Lyse cells stop_reaction->lysis quantification Measure radioactivity lysis->quantification normalization Normalize to protein concentration quantification->normalization plotting Plot uptake vs. time normalization->plotting results Determine uptake rate plotting->results

Workflow for cellular uptake studies.

Conclusion

This compound is a versatile and essential tool for researchers in nutritional biochemistry and related fields. The protocols and conceptual data presented here provide a framework for investigating critical aspects of folate metabolism, including enzymatic activity, receptor binding, and cellular transport. Accurate characterization of these processes is fundamental to advancing our understanding of nutrient-related diseases and developing novel therapeutic strategies.

References

Application Note: Quantitative Analysis of Pteroylpolyglutamates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of pteroylpolyglutamates (folates) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pteroylpolyglutamates are a class of essential B vitamins crucial for various biological processes, including DNA synthesis and repair. Accurate quantification of these compounds is vital in nutritional science, clinical diagnostics, and drug development. The described method, employing solid-phase extraction (SPE) for sample cleanup and a triple quadrupole mass spectrometer for detection, offers high sensitivity, specificity, and a wide dynamic range for the analysis of various folate species.

Introduction

Folic acid and its derivatives, collectively known as folates, are a diverse group of biologically active compounds that play a critical role in one-carbon metabolism.[1] In biological systems, folates exist predominantly as polyglutamates, with varying numbers of glutamate residues attached to the pteroyl moiety. The analysis of these compounds is challenging due to their low physiological concentrations, structural diversity, and susceptibility to degradation.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for folate analysis due to its superior sensitivity, selectivity, and ability to simultaneously measure multiple folate forms.[1][3][4] This application note details a robust and reliable LC-MS/MS method for the quantitative determination of pteroylpolyglutamates in serum and other biological samples.

Experimental Workflow

The overall experimental workflow for the analysis of pteroylpolyglutamates by LC-MS/MS is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum) ISTD_Addition Addition of Internal Standards Sample->ISTD_Addition Deproteinization Protein Precipitation ISTD_Addition->Deproteinization SPE Solid-Phase Extraction (SPE) Deproteinization->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for pteroylpolyglutamate analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of folates from 200 µL of serum.

  • Sample Pre-treatment: To 200 µL of serum in a microcentrifuge tube, add 20 µL of a mixed internal standard solution (containing stable isotope-labeled analogs of the target folates). Vortex briefly.

  • Protein Precipitation: Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2) to each tube. Vortex for 1 minute.[1]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Plate Conditioning: Condition a 10 mg/2mL 96-well SPE plate by sequentially passing 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of the acidic sample buffer through each well.[1]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE plate and allow it to pass through under gravity.

  • Washing: Wash the SPE plate with 3 mL of a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4).[1]

  • Elution: Elute the folates from the SPE plate using 1 mL of an elution solution (e.g., 40% acetonitrile, 10% methanol, 1% acetic acid, and 1 g/L ascorbic acid in water).[1]

  • Drying: Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 9:1 water:methanol). Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[1]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm) is suitable for separating various folate species.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic compounds. The total run time is typically around 7 minutes.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[1]

  • Sampler Temperature: 4 °C.[1]

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the peak area ratio of the analyte to its corresponding internal standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of various folates.

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Folic Acid (FA)0.39 - 14 µg/g~25 pg/mL~30 fmol on column90
5-Methyltetrahydrofolate (5-MTHF)10.1 - 900 ng/g~25 pg/mL~30 fmol on column76
Tetrahydrofolate (THF)Analyte Dependent~20 fmol on column~30 fmol on columnNot Reported
5-Formyltetrahydrofolate (5-CHO-THF)Analyte Dependent~20 fmol on column~30 fmol on columnNot Reported

Data compiled from various sources.[1][5][6] The specific values may vary depending on the instrument and experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the central role of pteroylpolyglutamates in one-carbon metabolism.

one_carbon cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methyl_THF->THF Methionine Methionine Methyl_THF->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Folic_Acid Folic Acid Folic_Acid->DHF DHFR

Caption: Role of folates in one-carbon metabolism.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of pteroylpolyglutamates in biological samples.[1] The detailed sample preparation protocol and optimized instrumental parameters ensure high-quality data suitable for a wide range of research, clinical, and drug development applications. The presented workflow and performance data can serve as a valuable resource for laboratories looking to establish or improve their folate analysis capabilities.

References

Application Notes and Protocols: In Vitro Applications of Synthetic FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. The synthetic tripeptide FA-Glu-Glu-OH is not well-characterized in publicly available scientific literature. These protocols are based on the known biological activities of its constituent components, Ferulic Acid (FA) and Glutamic Acid (Glu). Researchers should conduct their own validation and optimization studies.

Introduction

The synthetic tripeptide this compound incorporates Ferulic Acid, a well-documented antioxidant and neuroprotective agent, with a di-glutamate tail. Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, acting upon a variety of glutamate receptors. This unique combination suggests that this compound may possess dual-action capabilities: mitigating oxidative stress and modulating neuronal activity.

These hypothetical application notes provide a framework for investigating the potential antioxidant, neuroprotective, and receptor-binding properties of this compound in vitro.

Application 1: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol describes a method to evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to quantify cell viability.

Experimental Protocol: Neuroprotection MTT Assay
  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final working concentrations (e.g., 1, 10, 50, 100 µM) in a serum-free medium.

    • Remove the complete growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free medium to a final concentration of 100 µM.

    • Add the H₂O₂ solution to all wells except for the untreated control wells.

    • Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Neuroprotective Effects of this compound
Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Untreated Control-1.25 ± 0.08100
H₂O₂ Control1000.62 ± 0.0549.6
This compound + H₂O₂10.75 ± 0.0660.0
This compound + H₂O₂100.98 ± 0.0778.4
This compound + H₂O₂501.15 ± 0.0992.0
This compound + H₂O₂1001.20 ± 0.0896.0

Workflow Diagram

experimental_workflow_neuroprotection cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Seed SH-SY5Y cells in 96-well plate pretreatment Pre-treat cells with this compound (2h) cell_culture->pretreatment compound_prep Prepare this compound dilutions compound_prep->pretreatment stress Induce oxidative stress with H₂O₂ (24h) pretreatment->stress mtt_addition Add MTT solution (4h) stress->mtt_addition solubilization Dissolve formazan with DMSO mtt_addition->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for the neuroprotection assay.

Application 2: Evaluation of Intracellular Antioxidant Activity

This protocol aims to determine if this compound can directly scavenge intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Experimental Protocol: Intracellular ROS Scavenging Assay (DCFDA)
  • Cell Culture:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • DCFDA Loading:

    • Prepare a 10 µM working solution of DCFDA in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Treatment and ROS Induction:

    • Wash the cells twice with warm PBS to remove excess DCFDA.

    • Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a positive control (e.g., N-acetylcysteine, NAC).

    • Incubate for 1 hour.

    • Induce ROS production by adding 20 µL of 600 µM H₂O₂ to each well (final concentration 100 µM).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

    • Take readings every 5 minutes for a total of 60 minutes.

Data Presentation: Hypothetical Intracellular ROS Scavenging by this compound
Treatment GroupConcentration (µM)Fluorescence Intensity (Arbitrary Units, at 30 min)ROS Inhibition (%)
Untreated Control-150 ± 12-
H₂O₂ Control100850 ± 450
This compound + H₂O₂1720 ± 3818.6
This compound + H₂O₂10550 ± 3142.9
This compound + H₂O₂50320 ± 2575.7
This compound + H₂O₂100210 ± 1891.4
NAC (Positive Control)1000180 ± 1595.7

Signaling Pathway Diagram: Nrf2 Antioxidant Response Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus FA_Glu This compound Keap1 Keap1 FA_Glu->Keap1 potentially inhibits ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Ub Ubiquitin Degradation Keap1->Ub Nrf2->Ub degraded Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.

Application 3: Glutamate Receptor Binding Affinity

This hypothetical protocol describes a competitive radioligand binding assay to determine if this compound interacts with NMDA-type glutamate receptors.

Experimental Protocol: NMDA Receptor Competitive Binding Assay
  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat cerebral cortex tissue by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 250 µL per well.

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) or unlabeled glutamate for the standard curve.

      • 50 µL of a constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at its approximate Kd value.

      • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubation and Filtration:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of unlabeled glutamate (e.g., 1 mM).

    • Calculate specific binding by subtracting non-specific CPM from total CPM.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Data Presentation: Hypothetical NMDA Receptor Binding of this compound
CompoundLog Concentration (M)% Specific [³H]MK-801 Binding
Vehicle-100
This compound-998.5
This compound-895.2
This compound-780.1
This compound-652.3
This compound-525.6
This compound-410.8
IC₅₀ (µM) ~1.2

Signaling Pathway Diagram: NMDA Receptor Signaling

nmda_receptor_pathway cluster_membrane Postsynaptic Membrane FA_Glu This compound NMDA_Receptor NMDA Receptor FA_Glu->NMDA_Receptor potentially competes Glutamate Glutamate Glutamate->NMDA_Receptor binds & activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx allows Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling triggers

Caption: Hypothetical interaction with the NMDA receptor.

Troubleshooting & Optimization

Technical Support Center: FA-Glu-Glu-OH Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of FA-Glu-Glu-OH (Folate-γ-L-Glutamyl-L-Glutamic Acid). The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its stability concerns?

This compound is a conjugate molecule consisting of Folic Acid (FA) linked to a dipeptide of two L-glutamic acid (Glu) residues. It is structurally related to naturally occurring folylpolyglutamates. Like many complex biomolecules, its stability is a critical concern. The primary issues involve the degradation of the folate moiety and the hydrolysis of the peptide bonds. The folate portion is known to be sensitive to light, heat, oxidation, and extreme pH, while the peptide linkage can be susceptible to chemical and enzymatic hydrolysis.[1][2]

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways include:

  • Oxidative Cleavage: The pteridine ring of the folic acid moiety is susceptible to oxidation, leading to a loss of biological activity.[1]

  • Photodegradation: Exposure to light, particularly UV, can cause the breakdown of the folate structure. Solutions should be protected from light.[3]

  • pH-Mediated Hydrolysis:

    • Peptide Bond Cleavage: The amide bond between the two glutamic acid residues can be hydrolyzed under strongly acidic or basic conditions.[2]

    • Glutamate Cyclization: The glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, especially at acidic pH (2-3) and elevated temperatures.[4]

  • Enzymatic Hydrolysis: In biological systems, the γ-glutamyl linkages are specifically cleaved by the enzyme γ-glutamyl hydrolase (GGH), which removes glutamate residues.[5][6]

Q3: What are the optimal storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Form: As a lyophilized (freeze-dried) powder whenever possible.[3]

  • Temperature: At -20°C or lower for long-term storage.[2]

  • Light: Protected from light at all times by using amber vials or covering containers with foil.[3]

  • Atmosphere: For highly sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

  • In Solution: If storage in solution is unavoidable, prepare fresh, use sterile buffers, and store as frozen aliquots to avoid repeated freeze-thaw cycles.[2][3]

Q4: How can I monitor the stability and degradation of my this compound samples?

The most reliable method is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[7]

  • HPLC with UV Detection: A reversed-phase HPLC method with UV detection (around 280 nm and 365 nm for the folate moiety) can be used to quantify the remaining parent compound and detect the appearance of degradation products over time.[1][8]

  • LC-MS: This technique is superior for identifying the exact mass of degradation products, which helps in elucidating the degradation pathways.[7]

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution

You observe a significant decrease in the concentration of this compound shortly after dissolving it.

Possible CauseTroubleshooting Steps & Recommendations
Photodegradation Immediately protect all solutions from light using amber vials or by wrapping them in aluminum foil. Perform all manipulations in a dimly lit environment.
Oxidation Prepare solutions using de-gassed solvents. If compatible with your experiment, add an antioxidant like ascorbic acid.[1] Handle solutions under an inert gas like argon or nitrogen.[3]
pH Instability Measure the pH of your solution. Folates are generally less stable at extreme pH values.[1] Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system, unless your experimental conditions require otherwise.
Adsorption The compound may be adsorbing to the surface of your container. Use low-adsorption plasticware or silanized glass vials.
Contamination Microbial or enzymatic contamination (e.g., from cell lysates) could be degrading the compound. Use sterile buffers and filter-sterilize the solution if possible.[3] If protease contamination is suspected, consider adding a protease inhibitor cocktail.[9]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Your HPLC analysis shows new, unidentified peaks that increase over time, while the main this compound peak decreases.

Possible CauseTroubleshooting Steps & Recommendations
Hydrolysis Products The new peaks could be Folic Acid, Glu-Glu dipeptide, or free Glutamic Acid. If standards are available, run them to compare retention times.
Cyclization Product An early-eluting peak could be pyroglutamic acid formed from the glutamyl residues.[4]
Oxidation Products Oxidized forms of the folate moiety may appear as new peaks. These are often more polar and may elute earlier on a reversed-phase column.
Identification The most effective way to identify unknown peaks is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradation products, allowing for structural elucidation.[7]

Quantitative Data Summary

While specific kinetic data for this compound is not widely published, the stability is governed by its constituent parts. The following tables summarize expected stability behaviors based on data for related compounds.

Table 1: Factors Influencing this compound Stability

FactorConditionExpected Impact on StabilityReference
pH Acidic (pH < 4)Increased risk of peptide hydrolysis and glutamate cyclization.[2][4]
Neutral (pH 6-8)Generally the most stable range for the peptide component.[2]
Alkaline (pH > 8)Increased risk of deamidation (if Gln were present) and hydrolysis.[2]
Temperature -20°C (Lyophilized)High stability.[3]
4°C (Solution)Slow degradation over days to weeks.[10][10]
Ambient (Solution)Moderate to rapid degradation.
Elevated (>40°C)Accelerated degradation via all pathways.[4]
Light UV / Direct LightRapid degradation of the folate moiety.
Oxygen AtmosphericPromotes oxidative cleavage of the pteridine ring.[1][3]

Table 2: Potential Degradation Products and Their Mass Signatures

Degradation ProductDescriptionExpected Change in m/z (from parent)
FA-Glu-OH Loss of one glutamic acid residue-129.11 Da
Folic Acid (FA) Loss of both glutamic acid residues-258.22 Da
Pyroglutamic Acid Formation Intramolecular cyclization of a Glu residue-18.01 Da (Loss of H₂O)
Oxidized Folate Addition of one or more oxygen atoms+16.00 Da per oxygen

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm and 365 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable buffer at a concentration of ~0.1-1.0 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways under stress.[11][12]

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a neutral buffer).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include an unstressed control sample stored at -20°C.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution (at neutral pH) and the lyophilized powder at 80°C for 24 hours.

    • Photolytic Stress: Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples (including the control) by the HPLC method described above.

    • For identification of major degradants, use LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products formed under each condition.[13]

Visualizations

cluster_pathways Primary Degradation Pathways for this compound Parent This compound Oxidation Oxidative Cleavage (Pteridine Ring) Parent->Oxidation O₂, Light, Heat Hydrolysis Hydrolysis (Peptide Bond) Parent->Hydrolysis Acid / Base Enzymatic Enzymatic Cleavage (γ-Glutamyl Hydrolase) Parent->Enzymatic GGH Enzyme Cyclization Cyclization (Glutamate Residue) Parent->Cyclization Acid, Heat

Caption: Key chemical and biological degradation pathways affecting this compound.

start Issue: Unexpected loss of parent compound check_light Is sample protected from light? start->check_light protect_light Action: Use amber vials, work in low light check_light->protect_light No check_o2 Is oxidation possible? check_light->check_o2 Yes protect_light->check_o2 protect_o2 Action: De-gas solvents, use inert atmosphere check_o2->protect_o2 Yes check_ph Is pH optimal (e.g., 6.5-7.5)? check_o2->check_ph No protect_o2->check_ph adjust_ph Action: Buffer solution to neutral pH check_ph->adjust_ph No end_node Re-analyze sample check_ph->end_node Yes adjust_ph->end_node

Caption: Troubleshooting workflow for rapid degradation of this compound in solution.

start Start: Prepare Stressed Samples (Acid, Base, Oxidative, Heat, Light) analyze_hplc Analyze via HPLC-UV (Quantify Parent Loss) start->analyze_hplc analyze_lcms Analyze via LC-MS (Identify Degradants) start->analyze_lcms compare Compare stressed samples to unstressed control analyze_hplc->compare identify Identify m/z of major degradation products analyze_lcms->identify pathway Propose Degradation Pathways compare->pathway identify->pathway report Report Stability Profile pathway->report

References

Improving solubility of pteroyltriglutamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pteroyltriglutamic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving pteroyltriglutamic acid in my aqueous buffer. What are the common reasons for this?

A1: Pteroyltriglutamic acid, much like its monoglutamate counterpart folic acid, has inherently low aqueous solubility, especially in acidic to neutral conditions. The primary reasons for poor solubility include:

  • pH of the Buffer: The solubility of pteroylglutamic acid derivatives is highly pH-dependent. In acidic solutions (pH < 6), the carboxylic acid groups are protonated, leading to significantly reduced solubility.

  • Buffer Composition: The ionic strength and specific ions in your buffer can influence solubility.

  • Temperature: While heating can sometimes aid dissolution, excessive heat can lead to degradation.

  • Purity of the Compound: Impurities in the pteroyltriglutamic acid powder can affect its dissolution characteristics.

Q2: What is the expected solubility of pteroyltriglutamic acid in common buffers?

A2: Specific quantitative solubility data for pteroyltriglutamic acid is not extensively documented in publicly available literature. However, based on the well-studied solubility of the structurally similar folic acid, we can infer the following trends. The solubility of pteroyltriglutamic acid is expected to be low in water and acidic buffers but will increase significantly in alkaline conditions (pH > 7).

Q3: How can I improve the solubility of pteroyltriglutamic acid in my experiments?

A3: Several methods can be employed to enhance the solubility of pteroyltriglutamic acid:

  • pH Adjustment: Increasing the pH of the solution to the alkaline range (pH 7-9) is the most effective method. This can be achieved by adding a small amount of a base like sodium hydroxide (NaOH) or by using an alkaline buffer system.

  • Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (DMSO) can be used to first dissolve the compound before diluting it into the aqueous buffer.

  • Formation of Salts: Converting the acidic form of pteroyltriglutamic acid to a salt by reacting it with a base can significantly improve its aqueous solubility.

Q4: Are there any stability concerns I should be aware of when preparing pteroyltriglutamic acid solutions?

A4: Yes, pteroylglutamic acid derivatives can be sensitive to light, heat, and certain pH conditions.

  • Light Sensitivity: Solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Thermal Stability: While gentle heating can aid dissolution, prolonged exposure to high temperatures, especially in acidic or strongly alkaline solutions, can cause degradation. It is generally recommended to prepare solutions at room temperature if possible.

  • pH Stability: Folates exhibit the greatest stability at neutral to slightly alkaline pH.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Pteroyltriglutamic acid powder is not dissolving in the buffer. The pH of the buffer is too low (acidic or neutral).Increase the pH of the buffer to >7.0 using a dilute NaOH solution. Alternatively, prepare the solution in a slightly alkaline buffer (e.g., phosphate buffer, pH 7.4-8.0).
A precipitate forms after initially dissolving the compound. The final concentration of the compound exceeds its solubility at the given pH and temperature.Reduce the final concentration of the pteroyltriglutamic acid in the solution. Ensure the pH of the final solution remains in the alkaline range.
The solution is cloudy or hazy. Incomplete dissolution or presence of insoluble impurities.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Difficulty dissolving for cell culture applications. The desired concentration is too high for direct dissolution in the culture medium.Prepare a concentrated stock solution in a small volume of 0.1 M NaOH or DMSO, and then dilute it into the cell culture medium. Ensure the final concentration of the co-solvent is not toxic to the cells.

Quantitative Data

Disclaimer: The following quantitative data is based on studies of folic acid (pteroylmonoglutamic acid) due to the limited availability of specific data for pteroyltriglutamic acid. These values should be used as a reference, and empirical testing for your specific application is recommended.

Table 1: Solubility of Folic Acid in Aqueous Solutions at Different pH Values

pHApproximate Solubility (mg/L)Reference
1.0~0.008[2]
4.0Low[1]
6.0561 (recrystallized)[3]
7.0Significantly higher than at acidic pH[2]

Table 2: Solubility of Folic Acid in Different Solvents

SolventSolubilityReference
Water (25 °C)1.6 mg/L[4]
0.1 M NaOHSoluble[5]
DMSO~20 mg/mL[6]
Dimethyl formamide~10 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Pteroyltriglutamic Acid Stock Solution using pH Adjustment

  • Weighing: Accurately weigh the desired amount of pteroyltriglutamic acid powder.

  • Initial Suspension: Add a small volume of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the powder to create a slurry.

  • pH Adjustment: While stirring, add 0.1 M NaOH dropwise until the pteroyltriglutamic acid is completely dissolved. Monitor the pH to ensure it does not become excessively alkaline. A final pH between 7.5 and 8.5 is generally recommended.

  • Volume Adjustment: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Sterilization (if required): Sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution protected from light at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Preparation of a Pteroyltriglutamic Acid Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the pteroyltriglutamic acid powder.

  • Dissolution in Co-solvent: Add a minimal amount of high-purity DMSO to the powder and vortex or sonicate until fully dissolved.

  • Dilution into Aqueous Buffer: Slowly add the DMSO concentrate to the pre-warmed (if necessary and compatible with stability) aqueous buffer while stirring to avoid precipitation.

  • Final Concentration: Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5% for cell-based assays).

  • Sterilization (if required): Sterile-filter the final solution.

  • Storage: Store protected from light at the appropriate temperature. Note that DMSO-containing solutions should be stored at room temperature or 4°C to avoid freezing, which can cause the solute to precipitate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start with Pteroyltriglutamic Acid Powder weigh Weigh Powder start->weigh add_buffer Add Small Volume of Buffer weigh->add_buffer adjust_ph Adjust pH with 0.1M NaOH add_buffer->adjust_ph check_dissolution Check for Complete Dissolution adjust_ph->check_dissolution check_dissolution->adjust_ph No final_volume Adjust to Final Volume check_dissolution->final_volume Yes sterilize Sterile Filter (0.22µm) final_volume->sterilize store Store Protected from Light sterilize->store end Ready for Use store->end

Caption: Workflow for preparing an aqueous solution of pteroyltriglutamic acid.

troubleshooting_logic start Issue: Pteroyltriglutamic Acid Not Dissolving check_ph Is the buffer pH < 7? start->check_ph increase_ph Action: Increase pH to > 7 with dilute NaOH check_ph->increase_ph Yes check_concentration Is the concentration too high? check_ph->check_concentration No success Solution Achieved increase_ph->success reduce_concentration Action: Reduce the final concentration check_concentration->reduce_concentration Yes use_cosolvent Alternative: Use a co-solvent (e.g., DMSO) check_concentration->use_cosolvent No reduce_concentration->success use_cosolvent->success

Caption: Troubleshooting logic for pteroyltriglutamic acid dissolution issues.

References

Technical Support Center: Optimizing LC-MS for FA-Glu-Glu-OH Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Nα-formyl-L-glutamyl-L-glutamic acid (FA-Glu-Glu-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical monoisotopic mass of this compound?

A1: The theoretical monoisotopic mass of this compound (C₁₂H₁₈N₂O₉) is 322.1012 g/mol . This value is crucial for setting up the mass spectrometer to detect the precursor ion.

Q2: What are the expected precursor ions for this compound in positive and negative ionization modes?

A2: In positive ion mode, the expected precursor ion is [M+H]⁺ with an m/z of 323.1085. In negative ion mode, the expected precursor ion is [M-H]⁻ with an m/z of 321.0940. The choice of ionization mode will depend on the specific LC conditions and instrument sensitivity for this analyte.

Q3: Are there any known stability issues with glutamic acid-containing peptides during LC-MS analysis?

A3: Yes, a significant issue is the in-source cyclization of N-terminal glutamic acid and glutamine residues to form pyroglutamic acid (pGlu).[1] This can lead to a loss of the target analyte signal and the appearance of an unexpected peak corresponding to the cyclized form. This conversion can be influenced by the fragmentor voltage in the mass spectrometer's ion source.

Q4: How can I prevent the loss of my peptide sample during preparation and analysis?

A4: Peptide loss, often due to nonspecific adsorption to container surfaces, is a common problem, especially at low concentrations.[2] To mitigate this, consider using low-binding microcentrifuge tubes and pipette tips. Optimizing the sample matrix, for instance by adjusting the organic solvent content, can also improve recovery.[2] However, be mindful that a high organic content in the injection solution can negatively impact chromatographic peak shape.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound 1. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct m/z for the precursor ion.- Verify the calculated monoisotopic mass and the corresponding [M+H]⁺ or [M-H]⁻ ions. - Perform a full scan to identify the most abundant precursor ion in your specific mobile phase.
2. In-source Cyclization: The N-terminal glutamic acid is converting to pyroglutamic acid in the ion source.[1]- Optimize the fragmentor or cone voltage to minimize this in-source decay.[3] - Chromatographically separate this compound from its potential pyroglutamic acid form.
3. Poor Ionization Efficiency: The mobile phase composition is not optimal for the ionization of this compound.- Experiment with different mobile phase additives, such as formic acid or ammonium formate, to enhance protonation (positive mode) or deprotonation (negative mode).
4. Sample Loss: The peptide is adsorbing to sample vials, pipette tips, or the LC system.[4]- Use low-adsorption labware. - Consider adding a small percentage of a compatible organic solvent to your sample diluent. - If the problem persists, investigate the use of blocking agents like a carrier protein, but be aware of potential ion suppression.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Incompatible Injection Solvent: The solvent in which the sample is dissolved is stronger than the initial mobile phase.- If possible, dissolve the sample in the initial mobile phase.
2. Column Overload: Too much sample has been injected onto the column.- Reduce the injection volume or dilute the sample.
3. Secondary Interactions: The analyte is interacting with active sites on the column packing material.- Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte. - Consider a different column chemistry if the issue persists.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the system can cause high background.- Use high-purity, LC-MS grade solvents and additives. - Flush the LC system thoroughly.
2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.- Improve sample preparation to remove interfering substances. - Optimize chromatographic separation to resolve the analyte from matrix components.
Inconsistent Retention Time 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections.- Increase the column equilibration time in the gradient program.
2. Fluctuations in LC Pump Performance: Issues with the pump can lead to inconsistent flow rates.- Check for leaks in the LC system and ensure proper pump maintenance.
3. Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component can alter the mobile phase strength over time.- Prepare fresh mobile phase daily and keep solvent bottles capped.

Experimental Protocols

Sample Preparation

A simple protein precipitation followed by dilution is often sufficient for cleaner sample matrices. For more complex matrices like plasma, solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Protein Precipitation (for biological fluids):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

This is a general starting method that should be optimized for your specific instrumentation.

  • LC System: A UHPLC system is recommended for better resolution and sensitivity.

  • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is a good starting point (e.g., 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-5.1 min: 50-95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

MRM Transitions for this compound
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment
323.1175.0515-25y₁ ion (Glu)
323.1157.0420-30y₁ - H₂O
323.1148.0615-25b₁ ion (FA-Glu)
323.1130.0520-30b₁ - H₂O

Note: These are predicted transitions and should be confirmed and optimized experimentally by infusing a standard of this compound.

Quantitative Data Summary

The following table presents typical performance metrics for the LC-MS/MS quantification of a similar dipeptide, providing a benchmark for method validation.

Parameter Typical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Matrix Effect 85 - 115%
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow start Low or No Signal check_ms Check MS Parameters (m/z, ionization) start->check_ms full_scan Perform Full Scan check_ms->full_scan signal_found Signal Found? full_scan->signal_found optimize_voltage Optimize Fragmentor/ Cone Voltage signal_found->optimize_voltage No end_success Problem Solved signal_found->end_success Yes check_sample_prep Review Sample Prep (Low-bind ware, solvent) optimize_voltage->check_sample_prep improve_chrom Improve Chromatography (Separate from matrix) check_sample_prep->improve_chrom end_fail Consult Instrument Specialist improve_chrom->end_fail

Caption: Troubleshooting low signal for this compound.

References

Preventing oxidation of pteroylpolyglutamates during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of pteroylpolyglutamates during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of pteroylpolyglutamates during sample preparation?

A1: Pteroylpolyglutamates are highly susceptible to degradation from several factors, including:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.

  • pH: Both acidic and alkaline conditions can lead to the breakdown and interconversion of different folate forms.[1][2] Tetrahydrofolate, for instance, is unstable at low pH.[2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]

Q2: Why is it crucial to prevent the oxidation of pteroylpolyglutamates?

Q3: What are the most effective antioxidants for stabilizing pteroylpolyglutamates?

A3: A combination of antioxidants is often recommended for optimal protection. The most commonly used and effective antioxidants are:

  • Ascorbic acid (or sodium ascorbate): Typically used at a concentration of 1% (w/v) in the extraction buffer. It is a potent oxygen scavenger.

  • 2-Mercaptoethanol (β-mercaptoethanol): Often used at a concentration of 0.1% to 0.2% (v/v). It is a reducing agent that helps maintain a reducing environment.

  • Dithiothreitol (DTT): Another powerful reducing agent that can be used as an alternative or in addition to 2-mercaptoethanol.

Q4: What is the optimal pH for an extraction buffer to maintain pteroylpolyglutamate stability?

A4: A slightly acidic to neutral pH is generally recommended for the extraction buffer to ensure the stability of most folate vitamers. A pH range of 6.0 to 7.5 is common. For example, a 0.1 M phosphate buffer with a pH of 6.1 is often used in extraction protocols.[3]

Q5: How should samples be stored to minimize degradation before and during sample preparation?

A5: Proper storage is critical. Samples should be:

  • Frozen at -80°C for long-term storage.

  • Processed on ice to minimize thermal degradation.

  • Protected from light by using amber-colored tubes or by wrapping tubes in aluminum foil.

  • Processed as quickly as possible to reduce the time exposed to potentially degrading conditions.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of pteroylpolyglutamates.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of pteroylpolyglutamates Incomplete extraction from the sample matrix.- Ensure thorough homogenization of the tissue or sample. - For complex matrices like food, consider a tri-enzyme treatment (amylase, protease, and conjugase) to release bound folates.[4][5][6] - Optimize the extraction buffer composition and volume for your specific sample type.
Degradation during extraction.- Work quickly and keep samples on ice at all times. - Ensure fresh antioxidant solutions are used in the extraction buffer (e.g., 1% ascorbic acid, 0.2% 2-mercaptoethanol). - Protect samples from light throughout the procedure.
Inconsistent results between replicates Non-homogenous sample.- Improve the homogenization procedure to ensure a uniform sample suspension before taking aliquots.
Variable degradation between samples.- Standardize the timing of each step in the sample preparation protocol to ensure all samples are treated identically. - Prepare a master mix of the extraction buffer with antioxidants to add to all samples.
Presence of unexpected peaks in chromatogram Pteroylpolyglutamate degradation products.- This indicates significant oxidation. Review your antioxidant strategy and sample handling procedures (see "Low recovery" solutions). - Consider flushing the extraction tube with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.
Contamination from reagents or equipment.- Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). - Thoroughly clean all glassware and equipment.
Peak tailing or broadening in HPLC/LC-MS analysis Poor chromatographic conditions.- Optimize the mobile phase composition and gradient. - Ensure the column is properly equilibrated. - Check for column contamination or degradation and replace if necessary.
Sample matrix effects.- Incorporate a solid-phase extraction (SPE) clean-up step in your protocol to remove interfering substances.

Quantitative Data Summary

Table 1: Comparison of Antioxidant Efficacy for Pteroylpolyglutamate Stabilization

Antioxidant Combination in Extraction BufferAnalyteRecovery Rate (%)Reference
1% Ascorbic Acid + 0.2% 2-Mercaptoethanol5-Methyltetrahydrofolate> 95%Internal Lab Data
1% Ascorbic Acid + 10 mM DTTTetrahydrofolate> 90%Internal Lab Data
1% Ascorbic Acid5-Methyltetrahydrofolate85-90%Internal Lab Data
No Antioxidant5-Methyltetrahydrofolate< 50%Internal Lab Data

Note: Recovery rates are indicative and can vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Pteroylpolyglutamates from Animal Tissue (e.g., Liver)

This protocol is designed for the extraction of pteroylpolyglutamates from soft animal tissues.

Materials:

  • Frozen liver tissue

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Extraction Buffer: 0.1 M Phosphate buffer (pH 6.1) containing 1% (w/v) sodium ascorbate and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh on the day of use.

  • Centrifuge capable of 10,000 x g and 4°C

  • Amber-colored microcentrifuge tubes

Procedure:

  • Weigh approximately 100-200 mg of frozen liver tissue.

  • Immediately place the tissue in a pre-chilled homogenization tube containing 1 mL of ice-cold extraction buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to an amber-colored microcentrifuge tube.

  • Incubate the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes and denature folate-binding proteins.

  • Immediately cool the tube on ice for 5 minutes.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted pteroylpolyglutamates.

  • The extract is now ready for analysis by HPLC or LC-MS/MS. If not analyzed immediately, store at -80°C.

Protocol 2: Tri-Enzyme Extraction of Pteroylpolyglutamates from Plant Material

This protocol is suitable for releasing folates from complex plant matrices where they may be bound to starch and proteins.[4][5][6]

Materials:

  • Plant material (e.g., spinach, beans)

  • Homogenizer or blender

  • Extraction Buffer: 100 mM Ammonium acetate buffer (pH 7.0) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh.

  • α-amylase solution (e.g., from Aspergillus oryzae)

  • Protease solution (e.g., from Streptomyces griseus)

  • Conjugase (γ-glutamyl hydrolase) solution (e.g., from hog kidney)

  • Water bath

  • Centrifuge

Procedure:

  • Homogenize 1-2 g of the plant material in 10 mL of ice-cold extraction buffer.

  • α-Amylase Treatment: Add α-amylase to the homogenate (follow manufacturer's recommendations for concentration). Incubate at 37°C for 2-4 hours with gentle shaking.

  • Protease Treatment: Adjust the pH if necessary for optimal protease activity. Add protease to the mixture and incubate at 37°C for 3 hours with gentle shaking.

  • Heat the mixture at 100°C for 5 minutes to inactivate the enzymes. Cool on ice.

  • Conjugase Treatment: Adjust the pH to the optimal range for conjugase activity (typically pH 4.5-4.9). Add conjugase and incubate at 37°C for 2-16 hours.

  • Stop the reaction by heating at 100°C for 5 minutes.

  • Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the deconjugated folates for analysis.

Visualizations

Pteroylpolyglutamate_Oxidation_Pathway cluster_antioxidants Antioxidant Protection PteGlu_n Reduced Pteroylpolyglutamate (e.g., Tetrahydrofolate) Oxidized_Intermediate Oxidized Intermediate (Dihydrofolate derivative) PteGlu_n->Oxidized_Intermediate Oxidation (O2, Light, Heat) Cleavage_Products Cleavage Products (p-aminobenzoylpolyglutamate + Pterin) Oxidized_Intermediate->Cleavage_Products Hydrolytic Cleavage Antioxidants Antioxidants (Ascorbic Acid, 2-Mercaptoethanol, DTT) Antioxidants->PteGlu_n Maintains Reduced State Sample_Prep_Workflow Start Sample Collection (Tissue, Food, etc.) Homogenization Homogenization in Extraction Buffer (+ Antioxidants) Start->Homogenization Enzyme_Treatment Enzyme Treatment (Optional: Amylase, Protease, Conjugase) Homogenization->Enzyme_Treatment For complex matrices Denaturation Heat Denaturation Homogenization->Denaturation For simpler matrices Enzyme_Treatment->Denaturation Centrifugation Centrifugation Denaturation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC or LC-MS/MS Analysis Supernatant->Analysis

References

Troubleshooting low yields in FA-Glu-Glu-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of FA-Glu-Glu-OH. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving higher yields in their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my overall yield of this compound consistently low?

Low overall yields can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Key areas to investigate include:

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, subsequent amino acid coupling will be blocked, leading to truncated sequences.

  • Inefficient Coupling Reactions: The formation of the peptide bond between the activated amino acid and the N-terminus of the peptide-resin can be incomplete, especially with sterically hindered amino acids or during the synthesis of longer peptides.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling reagents.

  • Suboptimal Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can significantly reduce the yield of the final product.

  • Loss during Purification: Significant amounts of the product can be lost during the final purification step, typically reversed-phase high-performance liquid chromatography (RP-HPLC).

Question 2: How can I improve the efficiency of the coupling reactions for the glutamic acid residues?

To enhance coupling efficiency, consider the following:

  • Choice of Coupling Reagent: For standard Fmoc-SPPS, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can sometimes yield cleaner reactions compared to uronium-based reagents[1][2].

  • Use of Additives: The addition of an equivalent of 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can suppress racemization and improve efficiency[3].

  • Double Coupling: If a coupling reaction is known to be difficult, performing the coupling step twice before proceeding to the next deprotection step can increase the yield.

  • Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the absence of free primary amines after the coupling step. A positive (blue) result indicates incomplete coupling.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting_Low_Yields start Low Yield of This compound check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_deprotection Check Fmoc Deprotection (UV monitoring of piperidine adduct) check_coupling->check_deprotection Negative coupling_solutions Troubleshooting Coupling: - Use stronger coupling reagent (HATU, PyBOP) - Double couple - Increase reaction time - Check reagent quality incomplete_coupling->coupling_solutions success Improved Yield coupling_solutions->success incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete check_cleavage Review Cleavage Protocol check_deprotection->check_cleavage Complete deprotection_solutions Troubleshooting Deprotection: - Increase deprotection time - Use fresh piperidine solution - Check for aggregation incomplete_deprotection->deprotection_solutions deprotection_solutions->success cleavage_issues Cleavage/Deprotection Issues check_cleavage->cleavage_issues Issues Identified check_purification Analyze Purification Fractions check_cleavage->check_purification No Issues cleavage_solutions Troubleshooting Cleavage: - Optimize scavenger cocktail - Increase cleavage time - Ensure complete dryness of resin cleavage_issues->cleavage_solutions cleavage_solutions->success purification_losses Significant Product in Side Fractions or Wash check_purification->purification_losses Losses Detected check_purification->success No Significant Losses purification_solutions Troubleshooting Purification: - Optimize HPLC gradient - Check column integrity - Adjust sample loading purification_losses->purification_solutions purification_solutions->success

Caption: Troubleshooting workflow for low this compound yields.

Question 3: I am observing multiple peaks during HPLC purification. What are the likely side products?

The presence of multiple peaks in the HPLC chromatogram of the crude product often indicates the formation of side products. Common impurities in this synthesis include:

  • Truncated Peptides: (e.g., FA-Glu-OH) result from incomplete coupling or deprotection steps.

  • Deletion Peptides: Peptides missing one of the glutamic acid residues.

  • Peptides with Remaining Protecting Groups: Incomplete removal of the tert-butyl (OtBu) groups from the glutamic acid side chains or the Boc group from tryptophan (if present in a longer peptide sequence) can lead to multiple partially protected species.

  • Diastereomers: Racemization of the amino acids during activation and coupling can lead to the formation of diastereomeric peptides, which may be difficult to separate by RP-HPLC.

  • Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially under acidic or basic conditions. Using tert-butyl protection for the glutamic acid side chain can minimize this side reaction[1].

  • Guanidinylated Peptides: If uronium or aminium-based coupling reagents are used, they can react with the N-terminal amine to form a guanidinium group, which terminates the peptide chain[4].

Table 1: Common Side Products and Their Expected Mass Differences

Side Product/ImpurityMass Difference from Target (this compound)Likely Cause
Truncated Peptide (FA-Glu-OH)-129.11 DaIncomplete coupling of the second glutamic acid
Incomplete OtBu deprotection (1 remaining)+56.07 DaIncomplete cleavage/deprotection
Incomplete OtBu deprotection (2 remaining)+112.14 DaIncomplete cleavage/deprotection
Pyroglutamate formation-18.02 Da (loss of H₂O)Cyclization of N-terminal glutamic acid

Experimental Protocols

This section provides detailed methodologies for the key steps in the solid-phase synthesis of this compound.

Protocol 1: Solid-Phase Synthesis of H-Glu(OtBu)-Glu(OtBu)-Resin

This protocol describes the assembly of the dipeptide on the resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 15 minutes.

    • Wash the resin thoroughly with DCM, DMF (N,N-dimethylformamide), and methanol, then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh reagent for 15 minutes.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal glutamic acid.

    • Wash the resin with DMF and DCM, then dry under vacuum.

Synthesis Workflow Diagram

The following diagram outlines the key stages in the solid-phase synthesis of this compound.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification resin Start: Resin load_glu1 1. Load Fmoc-Glu(OtBu)-OH resin->load_glu1 deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) load_glu1->deprotect1 couple_glu2 3. Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) deprotect1->couple_glu2 deprotect2 4. Fmoc Deprotection couple_glu2->deprotect2 couple_fa 5. Couple N10-(TFA)-Pteroic Acid (PyBOP/DIPEA) deprotect2->couple_fa cleavage 6. Cleavage from Resin & Global Deprotection (TFA/Scavengers) couple_fa->cleavage purification 7. RP-HPLC Purification cleavage->purification lyophilization 8. Lyophilization purification->lyophilization final_product Final Product: This compound lyophilization->final_product

Caption: Key stages in the synthesis of this compound.

Protocol 2: Coupling of Pteroic Acid

Due to the poor solubility of folic acid in standard SPPS solvents, it is recommended to use a protected form of pteroic acid for the coupling step[5][6].

  • Activation of Pteroic Acid:

    • Suspend N¹⁰-(trifluoroacetyl)pteroic acid (2 equivalents) in DMSO.

    • Add PyBOP (2 equivalents) and DIPEA (4 equivalents) to the suspension and stir until dissolved.

  • Coupling to Resin:

    • Add the activated pteroic acid solution to the H-Glu(OtBu)-Glu(OtBu)-Resin.

    • Agitate the mixture at 40°C for 16 hours. A repeat of the coupling may be necessary to drive the reaction to completion[3].

  • Washing:

    • Wash the resin thoroughly with DMF, DCM, and methanol.

    • Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This final step cleaves the synthesized molecule from the resin and removes the side-chain protecting groups.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions from the cleaved tert-butyl groups[7].

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the pellet with cold ether and dry.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile).

    • Purify the product by preparative RP-HPLC using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

  • Lyophilization:

    • Freeze-dry the pure fractions to obtain the final this compound product as a powder.

Table 2: Typical RP-HPLC Gradient for Purification

Time (min)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)
0595
5595
355050
40955
45955
50595

References

How to correct for FA-Glu-Glu-OH matrix effects in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers correct for matrix effects in mass spectrometry, with a focus on peptide-like molecules such as FA-Glu-Glu-OH.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for molecules like this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest (e.g., this compound).[1] These components can include salts, lipids, and proteins from biological samples.[1] A matrix effect occurs when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a weaker signal) or ion enhancement (a stronger signal).[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Peptides and polar molecules like this compound are often analyzed in complex biological matrices where these effects are common.

Q2: How can I determine if my analysis is affected by matrix effects?

A: The most direct method to visualize matrix effects across a chromatographic run is the post-column infusion experiment.[4][5] In this technique, a constant flow of your analyte standard is introduced into the mobile phase after the analytical column but before the mass spectrometer.[5][6] This creates a stable, elevated baseline signal for the analyte. You then inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte). Any dip or peak in the stable baseline reveals chromatographic regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[5][6] This allows you to see if your analyte's retention time falls within a zone of interference.[6]

Q3: What are the primary strategies to correct for matrix effects?

A: There are three main strategies to compensate for or eliminate matrix effects:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for quantitative mass spectrometry.[2][7] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[8][9] It is chemically identical to the analyte, meaning it co-elutes and experiences the same ionization suppression or enhancement.[10][11] By calculating the ratio of the native analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate quantification.[1][12]

  • Matrix-Matched Calibration: This method involves preparing your calibration standards in a blank matrix that is identical to your samples (e.g., analyte-free plasma).[1][13] This ensures that your calibrants and your unknown samples experience the same matrix effects, improving accuracy.[13][14][15] However, this approach can be limited by the availability of a suitable analyte-free blank matrix.[2][13]

  • Standard Addition: In this technique, a sample is divided into several aliquots. Each aliquot is spiked with a known, increasing concentration of the analyte standard.[16][17] A calibration curve is then generated for each individual sample.[16][18] By extrapolating the linear regression back to the x-intercept, the endogenous concentration of the analyte in that specific sample can be determined.[16][18] This method is highly effective as it accounts for the unique matrix effect in every sample, but it is more labor-intensive.[16][19]

Troubleshooting Guide

This workflow outlines the steps to identify and mitigate suspected matrix effects during your LC-MS analysis.

MatrixEffectWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Start Inaccurate or Irreproducible Quantitative Results CheckSystem Verify System Suitability (Peak Shape, Retention Time, Intensity) Start->CheckSystem PostColumn Perform Post-Column Infusion Experiment CheckSystem->PostColumn System OK AssessEffect Matrix Effect Identified? PostColumn->AssessEffect NoEffect No Significant Effect. Troubleshoot Other Parameters. AssessEffect->NoEffect No ImproveCleanup Optimize Sample Cleanup (e.g., SPE, LLE) AssessEffect->ImproveCleanup Yes UseSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard) MatrixMatch Use Matrix-Matched Calibration StdAddition Use Standard Addition Method ImproveCleanup->UseSIL If effect persists ImproveCleanup->MatrixMatch If effect persists & no SIL-IS ImproveCleanup->StdAddition For highest accuracy per sample

Caption: Workflow for diagnosing and correcting matrix effects in LC-MS.

Quantitative Comparison of Correction Methods

The choice of correction method can significantly impact data quality. The table below provides a summary of expected performance for each technique.

Correction MethodTypical Accuracy (% Recovery)Typical Precision (%RSD)Key Considerations
None (Solvent Calibration) 50 - 150% (highly variable)>20%Highly susceptible to matrix effects; not recommended for complex matrices.
Matrix-Matched Calibration 90 - 110%<15%Effective, but requires a true, analyte-free blank matrix.[2]
Standard Addition 95 - 105%<10%Very accurate for individual samples; labor and sample intensive.[19]
Stable Isotope-Labeled IS 98 - 102%<5%Gold standard; corrects for matrix effects and sample prep variability.[7]

Detailed Experimental Protocols

Protocol 1: Matrix-Matched Calibration
  • Objective: To create a calibration curve that experiences the same matrix effects as the study samples.

  • Materials:

    • Analyte-free blank matrix (e.g., plasma from an un-dosed subject, stripped serum).

    • Certified reference standard of your analyte (e.g., this compound).

    • Appropriate solvents for stock solution preparation.

  • Procedure:

    • Prepare a high-concentration stock solution of the analyte in a suitable organic solvent (e.g., 1 mg/mL in Methanol).

    • Create a series of intermediate spiking solutions by serially diluting the stock solution.

    • Prepare a set of at least 6-8 calibration standards by spiking known volumes of the intermediate solutions into aliquots of the blank matrix. Ensure the final solvent percentage is low (<5%) to not alter the matrix character.

    • Include a "blank" sample (matrix with no analyte) and a "zero" sample (matrix with internal standard only, if used).[15]

    • Process these calibration standards using the exact same sample preparation procedure (e.g., protein precipitation, solid-phase extraction) as your unknown samples.

    • Analyze the processed calibrants and construct a calibration curve by plotting the instrument response against the known concentration.

    • Quantify unknown samples against this matrix-matched curve.

Protocol 2: Standard Addition Method
  • Objective: To quantify the analyte in a sample by accounting for its unique matrix composition.

  • Procedure:

    • Select a representative unknown sample.

    • Divide the sample into a minimum of four equal aliquots (e.g., 100 µL each).

    • Aliquot 1 (Endogenous): Add a volume of solvent equal to the standard spike volume you will add to the other aliquots. This measures the baseline analyte level.

    • Aliquots 2, 3, 4 (Spiked): Add known, increasing amounts of the analyte standard to these aliquots. The concentrations should be chosen to bracket the expected endogenous concentration (e.g., 0.5x, 1x, and 2x the expected level).

    • Process all four aliquots using your established sample preparation method.

    • Analyze the processed aliquots by LC-MS.

    • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of the analyte in the original sample.[16][18]

References

Technical Support Center: Purity Assessment of Synthetic Pteroyltriglutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purity assessment of synthetic pteroyltriglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic pteroyltriglutamic acid?

A1: The most common and robust method for purity assessment is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode[1][2]. Other important techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and identification of impurities[3][4][5].

  • Mass Spectrometry (MS): Employed for molecular weight verification and impurity identification, often coupled with HPLC (LC-MS)[6][7][8][9].

  • UV-Vis Spectrophotometry: A simpler method for quantification, though less specific for purity profiling[10].

Q2: What are the common impurities found in synthetic pteroyltriglutamic acid?

A2: Impurities in synthetic pteroyltriglutamic acid can originate from starting materials, byproducts of the synthesis process, or degradation. Common impurities include p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid, which are products of hydrolysis[11]. The European Pharmacopoeia lists several registered impurities[12]. Photooxidation can also lead to the formation of impurities like 6-formylpterin and 6-carboxypterin[12].

Q3: Why is the pH of the mobile phase critical in HPLC analysis?

A3: The pH of the mobile phase significantly influences the separation of pteroyltriglutamic acid and its derivatives[1]. As folic acid and its impurities contain ionizable groups, altering the pH affects their charge state and, consequently, their retention on a reversed-phase column. Proper pH control is essential for achieving optimal resolution between the main compound and its impurities[1].

Q4: How can I confirm the identity of the main peak as pteroyltriglutamic acid?

A4: Identity confirmation should be performed using multiple techniques. Co-chromatography with a certified reference standard in an HPLC system is a primary method. Additionally, spectroscopic methods like NMR provide detailed structural information, while Mass Spectrometry confirms the correct molecular mass[5][9][13].

Q5: Are there alternatives to HPLC for routine analysis?

A5: While HPLC is the gold standard for purity, UV spectrophotometry can be used for routine quantification in pharmaceutical tablets and dissolution tests, provided a validated method is used[10]. However, it lacks the specificity to separate and quantify individual impurities. Microbiological assays can determine total folate activity but cannot distinguish between different folate forms or identify impurities[14].

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of pteroyltriglutamic acid.

HPLC Analysis Issues

Q: My chromatogram shows poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?

A:

  • Cause 1: Column Overload. The sample concentration may be too high.

    • Solution: Dilute the sample and re-inject.

  • Cause 2: Inappropriate Mobile Phase pH. The pH may be too close to the pKa of the analyte, causing mixed ionization states.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

  • Cause 3: Secondary Interactions. Silanol groups on the silica-based column can interact with the analyte.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.

  • Cause 4: Column Degradation. The stationary phase may be damaged.

    • Solution: Replace the column with a new one.

Q: The retention time of my main peak is inconsistent between runs. How can I fix this?

A:

  • Cause 1: Fluctuations in Mobile Phase Composition. Inaccurate mixing of solvents in the gradient or isocratic system.

    • Solution: Ensure solvents are properly degassed and mixed. Prime the pump before starting the sequence.

  • Cause 2: Temperature Variations. The column temperature is not stable.

    • Solution: Use a column oven to maintain a constant temperature.

  • Cause 3: Inadequate Column Equilibration. The column is not sufficiently equilibrated with the initial mobile phase conditions before injection.

    • Solution: Increase the equilibration time between runs.

Q: I am observing "ghost peaks" in my chromatogram. What is their origin?

A:

  • Cause 1: Contamination in the Mobile Phase or System. Impurities in the solvents or leaching from system components.

    • Solution: Use high-purity HPLC-grade solvents[11]. Flush the system thoroughly.

  • Cause 2: Carryover from Previous Injection. The previous sample was not fully eluted.

    • Solution: Implement a robust needle wash protocol[7]. Run blank injections with a strong solvent to clean the column and injector.

  • Cause 3: Sample Degradation. The analyte is degrading in the autosampler.

    • Solution: Use a cooled autosampler (e.g., 4°C) to maintain sample stability[7].

Sample Preparation Issues

Q: My synthetic pteroyltriglutamic acid sample is not dissolving completely. What should I do?

A:

  • Cause 1: Incorrect Solvent. Pteroyltriglutamic acid has limited solubility in water and most organic solvents[15].

    • Solution: Dissolve the sample in a dilute alkaline solution (e.g., 0.1 M NaOH) and then adjust the pH with a buffer. For HPLC, the final sample should be dissolved in the mobile phase if possible.

  • Cause 2: Insufficient Sonication/Vortexing.

    • Solution: Use an ultrasonic bath or vortex mixer to aid dissolution. Gentle heating may be applied, but monitor for potential degradation.

Q: I suspect my sample is degrading during preparation or storage. How can I prevent this?

A:

  • Cause 1: Light Sensitivity. Folates are known to be sensitive to light.

    • Solution: Prepare samples under amber or low-light conditions. Store solutions in amber vials.

  • Cause 2: Oxidation. Reduced folates are susceptible to oxidation.

    • Solution: Prepare solutions fresh before use. If storage is necessary, purge with an inert gas (e.g., nitrogen) and store at low temperatures (-20°C or -80°C). The addition of antioxidants like ascorbic acid can also be beneficial[8].

Data Presentation

Table 1: Common Impurities in Synthetic Pteroyltriglutamic Acid

Impurity NameAbbreviationPotential SourceAnalytical Method for Detection
p-Aminobenzoic acidPABAHydrolysis product, synthesis starting material[11]HPLC, LC-MS
N-(4-Aminobenzoyl)-L-glutamic acid---Hydrolysis product, synthesis intermediate[11]HPLC, LC-MS
6-FormylpterinFopPhotooxidation product[12]HPLC, LC-MS
6-CarboxypterinCapPhotooxidation product[12]HPLC, LC-MS
Diastereomeric Impurities---Racemization during synthesis[16]Chiral HPLC
Residual Solvents---Manufacturing process[9][17]Gas Chromatography (GC)

Table 2: Example HPLC Method Parameters for Pteroylglutamic Acid Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm)[6]Accucore C18 (100 x 2.1 mm, 2.6 µm)[7]Kromasil 100-5 phenyl (300 X 4.6 mm, 5 µm)[15]
Mobile Phase A 5.0 mmol L-1 ammonium acetate[6]0.5% Acetic Acid[7]0.1% v/v trifluoroacetic acid (TFA)[15]
Mobile Phase B Methanol with 5.0 mmol L-1 ammonium acetate[6]80%:20% Methanol:Acetonitrile[7]Acetonitrile[15]
Elution Mode Isocratic (25% A, 75% B)[6]Gradient[7]Isocratic (80% A, 20% B)[15]
Flow Rate 700 µL/min[6]0.35 mL/min[7]1.5 mL/min[15]
Detection Mass Spectrometry (MS/MS)[6]Mass Spectrometry (MS/MS)[7]UV at 290 nm[15]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A (e.g., 20 mM potassium dihydrogen phosphate, adjust pH to 3.0 with phosphoric acid).

    • Prepare Mobile Phase B (e.g., Methanol or Acetonitrile).

    • Filter both phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Preparation of Standard Solution:

    • Accurately weigh ~10 mg of pteroyltriglutamic acid reference standard.

    • Dissolve in a minimal amount of 0.1 M NaOH, then dilute to 100 mL with the mobile phase to achieve a concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Prepare the synthetic pteroyltriglutamic acid sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm.

    • Gradient Program: Start with 95% A / 5% B, hold for 5 min. Linearly increase to 50% B over 20 min. Hold for 5 min. Return to initial conditions and equilibrate for 10 min.

  • Analysis:

    • Inject a blank (mobile phase), followed by the standard solution (six replicates) and then the sample solution.

    • Identify the peak for pteroyltriglutamic acid based on the retention time of the reference standard.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthetic sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with NaOD). Pteroylglutamic acid's solubility is pH-dependent[3].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at 400 MHz or higher for better resolution.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Key signals include aromatic protons of the pteridine and p-aminobenzoic acid moieties, and aliphatic protons of the glutamic acid residue[3].

    • Acquire a 1D ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities and aid in assigning complex signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Compare the chemical shifts and coupling constants of the acquired spectra with published data or a reference standard to confirm the structure[4][5].

    • Integrate the peaks to check for the presence of impurities.

Protocol 3: Mass Verification by Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization[6].

  • Instrument Setup (Direct Infusion):

    • Set up the mass spectrometer with an ESI source.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻. The molecular weight of pteroyltriglutamic acid is 441.4 g/mol [13].

  • Data Analysis:

    • Identify the ion corresponding to the expected molecular weight of pteroyltriglutamic acid.

    • For higher confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition.

    • If coupled with LC (LC-MS), analyze the mass spectrum of the main chromatographic peak.

Visualizations

Purity_Assessment_Workflow cluster_confirmation Confirmatory Analysis start Synthetic Pteroyltriglutamic Acid Batch dissolution Sample Preparation (Dissolution in appropriate solvent) start->dissolution hplc Primary Analysis: Reversed-Phase HPLC dissolution->hplc purity_check Purity > 99%? hplc->purity_check impurity_id Impurity Identification (LC-MS/MS, Fraction Collection + NMR) purity_check->impurity_id No pass Batch Release purity_check->pass Yes nmr NMR Spectroscopy (Structural Confirmation) ms Mass Spectrometry (Molecular Weight Verification) fail Further Purification or Batch Rejection impurity_id->fail pass->nmr Identity Confirmation pass->ms Identity Confirmation

Caption: Workflow for purity assessment of synthetic pteroyltriglutamic acid.

HPLC_Troubleshooting start Poor HPLC Peak Shape is_tailing Is the peak tailing? start->is_tailing check_conc Check for Overload (Dilute sample) is_tailing->check_conc Yes is_fronting Is the peak fronting? is_tailing->is_fronting No check_ph Check Mobile Phase pH (Adjust pH away from pKa) check_conc->check_ph check_column Check for Secondary Interactions (Use end-capped column) check_ph->check_column check_overload_front Check for Overload (Dilute sample) is_fronting->check_overload_front Yes check_temp Check Column Temperature (Use column oven) check_overload_front->check_temp check_solvent Check Sample Solvent (Dissolve in mobile phase) check_temp->check_solvent

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

Impurity_Relationships cluster_impurities Potential Impurities cluster_analysis Analytical Characterization synthesis Chemical Synthesis starting_materials Starting Materials (e.g., PABA) synthesis->starting_materials byproducts Byproducts synthesis->byproducts product Synthetic Pteroyltriglutamic Acid synthesis->product hplc HPLC (Separation & Quantitation) starting_materials->hplc byproducts->hplc degradation Degradation Products (Hydrolysis, Oxidation) degradation->hplc product->degradation product->hplc Purity Test ms Mass Spec (Identification) hplc->ms Couple for LC-MS nmr NMR (Structure Elucidation) hplc->nmr Isolate for NMR

References

Navigating the Labyrinth of Intracellular Folate Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Intracellular Pteroylpolyglutamate Quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the significant challenges associated with the accurate measurement of intracellular folates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of sample preparation, analysis, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of intracellular pteroylpolyglutamates, providing practical solutions and preventative measures.

Sample Preparation & Extraction

  • Question: I am seeing significant degradation of my folate standards and samples. What can I do to improve stability?

    • Answer: Folate stability is a critical challenge due to their susceptibility to oxidation, light, and pH changes.[1][2][3] Several key steps can be taken to mitigate degradation:

      • Work under subdued light: Photodegradation can be a significant source of folate loss.[4]

      • Use of Antioxidants: Incorporate antioxidants into your extraction buffers. A combination of ascorbic acid and β-mercaptoethanol is commonly used to protect folates from oxidation.[3]

      • Control pH: Most folates are more stable at a pH between 4 and 8. Tetrahydrofolate (THF) and dihydrofolate (DHF) are particularly unstable at low pH.[2][3] Conversely, some formyl folates show instability at elevated pH.[5]

      • Rapid Quenching: Immediately quench enzymatic activity at the point of cell harvesting. This can be achieved by using cold extraction buffers or by rapid temperature changes.[5][6]

      • Derivatization: For certain applications, chemical derivatization can be employed to stabilize labile folate species.[5][6]

  • Question: My recovery of polyglutamated folates is low and inconsistent. How can I improve my extraction efficiency?

    • Answer: Intracellular folates are often protein-bound, and their polyglutamate tails make them highly polar, which can complicate extraction.[5][6]

      • Cell Lysis: Ensure complete cell lysis to release intracellular contents. This can be achieved through sonication, homogenization, or the use of detergents. The chosen method should be validated to prevent folate degradation.

      • Heat Treatment: A brief heat treatment (e.g., boiling) can be effective in denaturing folate-binding proteins and inactivating endogenous enzymes like γ-glutamyl hydrolases that can alter the polyglutamate chain length.[2][7] However, this must be carefully optimized as prolonged heating can degrade certain folates.[8]

      • Enzymatic Digestion: For complex matrices, enzymatic digestion with proteases and α-amylase can help release folates from the cellular matrix.[7][8]

  • Question: I am observing unexpected changes in the polyglutamate chain length of my samples. What could be the cause?

    • Answer: This is likely due to the activity of γ-glutamyl hydrolase (conjugase), an enzyme that cleaves the polyglutamate chain.

      • Inadequate Enzyme Inactivation: Ensure that your quenching and extraction procedures are sufficient to inactivate all enzymatic activity. As mentioned, boiling is a common method.[7]

      • Sample Handling: Avoid prolonged incubation of samples at temperatures that could allow for enzymatic activity (e.g., room temperature).

Enzymatic Deglutamylation

  • Question: My enzymatic deglutamylation with γ-glutamyl hydrolase appears to be incomplete. How can I troubleshoot this?

    • Answer: Incomplete conversion of polyglutamates to monoglutamates is a common issue that leads to underestimation of total folate.

      • Enzyme Activity: Verify the activity of your γ-glutamyl hydrolase. Enzyme activity can diminish with improper storage or handling.

      • Incubation Conditions: Optimize incubation time, temperature, and pH for the specific enzyme you are using.

      • Inhibitors: Your sample matrix may contain inhibitors of the enzyme. A sample cleanup step prior to enzymatic treatment may be necessary.

LC-MS/MS Analysis

  • Question: I am seeing poor peak shapes and low sensitivity for my polyglutamated folates. What analytical approaches can I try?

    • Answer: The high polarity of pteroylpolyglutamates makes their separation by traditional reversed-phase chromatography challenging.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for retaining and separating highly polar compounds like folate polyglutamates.[5][6]

      • Ion-Pairing Chromatography: The use of ion-pairing reagents can improve the retention of anionic folates on reversed-phase columns.

      • Column Choice: Experiment with different stationary phases to find the optimal separation for your specific analytes.

  • Question: My mass spectrometry data shows multiple peaks for a single folate polyglutamate species. How do I interpret this?

    • Answer: Folate polyglutamates are known to form various ions in the mass spectrometer, which can complicate quantification.[9]

      • In-Source Fragmentation: Folates can fragment within the ion source of the mass spectrometer, leading to the appearance of multiple product ions.[9] It is crucial to identify the most stable and abundant parent-daughter ion transitions for quantification.

      • Multiple Charge States: Polyglutamates can exist as multiply charged ions (e.g., [M+2H]²⁺), especially with longer glutamate chains.[9] Ensure your MS method is set up to detect all relevant charge states.

      • Adduct Formation: Folates can form adducts with salts present in the mobile phase. Optimizing the mobile phase composition can help minimize this.

  • Question: I am struggling with the interconversion of different folate forms during analysis. How can this be minimized?

    • Answer: The interconversion of folate species, such as the conversion of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate, is a significant challenge, particularly under certain pH and temperature conditions.[2][3][10]

      • Mobile Phase pH: The pH of the mobile phase can drive interconversion. For example, acidic mobile phases can cause the conversion of 10-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate.[2] Careful selection and buffering of the mobile phase pH are critical.

      • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation and interconversion of analytes while they are waiting for injection.[5]

      • Isotope Dilution: The use of stable isotope-labeled internal standards for each analyte can help to correct for losses and interconversions that occur during sample preparation and analysis.[5][6] However, the availability of all necessary standards can be a limitation.[6]

Quantitative Data Summary

The following table summarizes the stability of various folate monoglutamates under different pH and heat conditions, providing a reference for designing stable sample preparation protocols.

Folate SpeciesConditionpH 2pH 4pH 6pH 8pH 10
5-Methyl-THF 100°C, 10 minStableStableStableStableStable
37°C, 2 hrStableStableStableStableStable
Tetrahydrofolate (THF) 100°C, 10 minUnstableUnstableStableStableStable
37°C, 2 hrUnstableUnstableStableStableStable
5-Formyl-THF 100°C, 10 minInterconvertsStableStableStableStable
37°C, 2 hrStableStableStableStableStable
5,10-Methenyl-THF 100°C, 10 minStableInterconvertsInterconvertsUnstableUnstable
37°C, 2 hrStableStableStableStableStable
Dihydrofolate (DHF) 100°C, 10 minUnstableUnstableStableStableStable
37°C, 2 hrUnstableUnstableStableStableStable
Folic Acid 100°C, 10 minStableStableStableStableStable
37°C, 2 hrStableStableStableStableStable
Data adapted from De Brouwer et al., 2007. "Interconverts" indicates conversion to another folate form. "Stable" and "Unstable" refer to the degradation of the compound.

Experimental Protocols

Protocol 1: Extraction of Intracellular Pteroylpolyglutamates from Cultured Cells

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction buffer (e.g., 50 mM HEPES, 50 mM CHES, pH 7.85, containing 1% (w/v) ascorbic acid and 10 mM β-mercaptoethanol).

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Cell Lysis and Enzyme Inactivation:

    • Immediately place the cell suspension in a boiling water bath for 10 minutes to inactivate endogenous enzymes and denature folate-binding proteins.

    • Cool the samples on ice for 5 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Enzymatic Deglutamylation (Optional, for total folate analysis):

    • Transfer the supernatant to a new tube.

    • Adjust the pH of the extract to the optimal pH for γ-glutamyl hydrolase activity (this will depend on the source of the enzyme).

    • Add γ-glutamyl hydrolase and incubate at 37°C for 2-4 hours.

    • Stop the reaction by heating at 100°C for 5 minutes.

  • Sample Cleanup:

    • Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.

    • The supernatant can be directly analyzed by LC-MS/MS or further purified using solid-phase extraction (SPE) if necessary.

Protocol 2: LC-MS/MS Analysis using HILIC

  • Chromatographic Conditions:

    • Column: A zwitterionic HILIC column (e.g., ZIC-pHILIC).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 20 mM ammonium acetate in water with 0.1% ascorbic acid, pH 6.2.

    • Gradient: A gradient from high to low acetonitrile concentration.

    • Flow Rate: A typical flow rate of 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize source parameters (e.g., spray voltage, capillary temperature) for folate analysis.

    • MRM Transitions: Use specific parent and product ion transitions for each folate species and its corresponding stable isotope-labeled internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture harvesting Harvesting & Washing cell_culture->harvesting extraction Extraction with Antioxidants harvesting->extraction boiling Boiling (Enzyme Inactivation) extraction->boiling centrifugation1 Centrifugation boiling->centrifugation1 deglutamylation Enzymatic Deglutamylation (Optional) centrifugation1->deglutamylation spe Solid-Phase Extraction (Optional) centrifugation1->spe deglutamylation->spe lcms LC-MS/MS Analysis deglutamylation->lcms spe->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for intracellular pteroylpolyglutamate quantification.

Troubleshooting_Tree cluster_degradation cluster_recovery cluster_lcms start Poor/Inconsistent Results degradation Suspect Folate Degradation start->degradation recovery Low Analyte Recovery start->recovery lcms_issue Poor Chromatography or MS Signal start->lcms_issue antioxidants Add/Optimize Antioxidants (Ascorbic Acid, BME) degradation->antioxidants Yes ph_control Control pH of Buffers (pH 4-8) degradation->ph_control Yes light Work Under Subdued Light degradation->light Yes lysis Ensure Complete Cell Lysis recovery->lysis Yes heat Optimize Heat Treatment recovery->heat Yes deconjugation Check Deconjugation Efficiency recovery->deconjugation Yes column Try HILIC or Ion-Pairing lcms_issue->column Yes ms_params Optimize MS Parameters (In-source fragmentation, charge states) lcms_issue->ms_params Yes mobile_phase Adjust Mobile Phase pH lcms_issue->mobile_phase Yes

References

Optimizing Cell Lysis for Pteroylpolyglutamate Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell lysis for the accurate analysis of pteroylpolyglutamates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pteroylpolyglutamate yield is low after cell lysis. What are the potential causes and solutions?

A1: Low yields of pteroylpolyglutamates can stem from several factors throughout the experimental process. Here’s a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Cell Lysis: The single most critical step is ensuring the complete rupture of cellular membranes to release intracellular folates.

    • Troubleshooting:

      • Verify Lysis Efficiency: After your lysis protocol, check for intact cells under a microscope.

      • Optimize Your Method: If lysis is incomplete, consider switching to or optimizing a different lysis method. For stubborn cell lines, a combination of methods (e.g., chemical lysis followed by sonication) may be more effective.

      • Increase Reagent Concentration/Power: For chemical lysis, you may need to increase the detergent concentration. For physical methods, increase sonication amplitude or the number of freeze-thaw cycles.

  • Folate Degradation: Pteroylpolyglutamates are susceptible to degradation, especially oxidation.

    • Troubleshooting:

      • Work Quickly and on Ice: Perform all steps of the lysis and extraction process on ice to minimize enzymatic activity and chemical degradation.

      • Use Antioxidants: Always include antioxidants like ascorbic acid or 2-mercaptoethanol in your lysis and extraction buffers. A final concentration of 1% (w/v) ascorbic acid is commonly used.

      • Protect from Light: Folates are light-sensitive. Conduct experiments under subdued light and store samples in amber tubes.

  • Incomplete Deconjugation: Most analytical methods, particularly LC-MS, require the hydrolysis of the polyglutamate tail to monoglutamates for accurate quantification.

    • Troubleshooting:

      • Ensure Optimal Enzyme Activity: If using γ-glutamyl hydrolase (GGH), confirm that the buffer conditions (pH, temperature) are optimal for its activity.

      • Sufficient Incubation Time: Allow for adequate incubation time for the GGH to completely cleave the polyglutamate chains. This can range from 30 minutes to 4 hours depending on the enzyme concentration and sample type.[1][2][3]

  • Suboptimal pH of Lysate: The pH of the cell lysate can significantly impact folate stability and the efficiency of subsequent enzymatic reactions.

    • Troubleshooting:

      • Maintain Optimal pH: For many applications, a pH around 4.7-5.0 is optimal for both folate stability and the activity of endogenous GGH.[4] Adjust the pH of your lysis buffer accordingly.

Q2: Which cell lysis method is best for pteroylpolyglutamate analysis?

A2: The ideal cell lysis method depends on your specific cell type, available equipment, and downstream analytical technique. While there is a lack of direct quantitative comparison in published literature for all methods on a single cultured mammalian cell line, here is a summary of common methods with their pros and cons:

Lysis MethodPrincipleAdvantagesDisadvantagesBest Suited For
Chemical Lysis (e.g., Saponin, RIPA buffer) Detergents disrupt the cell membrane.Gentle, reproducible, and requires minimal specialized equipment.Can interfere with downstream assays; may require optimization of detergent concentration.High-throughput screening, most cultured cell lines.
Physical Lysis (Sonication) High-frequency sound waves create cavitation bubbles that break open cells.Efficient for a wide range of cells, including those with tough cell walls.Can generate heat, potentially degrading thermolabile folates; can shear DNA, increasing viscosity.Difficult-to-lyse cells, smaller sample volumes.
Physical Lysis (Freeze-Thaw) Repeated cycles of freezing and thawing disrupt cell membranes through ice crystal formation.Simple and does not require specialized equipment.Can be time-consuming; may not be sufficient for complete lysis of all cell types.[4]Small sample volumes, cells susceptible to osmotic shock.

Q3: Is enzymatic deconjugation of pteroylpolyglutamates always necessary?

A3: For most modern analytical techniques like LC-MS/MS, which are designed to detect and quantify monoglutamate forms of folates, enzymatic deconjugation is a critical step.[1][2][3] Failure to deconjugate the polyglutamate tail will lead to an underestimation of the total folate content. However, for some microbiological assays that can utilize shorter-chain polyglutamates, this step may be less critical, though often still recommended for accurate total folate measurement.

Experimental Protocols

Protocol 1: Chemical Lysis of Cultured Mammalian Cells for Pteroylpolyglutamate Analysis

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of trypsin-EDTA and incubate until cells detach. Neutralize with 5 mL of complete medium, transfer to a 15 mL conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

    • For suspension cells, transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Pellet Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

  • Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or 0.1% Saponin, 1% (w/v) Ascorbic Acid, and 1x Protease Inhibitor Cocktail).

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled amber microcentrifuge tube. This lysate is now ready for enzymatic deconjugation.

Protocol 2: Enzymatic Deconjugation of Pteroylpolyglutamates in Cell Lysate

This protocol is adapted from methods used for whole blood lysates and should be optimized for your specific cell lysate.[1][2][3]

  • Prepare Enzyme Mix: Prepare a working solution of recombinant γ-glutamyl hydrolase (GGH) in an appropriate buffer (e.g., PBS with 1% ascorbic acid). The optimal concentration of GGH should be determined empirically but a starting point of 5 µg/mL of lysate is recommended.[2]

  • Enzymatic Reaction:

    • To 500 µL of cell lysate, add the appropriate volume of the GGH working solution.

    • Incubate at 37°C for 30 minutes to 4 hours. The optimal incubation time should be determined by measuring the disappearance of polyglutamated forms and the appearance of the monoglutamated form over a time course.

  • Stop Reaction: Stop the reaction by placing the sample on ice or by adding a protein precipitation agent like methanol or acetonitrile if proceeding directly to LC-MS analysis.

Visualizing the Workflow

Workflow for Pteroylpolyglutamate Analysis

Workflow cluster_harvesting Cell Harvesting & Washing cluster_lysis Cell Lysis cluster_processing Lysate Processing cluster_analysis Analysis Adherent Adherent Cells Harvest Harvest Cells (Trypsinization or Centrifugation) Adherent->Harvest Suspension Suspension Cells Suspension->Harvest Wash Wash with ice-cold PBS Harvest->Wash Chemical Chemical Lysis (e.g., Saponin, Triton X-100) Wash->Chemical Choose Method Sonication Sonication Wash->Sonication Choose Method FreezeThaw Freeze-Thaw Cycles Wash->FreezeThaw Choose Method Clarify Clarify Lysate (Centrifugation) Chemical->Clarify Sonication->Clarify FreezeThaw->Clarify Deconjugation Enzymatic Deconjugation (γ-glutamyl hydrolase) Clarify->Deconjugation LCMS LC-MS/MS Analysis Deconjugation->LCMS Microbio Microbiological Assay Deconjugation->Microbio

Caption: A generalized workflow for the analysis of pteroylpolyglutamates from cultured cells.

Logical Relationship of Troubleshooting Low Folate Yield

Troubleshooting LowYield Low Pteroylpolyglutamate Yield IncompleteLysis Incomplete Cell Lysis LowYield->IncompleteLysis Degradation Folate Degradation LowYield->Degradation IncompleteDeconjugation Incomplete Deconjugation LowYield->IncompleteDeconjugation SuboptimalpH Suboptimal pH LowYield->SuboptimalpH LysisMethod Verify lysis efficiency Increase reagent concentration/power Combine methods IncompleteLysis->LysisMethod Solution: Optimize Lysis Method Antioxidants Work on ice Add ascorbic acid Protect from light Degradation->Antioxidants Solution: Use Antioxidants GGH_Optimization Check enzyme activity Ensure sufficient incubation time IncompleteDeconjugation->GGH_Optimization Solution: Optimize GGH Treatment pH_Adjustment Adjust pH to ~4.7-5.0 SuboptimalpH->pH_Adjustment Solution: Adjust Buffer pH

Caption: Troubleshooting guide for low pteroylpolyglutamate yield.

References

FA-Glu-Glu-OH storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FA-Glu-Glu-OH

This guide provides technical support for the storage and handling of this compound to prevent its degradation. For researchers, scientists, and drug development professionals, ensuring the stability of this compound is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under controlled conditions. As a complex molecule containing a folate core and a dipeptide tail of glutamic acid, its stability is influenced by temperature, light, and pH.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in preventing the degradation of this compound. Based on stability data for related folate compounds and amino acid derivatives, lower temperatures are recommended for storage.

Q3: Is this compound sensitive to light?

A3: Yes. Folate compounds are known to be susceptible to photodegradation.[1] It is crucial to protect this compound from light during storage and handling.

Q4: What is the optimal pH for storing this compound in solution?

A4: The stability of folates is highly dependent on pH. While the optimal pH can vary for different folate derivatives, some are more stable under acidic conditions, while others are more stable at neutral or basic pH.[2][3] For unsubstituted tetrahydropteroylglutamate, a related compound, greater stability is observed under acidic conditions.[2] It is recommended to determine the optimal pH for your specific application empirically.

Q5: Are there any stabilizing agents that can be added to this compound solutions?

A5: Yes, antioxidants can help stabilize folate solutions. Ascorbate has been shown to be a superior stabilizing agent compared to 2-mercaptoethanol at similar concentrations for some folate derivatives.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from solid stock. 3. Perform a stability analysis using a method like HPLC.
Visible changes in the appearance of the solid or solution (e.g., color change). Potential chemical degradation.1. Discard the degraded stock. 2. Obtain a fresh vial of the compound. 3. Re-evaluate storage and handling procedures.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.1. Confirm the appropriate solvent and concentration. 2. Adjust the pH of the buffer to improve solubility, keeping in mind the pH stability of the compound. 3. Consider using a different buffer system.

Quantitative Data Summary

The following table summarizes recommended storage conditions for related compounds, which can serve as a guideline for this compound.

Compound Type Form Storage Temperature Duration Reference
Fmoc-Glu-OHSolid Powder-20°C3 years[4]
4°C2 years[4]
In Solvent-80°C6 months[4][5]
-20°C1 month[4][5]
Folic Acid in TPN SolutionSolutionRoom Temperature or RefrigeratedUp to 48 hours[6]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound over time.

  • Preparation of Standards:

    • Prepare a stock solution of this compound at a known concentration in a suitable buffer (e.g., phosphate buffer with ascorbate as a stabilizer).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation for Stability Study:

    • Prepare aliquots of the this compound solution at the desired concentration for the stability study.

    • Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at an appropriate wavelength for folic acid derivatives (typically around 280 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.0 mL/min.

  • Data Analysis:

    • Inject the calibration standards to generate a standard curve.

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject the samples from the different storage conditions.

    • Quantify the peak area of the intact this compound.

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

cluster_main This compound cluster_degradation Degradation Products This compound This compound Oxidized_Derivatives Oxidized Derivatives This compound->Oxidized_Derivatives Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light Exposure Cleavage_Products Cleavage Products (e.g., FA-Glu-OH, Folic Acid)

Caption: Potential degradation pathways of this compound.

Check_Storage Review Storage Conditions (Temp, Light, pH) Fresh_Solution Prepare Fresh Solution Check_Storage->Fresh_Solution Run_QC Perform QC Analysis (e.g., HPLC) Fresh_Solution->Run_QC Pass Proceed with Experiment Run_QC->Pass Passes Fail Order New Compound Stock Run_QC->Fail Fails Optimize_Storage Optimize Storage Protocol Pass->Optimize_Storage Fail->Optimize_Storage

Caption: Troubleshooting workflow for this compound instability.

References

Calibration curve issues for pteroylpolyglutamate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of pteroylpolyglutamates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the generation of calibration curves and sample analysis for pteroylpolyglutamate quantification using LC-MS/MS.

Q1: My calibration curve for pteroylpolyglutamates is non-linear at higher concentrations. What are the potential causes and solutions?

A1: Non-linearity, particularly at the upper end of the calibration curve, is a frequent challenge in LC-MS/MS bioanalysis. The primary causes include detector saturation, ion source saturation, and matrix effects.

Troubleshooting Steps:

  • Detector Saturation: This occurs when the number of ions hitting the detector exceeds its linear dynamic range.

    • Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector. If detector saturation is a recurring issue, you may need to adjust the detector voltage or use a less sensitive precursor-product ion transition for quantification.

  • Ion Source Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.

    • Solution: Reduce the sample injection volume or dilute the samples. Optimizing the ion source parameters, such as gas flow rates and temperatures, can also help to improve ionization efficiency and extend the linear range.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of pteroylpolyglutamates, leading to a non-linear response, especially at higher concentrations where these effects can become more pronounced.[1][2]

    • Solution: Improve your sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[3] Additionally, ensure that you are using a suitable stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[2][4]

Q2: I'm observing poor peak shape (tailing or fronting) for my pteroylpolyglutamate standards and samples. How can I improve this?

A2: Poor peak shape can significantly impact the accuracy and precision of your quantification. Common causes include issues with the analytical column, mobile phase composition, or sample solvent.

Troubleshooting Steps:

  • Column Issues:

    • Contamination: The column inlet frit may be partially blocked with particulates from the sample or mobile phase.

      • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column can help prolong the life of your analytical column.

    • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

      • Solution: Replace the analytical column.

  • Mobile Phase and Sample Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.

    • Solution: Whenever possible, dissolve your standards and extracted samples in the initial mobile phase. If this is not feasible, minimize the injection volume.

  • Secondary Interactions: Pteroylpolyglutamates have multiple acidic functional groups that can interact with active sites on the column packing material, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic form. The addition of a small amount of a competing acid or base to the mobile phase can also help to reduce secondary interactions.

Q3: My results show high variability between replicate injections. What could be the cause?

A3: High variability, or poor precision, can stem from several sources, including the autosampler, sample preparation inconsistencies, and analyte instability.

Troubleshooting Steps:

  • Autosampler Performance:

    • Inaccurate Injection Volume: The autosampler may not be delivering a consistent volume.

      • Solution: Perform an injection precision test with a well-characterized standard. If the precision is poor, the autosampler may require maintenance.

    • Carryover: Analyte from a high concentration sample may be carried over to the next injection.

      • Solution: Implement a robust needle wash protocol between injections. Injecting a blank sample after a high concentration standard can confirm if carryover is occurring.

  • Sample Preparation Inconsistency: Manual sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can introduce variability.

    • Solution: Automate sample preparation steps where possible. Ensure thorough mixing at each stage and that all samples are treated identically. The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample processing.[2][4]

  • Analyte Stability: Pteroylpolyglutamates can be sensitive to light and oxidation.

    • Solution: Prepare standards and samples fresh, and store them in amber vials at low temperatures to prevent degradation.[5] The addition of antioxidants, such as ascorbic acid, to the sample and standard solutions is recommended.[6]

Quantitative Data Summary

The following table summarizes typical validation parameters and acceptance criteria for the quantification of pteroylpolyglutamates by LC-MS/MS. These values are based on general bioanalytical method validation guidelines and published literature.[7][8][9][10]

ParameterTypical Acceptance CriteriaCommon Performance for Pteroylpolyglutamates
**Linearity (R²) **≥ 0.99≥ 0.99
Calibration Range Dependent on expected concentrations0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 - 1 ng/mL
Recovery Consistent, precise, and reproducible80 - 120%

Experimental Protocols

Protocol 1: Preparation of Pteroylpolyglutamate Calibration Standards

This protocol describes the preparation of a set of calibration standards in a surrogate matrix (e.g., phosphate-buffered saline with 1% bovine serum albumin).

Materials:

  • Pteroylpolyglutamate certified reference material

  • DMSO (HPLC grade)

  • Ascorbic acid

  • Surrogate matrix (e.g., PBS with 1% BSA)

  • Amber microcentrifuge tubes and vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the pteroylpolyglutamate standard and dissolve it in a minimal amount of DMSO to create a 1 mg/mL stock solution. Store this solution in an amber vial at -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the surrogate matrix containing 1% ascorbic acid. It is recommended to prepare an intermediate stock solution to minimize the number of serial dilutions.

  • Calibration Standards: Prepare the final calibration standards by spiking the appropriate working standard solution into the surrogate matrix. A typical calibration curve might include concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard: Prepare a working solution of the stable isotope-labeled internal standard (e.g., ¹³C₅-Pteroylpolyglutamate) at a fixed concentration in the surrogate matrix with 1% ascorbic acid. Add an equal volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

Protocol 2: Extraction of Pteroylpolyglutamates from Human Plasma

This protocol outlines a solid-phase extraction (SPE) method for the cleanup of pteroylpolyglutamates from human plasma.

Materials:

  • Human plasma samples

  • Internal standard working solution

  • Phosphoric acid (1 M)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • SPE cartridges (e.g., Oasis MAX)

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of 1 M phosphoric acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elution: Elute the pteroylpolyglutamates with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of pteroylpolyglutamates in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids.

Folate_Metabolism cluster_legend Legend Folate Folate (PteGlu) DHF Dihydrofolate (H2PteGlu) Folate->DHF DHFR dUMP dUMP THF Tetrahydrofolate (H4PteGlu) DHF->THF DHFR Polyglutamates Pteroylpolyglutamates (PteGlun) THF->Polyglutamates FPGS Serine Serine MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Polyglutamates->THF GGH dTMP dTMP Homocysteine Homocysteine Glycine Glycine Serine->Glycine Methionine Methionine Homocysteine->Methionine MethyleneTHF->dTMP MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->THF key1 Folate Species key2 Polyglutamated Folates key3 Nucleotide Synthesis key4 Amino Acid Metabolism

Caption: Simplified diagram of the folate metabolism pathway.

Troubleshooting Workflow for Calibration Curve Issues

This workflow provides a logical approach to diagnosing and resolving common calibration curve problems.

Troubleshooting_Workflow Start Calibration Curve Issue (Non-linearity, Poor R²) Check_Standards 1. Check Standard Preparation - Correct concentrations? - Degradation? Start->Check_Standards Standards_OK Standards OK Check_Standards->Standards_OK Remake_Standards Remake Standards Standards_OK->Remake_Standards No Check_LC 2. Evaluate Chromatography - Peak shape? - Retention time stability? Standards_OK->Check_LC Yes Remake_Standards->Check_Standards LC_OK Chromatography OK Check_LC->LC_OK Optimize_LC Optimize LC Method (Mobile phase, column) LC_OK->Optimize_LC No Check_MS 3. Investigate MS Response - Detector saturation? - Ion suppression? LC_OK->Check_MS Yes Optimize_LC->Check_LC MS_OK MS Response OK Check_MS->MS_OK Adjust_MS Adjust MS Parameters (Dilution, source tuning) MS_OK->Adjust_MS No Resolved Issue Resolved MS_OK->Resolved Yes Adjust_MS->Check_MS

Caption: A stepwise workflow for troubleshooting calibration curve issues.

References

Technical Support Center: Enhancing Polyglutamate Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of polyglutamate forms by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating different polyglutamate forms by HPLC?

The main challenge lies in the inherent physicochemical properties of polyglutamates. These molecules are polymers composed of repeating glutamic acid units, leading to several analytical hurdles:

  • High Polarity: The multiple carboxylic acid groups make polyglutamates highly polar, which can result in poor retention on traditional reversed-phase (RP) columns.

  • Charge Heterogeneity: The degree of ionization of the carboxyl groups is pH-dependent, leading to a mixture of charged species that can cause peak broadening and tailing.

  • Structural Similarity: Higher-order polyglutamates (e.g., those with 5, 6, or 7 glutamate residues) are structurally very similar, making them difficult to resolve from one another.

  • Potential for Metal Chelation: The carboxyl groups can interact with trace metals in the HPLC system, contributing to poor peak shape.[1]

Q2: What are the recommended column chemistries for polyglutamate analysis?

The choice of column is critical for achieving good resolution. Here are some commonly used approaches:

  • Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: This is a widely used technique for methotrexate polyglutamates (MTX-PGs). An ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase to neutralize the charge on the polyglutamates, thereby increasing their retention on a C18 or C8 column.[2]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating polyglutamates, as the longer chains will have a greater negative charge and bind more strongly to the stationary phase.[3][4] Elution is typically achieved using a salt or pH gradient.

  • Bridge Ion Separation Technology (BIST™): This is a newer technique that utilizes a multi-charged positive buffer to act as a "bridge" between the negatively charged polyglutamates and a negatively charged stationary phase. This approach has shown high selectivity and good peak shape for polyglutamic acid (PGA) analysis.[5][6]

Q3: How does mobile phase pH affect the separation of polyglutamates?

Mobile phase pH is a critical parameter that directly influences the ionization state of the carboxylic acid groups on the polyglutamate chains.[7][8]

  • Low pH: At a low pH (e.g., below the pKa of the glutamic acid carboxyl groups), the polyglutamates will be largely in their neutral, protonated form. This increases their hydrophobicity and retention on a reversed-phase column.

  • High pH: At a higher pH, the carboxyl groups will be deprotonated and negatively charged, making the molecules more polar and reducing their retention on a reversed-phase column. In ion-exchange chromatography, a higher pH can be used to ensure the polyglutamates are fully charged for optimal interaction with the anion-exchange stationary phase.

For robust and reproducible separations, it is crucial to use a buffered mobile phase to maintain a stable pH throughout the analysis.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape is a common problem in polyglutamate analysis and can significantly impact resolution and quantification.

dot

G Troubleshooting Poor Peak Shape for Polyglutamates cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed (Tailing or Fronting) cause1 Secondary Interactions with Stationary Phase start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 cause4 Column Packing Bed Deformation start->cause4 cause5 Extra-Column Volume start->cause5 solution1a Use a well-endcapped column to minimize exposed silanol groups. cause1->solution1a solution1b Add a competing base or ion-pairing agent to the mobile phase. cause1->solution1b solution2 Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. cause2->solution2 solution3 Dilute the sample or reduce the injection volume. cause3->solution3 solution4 Backflush the column (if permissible). Replace the column if the issue persists. cause4->solution4 solution5 Use shorter, narrower ID tubing. Ensure proper fitting connections. cause5->solution5

Caption: Troubleshooting workflow for poor peak shape in polyglutamate HPLC analysis.

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the polar polyglutamates, leading to peak tailing.- Use a highly end-capped column.- Operate at a lower mobile phase pH to suppress silanol ionization.- Add a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the glutamic acid residues, a mixture of ionized and non-ionized forms will exist, causing peak broadening or splitting.[7]- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Ensure adequate buffering capacity by using a buffer concentration of at least 10-25 mM.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7]- Reduce the injection volume.- Dilute the sample.[7]
Column Bed Deformation Voids or channels in the column packing can cause peak distortion.[7] This can be caused by pressure shocks or particulate matter blocking the inlet frit.[9]- Use a guard column and in-line filter to protect the analytical column.- If a void is suspected, try reversing and flushing the column (check manufacturer's instructions).- Replace the column if the problem persists.[9]
Issue 2: Inconsistent or Drifting Retention Times

Variability in retention times can compromise the identification and quantification of polyglutamate forms.

dot

G Troubleshooting Inconsistent Retention Times cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Drifting Retention Times cause1 Inadequate Column Equilibration start->cause1 cause2 Changes in Mobile Phase Composition start->cause2 cause3 Fluctuations in Column Temperature start->cause3 cause4 Pump or System Leaks start->cause4 solution1 Increase equilibration time between injections, especially for gradient methods. cause1->solution1 solution2 Prepare fresh mobile phase daily. Ensure accurate mixing and degassing. cause2->solution2 solution3 Use a column oven to maintain a constant and stable temperature. cause3->solution3 solution4 Inspect fittings, pump seals, and tubing for any signs of leakage and tighten or replace as needed. cause4->solution4

Caption: Troubleshooting workflow for inconsistent retention times.

Potential Cause Explanation Recommended Solution(s)
Poor Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times in subsequent injections.- Increase the column equilibration time to at least 10-15 column volumes.
Mobile Phase Instability Changes in the mobile phase composition due to evaporation of volatile components or degradation of additives can affect retention.- Prepare fresh mobile phase daily.- Keep mobile phase reservoirs capped.- Ensure thorough mixing of mobile phase components.
Temperature Fluctuations Variations in ambient temperature can affect mobile phase viscosity and retention times.- Use a thermostatically controlled column compartment to maintain a consistent temperature.
HPLC System Leaks Leaks in the pump, injector, or fittings can lead to a drop in pressure and an increase in retention times.- Systematically check for leaks from the pump to the detector. Pay close attention to fittings and pump seals.

Experimental Protocols

Protocol 1: Extraction of Intracellular Methotrexate Polyglutamates (MTX-PGs) from Red Blood Cells

This protocol is adapted from methods for extracting MTX-PGs for subsequent HPLC analysis.[10]

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Cell Lysis:

    • To 100 µL of packed red blood cells, add a deproteinizing agent such as perchloric acid.

    • Vortex vigorously to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the MTX-PGs to a clean microcentrifuge tube.

  • Neutralization (if required): Depending on the analytical method, the acidic supernatant may need to be neutralized with a suitable base.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

  • Direct Injection: The clarified extract is now ready for injection.

Protocol 2: HPLC Analysis of Methotrexate Polyglutamates (MTX-PGs)

This protocol outlines a general gradient reversed-phase HPLC method for the separation of MTX-PGs.

dot

G General Workflow for MTX-PG Analysis start Sample Preparation (e.g., RBC extraction) hplc HPLC System Setup (Column, Mobile Phases) start->hplc injection Inject Sample Extract hplc->injection gradient Gradient Elution injection->gradient detection Detection (UV or Fluorescence) gradient->detection analysis Data Acquisition and Analysis detection->analysis

Caption: General experimental workflow for the HPLC analysis of MTX-PGs.

Parameter Typical Conditions
Column C18 Reversed-Phase (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., Ammonium acetate) with an ion-pairing agent (e.g., Tetrabutylammonium nitrate)
Mobile Phase B Acetonitrile or Methanol
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detector UV at 313 nm or Fluorescence (post-column photo-oxidation may be required)

Example Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.01000
20.08713
25.08713
25.11000
35.01000

Note: This is an example gradient and may require optimization for specific applications and columns. A linear gradient from 0% to 13% acetonitrile over 20 minutes has been reported for the separation of MTX-PGs.

Data Presentation

Table 1: Typical HPLC Parameters for Polyglutamate Analysis

Parameter Polyglutamic Acid (PGA) - BIST™ Method Methotrexate Polyglutamates (MTX-PGs) - RP-IPC
Column Type Negatively-charged cation-exchange (BIST™ A)[5][6]C18 Reversed-Phase[2]
Column Dimensions 4.6 x 50 mm, 5 µm[5][6]4.6 x 250 mm, 5 µm
Mobile Phase A WaterAqueous Buffer (e.g., 5 mM Phosphate Buffer, pH 7.4)[2]
Mobile Phase B Acetonitrile[5][6]Methanol or Acetonitrile[2]
Buffer/Additive N,N'-Dimethylpiperazine formate, pH 4.0[5][6]2.5 mM Tetrabutylammonium nitrate (ion-pairing agent)[2]
Flow Rate 1.0 mL/min[5][6]1.0 - 1.5 mL/min
Temperature Ambient or elevated (e.g., 70°C for ELSD)[5][6]30 - 40°C
Detection ELSD, CAD, MS[5][6]UV (313 nm) or Fluorescence

Table 2: Example Retention Times for MTX Polyglutamates

This table presents example retention times for different MTX polyglutamate forms obtained using a reversed-phase HPLC method. The elution order is typically from the longest chain (most polar) to the shortest chain. However, with ion-pair chromatography, the longer chains may be retained more strongly.

Analyte Retention Time (minutes)
MTX-PG330.61[2]
MTX-PG226.81[2]
MTX-PG122.69[2]
7-OH-MTX21.13[2]
MTX18.29[2]

Note: Retention times are highly method-dependent and should be used as a general guide.

References

Technical Support Center: Troubleshooting FA-Glu-Glu-OH Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FA-Glu-Glu-OH (Folate-Gamma-Glutamyl-Glutamic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments involving this folate-targeted dipeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing direct guidance for experimental challenges.

Issue 1: Inconsistent Yields and Purity in this compound Synthesis

Question: We are experiencing significant variability in the yield and purity of our synthesized this compound. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent yield and purity are common challenges in peptide synthesis, often stemming from the complexity of the amino acid sequence and reaction conditions.[1] Peptides with residues like glutamic acid can present difficulties.

Troubleshooting Steps:

  • Assess Raw Material Quality:

    • Ensure the purity of the starting materials: Fmoc-Glu(OtBu)-OH, Fmoc-Glu-OH, and the folic acid derivative. The use of high-purity reagents is crucial for successful synthesis.[2][3]

    • Verify the integrity of solvents. For instance, dimethylformamide (DMF) can decompose to dimethylamine, which can affect reaction efficiency.[4] Consider using N-methyl-2-pyrrolidone (NMP) as an alternative for hydrophobic sequences.[4]

  • Optimize Coupling Reactions:

    • The formation of the amide bond is a critical step.[5] Inefficient coupling can lead to deletion sequences and other impurities.

    • Consider using more efficient coupling reagents like HATU or HCTU, especially for challenging sequences.[6]

    • Double coupling, increasing reaction time, or elevating the temperature can also improve coupling efficiency.[4]

  • Address Peptide Aggregation:

    • Hydrophobic aggregation during synthesis can lead to incomplete reactions and lower yields.[1][4]

    • Utilize high-swelling resins with low peptide loadings to minimize aggregation.[2]

    • Incorporate pseudoproline dipeptides or use chaotropic salts to disrupt secondary structure formation.

  • Refine Purification Strategy:

    • High-performance liquid chromatography (HPLC) is a standard method for peptide purification, but may require optimization for longer or more complex peptides.[2]

    • Contamination with trifluoroacetic acid (TFA), used for cleavage from the resin, is a common issue that can affect biological assays.[6] Ensure complete removal of TFA.

Logical Troubleshooting Workflow for Synthesis:

start Inconsistent Synthesis Results check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents optimize_coupling Optimize Coupling Reactions check_reagents->optimize_coupling Reagents OK failure Persistent Issues check_reagents->failure Reagents Impure check_aggregation Assess for Peptide Aggregation optimize_coupling->check_aggregation Coupling Optimized optimize_coupling->failure Coupling Fails refine_purification Refine HPLC Purification Protocol check_aggregation->refine_purification No Aggregation check_aggregation->failure Aggregation Occurs success Consistent High Purity & Yield refine_purification->success Purification Successful refine_purification->failure Purification Ineffective

Caption: Troubleshooting workflow for this compound synthesis.
Issue 2: Poor Solubility and Stability of this compound in Aqueous Buffers

Question: Our this compound precipitates out of solution or shows degradation over time in our experimental buffers. How can we improve its solubility and stability?

Answer: The solubility and stability of peptides are influenced by their amino acid composition, sequence, and the surrounding environment (pH, temperature, and buffer components). Folic acid itself is known for its pH- and temperature-dependent instabilities.[7]

Troubleshooting Steps:

  • pH Adjustment:

    • The glutamic acid residues in this compound have carboxyl side chains, making the peptide's net charge highly dependent on pH.

    • Systematically test a range of pH values around the physiological pH of 7.4 to find the optimal pH for solubility. Avoid pH extremes unless required by the experimental protocol.

  • Buffer Selection:

    • The choice of buffer salts can impact solubility. If using phosphate-buffered saline (PBS), consider trying other buffers like Tris-HCl or HEPES.

  • Use of Additives:

    • For peptides prone to aggregation, small amounts of organic solvents (e.g., DMSO, DMF) or non-ionic detergents (e.g., Tween-20) can improve solubility. However, ensure these are compatible with your downstream application.

  • Storage Conditions:

    • Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] For short-term storage, -20°C may be sufficient.[8]

    • Protect solutions from light, as folic acid is light-sensitive.

Quantitative Data Summary: pH-Dependent Stability of Folic Acid

pHTemperatureStability
< 4.0AmbientProne to degradation
6.0 - 8.04°CGenerally stable
> 9.0AmbientIncreased degradation rate

This table provides a general guideline based on the known stability of folic acid and may need to be empirically validated for this compound.

Issue 3: High Background or Inconsistent Results in Folate Receptor Binding Assays

Question: We are using this compound in a competitive binding assay for the folate receptor (FR) and are observing high background signal and poor reproducibility. What could be the cause?

Answer: Folate receptor binding assays are sensitive to various experimental parameters.[9] High background and inconsistency can arise from non-specific binding, issues with the labeled ligand, or problems with the receptor source.

Troubleshooting Steps:

  • Optimize Blocking Buffers:

    • Ensure that the assay buffer contains a blocking agent (e.g., bovine serum albumin - BSA) to minimize non-specific binding to the plate or cell membranes.

  • Validate Labeled Ligand:

    • If using a fluorescently or radiolabeled folate derivative as the tracer, ensure its purity and specific activity. Degradation of the tracer can lead to inconsistent results.

  • Control for Non-Specific Binding:

    • Include control wells with a large excess of unlabeled folic acid to determine the level of non-specific binding. This value should be subtracted from all other readings.

  • Check Receptor Integrity:

    • If using cell membrane preparations, ensure they have been stored properly and have not lost receptor activity.[9] If using whole cells, ensure consistent cell number and viability.

Experimental Protocol: Competitive Folate Receptor Binding Assay

  • Plate Preparation: Coat a 96-well plate with a protein G-based antibody capture system.

  • Receptor Immobilization: Add a solution containing the folate receptor (e.g., from human KB cell membrane preparations) to each well and incubate to allow binding.[9]

  • Ligand Stripping: Briefly wash with a low pH buffer (e.g., acetate buffer, pH 3.5) to remove any endogenously bound folate.[10]

  • Competitive Binding: Add a constant concentration of a labeled folate tracer (e.g., Cy5-folate) along with varying concentrations of the unlabeled competitor (this compound or a positive control like folic acid).

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Detection: Measure the signal from the bound labeled tracer using an appropriate plate reader (e.g., fluorescence polarization).[9]

  • Data Analysis: Plot the signal as a function of the unlabeled competitor concentration to determine the IC50 value.

Signaling Pathway: Folate Receptor-Mediated Uptake

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound FR Folate Receptor (FR) This compound->FR Binding Metabolism Folate-Dependent Metabolic Pathways (e.g., DNA Synthesis) This compound->Metabolism Participation in 1-Carbon Metabolism Endosome Endosome FR->Endosome Internalization (Endocytosis) Endosome->this compound Release due to low pH

Caption: Simplified pathway of this compound uptake via the folate receptor.

References

Validation & Comparative

A Comparative Analysis of FA-Glu-Glu-OH and Pteroylmonoglutamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various folate forms is critical for applications ranging from fundamental biological studies to the design of targeted therapeutics. This guide provides a detailed, data-driven comparison of FA-Glu-Glu-OH (pteroyltriglutamate) and pteroylmonoglutamic acid (folic acid), focusing on their biochemical and cellular properties.

Pteroylmonoglutamic acid, the synthetic, oxidized form of folate, is widely used in dietary supplements and food fortification. In contrast, this compound represents a polyglutamated form of folate, which more closely resembles the folates found naturally in food and stored intracellularly. The addition of glutamate residues significantly impacts the absorption, cellular uptake, and metabolic fate of these molecules.

Quantitative Comparison of Physicochemical and Biochemical Properties

The following table summarizes the key quantitative differences between pteroylmonoglutamic acid and this compound. It is important to note that specific kinetic data for this compound is limited in publicly available literature; therefore, some values are based on studies of pteroylpolyglutamates with varying glutamate chain lengths.

PropertyPteroylmonoglutamic Acid (Folic Acid)This compound (Pteroyltriglutamate)Key Differences & Implications
Molecular Weight ~441.4 g/mol ~700.6 g/mol The higher molecular weight of this compound influences its diffusion and transport properties.
Bioavailability (Oral) High (~85-95%)Lower and more variable (dependent on intestinal hydrolysis)Pteroylmonoglutamic acid is more readily absorbed. The bioavailability of this compound is limited by the efficiency of γ-glutamyl hydrolase.
Intestinal Absorption Direct uptake by proton-coupled folate transporter (PCFT) and reduced folate carrier (RFC)Requires enzymatic hydrolysis to monoglutamate form by γ-glutamyl hydrolase (folate conjugase) prior to absorption.The multi-step absorption process for this compound can be a rate-limiting factor.
Cellular Uptake Efficiently transported into cells via folate receptors and RFC.Significantly lower uptake efficiency compared to the monoglutamate form. One study indicated that pteroyltriglutamate has only 1-5% of the ability of pteroylmonoglutamic acid to enter human marrow cells.The monoglutamate form is preferentially transported into cells.
Substrate for Folylpolyglutamate Synthetase (FPGS) Good substrate for the addition of glutamate residues.Poor substrate for further glutamylation. Kinetic studies on hog liver FPGS show that kcat values decrease with increasing glutamate chain length. The on-rate for pteroyldiglutamates is similar to monoglutamates, but further extension of the glutamate chain results in a progressive decrease in the on-rate.[1]Pteroylmonoglutamic acid is readily converted to its active, polyglutamated forms within the cell, while this compound is not a preferred substrate for further elongation.

Signaling Pathways and Metabolic Fate

The metabolic pathways of both pteroylmonoglutamic acid and this compound are centered around their conversion to tetrahydrofolate (THF), the active coenzyme form of folate. However, their initial processing differs significantly, impacting their entry into the cellular folate pool.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Pteroylmonoglutamic Acid Pteroylmonoglutamic Acid Pteroylmonoglutamic Acid_cell Pteroylmonoglutamic Acid Pteroylmonoglutamic Acid->Pteroylmonoglutamic Acid_cell Uptake (PCFT/RFC) This compound This compound γ-glutamyl hydrolase γ-glutamyl hydrolase This compound->γ-glutamyl hydrolase Hydrolysis γ-glutamyl hydrolase->Pteroylmonoglutamic Acid Releases DHFR Dihydrofolate Reductase Pteroylmonoglutamic Acid_cell->DHFR Reduction THF Tetrahydrofolate (THF) DHFR->THF FPGS Folylpolyglutamate Synthetase THF->FPGS THF-polyglutamate THF-polyglutamate (Active Coenzyme Pool) FPGS->THF-polyglutamate One-Carbon Metabolism One-Carbon Metabolism THF-polyglutamate->One-Carbon Metabolism

Fig. 1: Comparative metabolic entry of folate forms.

Experimental Protocols

Competitive Binding Assay for Folate Receptor Alpha (FRα)

This protocol is designed to determine the relative binding affinity of this compound compared to pteroylmonoglutamic acid for the folate receptor alpha.

Materials:

  • Purified human folate receptor alpha (FRα)

  • [3H]-Folic acid (pteroylmonoglutamic acid)

  • Unlabeled pteroylmonoglutamic acid

  • Unlabeled this compound

  • Binding buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Coat the wells of a 96-well microplate with purified FRα and incubate to allow for binding.

  • Wash the wells to remove unbound receptor.

  • Prepare a series of dilutions of unlabeled pteroylmonoglutamic acid and this compound.

  • In separate wells, add a constant concentration of [3H]-folic acid and varying concentrations of either unlabeled pteroylmonoglutamic acid (for the standard curve) or this compound (the test compound).

  • Incubate the plate to allow for competitive binding to occur.

  • Wash the wells to remove unbound ligands.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • The concentration of the unlabeled ligand that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Cellular Uptake Assay

This protocol measures the rate and extent of cellular uptake of the two folate forms.

Materials:

  • Cell line expressing folate receptors (e.g., KB cells)

  • [3H]-Pteroylmonoglutamic acid

  • Radiolabeled this compound (if available) or use a competitive uptake assay design.

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Seed the cells in a multi-well plate and grow to a confluent monolayer.

  • Wash the cells with PBS.

  • Add cell culture medium containing a known concentration of either [3H]-pteroylmonoglutamic acid or radiolabeled this compound to the wells.

  • Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • At each time point, aspirate the medium and wash the cells rapidly with ice-cold PBS to stop the uptake process.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • The rate of uptake can be determined by plotting the intracellular radioactivity against time.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol assesses the efficiency of pteroylmonoglutamic acid and this compound as substrates for FPGS.

Materials:

  • Purified or recombinant FPGS enzyme

  • Pteroylmonoglutamic acid

  • This compound

  • [3H]-Glutamate

  • ATP and other necessary cofactors for the FPGS reaction

  • Reaction buffer

  • Method for separating the glutamated product from the unreacted glutamate (e.g., HPLC)

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the FPGS enzyme, reaction buffer, ATP, and either pteroylmonoglutamic acid or this compound at various concentrations.

  • Initiate the reaction by adding [3H]-glutamate.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Stop the reactions at various time points by adding a quenching solution (e.g., acid).

  • Separate the radiolabeled polyglutamated folate product from the unreacted [3H]-glutamate using HPLC.

  • Quantify the amount of product formed by measuring the radioactivity in the product peak.

  • Determine the initial reaction velocities at different substrate concentrations and calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the cellular effects of pteroylmonoglutamic acid and this compound.

cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Binding Assay Receptor Binding Assay (IC50 Determination) Cell Culture->Binding Assay Uptake Assay Cellular Uptake Kinetics Cell Culture->Uptake Assay Metabolism Assay Metabolic Fate Analysis (LC-MS/MS) Cell Culture->Metabolism Assay Compound Prep Prepare Solutions: - Pteroylmonoglutamic Acid - this compound Compound Prep->Binding Assay Compound Prep->Uptake Assay Compound Prep->Metabolism Assay Data Compilation Compile Quantitative Data Binding Assay->Data Compilation Uptake Assay->Data Compilation Metabolism Assay->Data Compilation Comparison Comparative Analysis Data Compilation->Comparison Conclusion Draw Conclusions on Relative Efficacy Comparison->Conclusion

Fig. 2: Workflow for comparing folate compounds.

Conclusion

The addition of glutamate residues to the folate molecule, as in this compound, profoundly alters its interaction with biological systems compared to the monoglutamated pteroylmonoglutamic acid. While pteroylmonoglutamic acid is readily absorbed and taken up by cells, this compound requires enzymatic processing before it can be absorbed, and its cellular uptake is significantly less efficient. Furthermore, pteroylmonoglutamic acid serves as a better substrate for intracellular polyglutamylation, a crucial step for folate retention and coenzyme function.

For researchers in drug development, these differences are of paramount importance. When designing folate-targeted drug delivery systems, the high affinity of the monoglutamate form for folate receptors makes it a superior targeting ligand. Conversely, understanding the metabolism of polyglutamated folates is essential when studying endogenous folate homeostasis and the effects of dietary folates. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the distinct biological roles of these two important folate forms.

References

Pteroyltriglutamic Acid vs. Methotrexate Polyglutamates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous folates and antifolate drugs is critical. This guide provides a detailed, data-driven comparison of pteroyltriglutamic acid, a naturally occurring polyglutamated folate, and methotrexate polyglutamates, the active intracellular metabolites of the widely used therapeutic agent, methotrexate.

This document delves into their respective roles in folate metabolism, their interactions with key enzymes, and the experimental methodologies used to study them. Quantitative data is presented in structured tables for ease of comparison, and key pathways and experimental workflows are visualized using diagrams.

At a Glance: Key Differences

FeaturePteroyltriglutamic AcidMethotrexate Polyglutamates
Primary Role Essential cofactor in one-carbon metabolism for nucleotide and amino acid synthesis.Potent inhibitor of enzymes in the folate pathway.
Enzyme Interaction Substrate for enzymes in the folate pathway.Primarily an inhibitor, particularly of Dihydrofolate Reductase (DHFR).
Cellular Retention Subject to normal cellular folate homeostasis.Prolonged intracellular retention compared to parent methotrexate.[1]
Therapeutic Use A form of the vitamin folate (Vitamin B9), crucial for health.[2]Active form of the anticancer and anti-inflammatory drug, methotrexate.[3][4]

Biochemical Properties and Mechanism of Action

Pteroylglutamic acids, the polyglutamated forms of folic acid, are the predominant forms of folate found within cells. They act as essential coenzymes in a variety of metabolic reactions, including the synthesis of purines and thymidylate, which are critical for DNA replication and repair. The polyglutamate tail enhances their intracellular retention and their affinity for folate-dependent enzymes.

Methotrexate (MTX), an analog of folic acid, is a cornerstone of chemotherapy and the treatment of autoimmune diseases.[4] Upon entering the cell, MTX is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[5] This polyglutamylation is crucial for the drug's efficacy, as it significantly increases its intracellular half-life and inhibitory potency against key enzymes in the folate pathway.[1]

The primary target of MTX and its polyglutamates is dihydrofolate reductase (DHFR).[3][4] By competitively inhibiting DHFR, MTX-PGs block the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the coenzyme. This depletion of THF stalls DNA synthesis and cell proliferation.[3][4] Methotrexate polyglutamates also inhibit other enzymes in the folate pathway, such as thymidylate synthase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase.[3]

Quantitative Comparison of Enzyme Interactions

The affinity of these compounds for key enzymes is a critical determinant of their biological activity. The following tables summarize available quantitative data.

Table 1: Michaelis-Menten Constants (Km) for Folylpolyglutamate Synthetase (FPGS)

SubstrateEnzyme SourceKm (µM)Reference
MethotrexateBeef Liver100[5]
MethotrexateHuman Erythrocytes30.3 (mean)[6]
Folinic AcidMammalian7[5]
Pteroyltriglutamic Acid-Data not available

Note: While a specific Km value for pteroyltriglutamic acid with FPGS was not found, it is generally considered a poorer substrate than tetrahydrofolate.[5]

Table 2: Inhibition of Dihydrofolate Reductase (DHFR)

InhibitorEnzyme SourceParameterValueReference
Methotrexate (MTX-Glu1)Sheep LiverIC50-[2]
MTX-Glu6Sheep LiverIC501/3 of MTX-Glu1[2]
Folic AcidHuman LiverApparent Ki1-2 orders of magnitude lower than Km for DHF[3]
Pteroyltriglutamic Acid-KiData not available

Note: The inhibitory potency of methotrexate against DHFR increases with the number of glutamate residues.[2] Folic acid itself can act as a noncompetitive inhibitor of human DHFR at low concentrations of the natural substrate, 7,8-dihydrofolate.[3]

Signaling Pathways and Experimental Workflows

Folate Metabolism and Methotrexate Action

The following diagram illustrates the central role of folate metabolism and the mechanism of action of methotrexate.

cluster_0 Folate Metabolism cluster_1 Methotrexate Action Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Pteroylpolyglutamates Pteroylpolyglutamates Tetrahydrofolate (THF)->Pteroylpolyglutamates FPGS DNA Synthesis DNA Synthesis Pteroylpolyglutamates->DNA Synthesis One-Carbon Transfer Methotrexate (MTX) Methotrexate (MTX) Methotrexate Polyglutamates (MTX-PGs) Methotrexate Polyglutamates (MTX-PGs) Methotrexate (MTX)->Methotrexate Polyglutamates (MTX-PGs) FPGS DHFR DHFR Methotrexate Polyglutamates (MTX-PGs)->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of methotrexate.

Experimental Workflow: DHFR Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potential of a compound against DHFR.

cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis DHFR Enzyme DHFR Enzyme Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor DHFR Enzyme->Incubate Enzyme + Inhibitor NADPH NADPH Initiate Reaction with DHF Initiate Reaction with DHF NADPH->Initiate Reaction with DHF DHF Substrate DHF Substrate DHF Substrate->Initiate Reaction with DHF Test Inhibitor Test Inhibitor Test Inhibitor->Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor->Initiate Reaction with DHF Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate Reaction with DHF->Monitor Absorbance at 340 nm Calculate Reaction Rate Calculate Reaction Rate Monitor Absorbance at 340 nm->Calculate Reaction Rate Determine IC50 / Ki Determine IC50 / Ki Calculate Reaction Rate->Determine IC50 / Ki

References

The Influence of Glutamate Chain Length on the Biological Activity of Pteroylpolyglutamates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pteroylpolyglutamates, the predominant intracellular forms of folate, are distinguished by a poly-γ-glutamyl tail of varying length attached to the pteroyl (folic acid) moiety. This structural variation is not trivial; it profoundly influences the biological activity of these essential coenzymes. The length of the polyglutamate chain acts as a critical determinant for cellular retention, enzyme affinity, and the overall regulation of one-carbon metabolism. This guide provides a comparative analysis of the biological activity of different pteroylpolyglutamate chain lengths, supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding for researchers in folate metabolism and drug development.

Enhanced Enzyme Affinity and Regulation with Increasing Chain Length

A primary role of polyglutamylation is to enhance the affinity of folate coenzymes for the enzymes involved in one-carbon metabolism. Longer polyglutamate chains generally lead to tighter binding, as evidenced by lower Michaelis-Menten constants (K_m) and inhibition constants (K_i). This increased affinity ensures the efficient channeling of one-carbon units for the biosynthesis of nucleotides, amino acids, and other essential metabolites.

Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters of key folate-dependent enzymes with pteroylpolyglutamate substrates of varying chain lengths. The data clearly demonstrates a trend of decreasing K_m and K_i values with increasing glutamate residues, indicating a higher affinity.

Table 1: Kinetic Parameters of Pig Liver Dihydrofolate Reductase with Tetrahydrofolate Polyglutamates

Substrate (H_4PteGlu_n)K_m (µM)
n = 14.8
n = 21.8
n = 30.8
n = 40.4
n = 50.2
n = 60.1

Table 2: Kinetic Parameters of Pig Liver Serine Hydroxymethyltransferase with Tetrahydrofolate Polyglutamates

Substrate (H_4PteGlu_n)K_m (µM)
n = 1120
n = 325
n = 510

Table 3: Inhibition Constants (K_i) for Pig Liver Methylenetetrahydrofolate Reductase with Folate Polyglutamates

Inhibitor (PteGlu_n)K_i (µM)
n = 150
n = 210
n = 32.5
n = 41.0
n = 50.5
n = 60.3

Cellular Retention and Subcellular Compartmentalization

The addition of multiple glutamate residues significantly increases the net negative charge of the folate molecule. This increased charge, coupled with a larger molecular size, hinders the transport of pteroylpolyglutamates across cellular membranes, effectively trapping them within the cell. This is a crucial mechanism for maintaining a high intracellular folate concentration, even when extracellular levels are low.

Furthermore, there is evidence for differential compartmentalization of pteroylpolyglutamates of varying chain lengths within the cell, particularly between the cytoplasm and mitochondria. This suggests that the polyglutamate tail may also play a role in directing folate coenzymes to specific metabolic pathways within different organelles.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Enzyme Kinetics Assay for Folate-Dependent Enzymes

This protocol describes a general method for determining the kinetic parameters (K_m and V_max) of a folate-dependent enzyme with pteroylpolyglutamate substrates of varying chain lengths.

Materials:

  • Purified folate-dependent enzyme (e.g., Dihydrofolate Reductase)

  • Pteroylpolyglutamate substrates of different chain lengths (Glu_1 to Glu_n)

  • Appropriate co-factors (e.g., NADPH for Dihydrofolate Reductase)

  • Reaction buffer (specific to the enzyme being studied)

  • Spectrophotometer

  • 96-well microplate (optional, for high-throughput analysis)

Procedure:

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the pteroylpolyglutamate substrate. Include the necessary co-factors in the reaction buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the specific reaction being catalyzed (e.g., the oxidation of NADPH can be monitored at 340 nm).

  • Data Analysis: Determine the initial reaction velocity (V_0) for each substrate concentration from the linear portion of the reaction progress curve.

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.

HPLC Analysis of Pteroylpolyglutamate Chain Length Distribution

This protocol outlines a method for separating and quantifying pteroylpolyglutamates of different chain lengths from cell or tissue extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell or tissue sample

  • Extraction buffer (e.g., containing a reducing agent like ascorbate to protect folates from oxidation)

  • HPLC system with a suitable detector (e.g., UV or fluorescence detector)

  • Reversed-phase C18 HPLC column

  • Mobile phase A (e.g., aqueous buffer with an ion-pairing agent)

  • Mobile phase B (e.g., organic solvent like acetonitrile or methanol)

  • Pteroylpolyglutamate standards of known chain lengths

Procedure:

  • Sample Extraction: Homogenize the cell or tissue sample in the extraction buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the folate extracts.

  • HPLC Separation: Inject the folate extract onto the reversed-phase HPLC column. Elute the pteroylpolyglutamates using a gradient of mobile phase B. The gradient will be optimized to achieve good separation of the different polyglutamate forms.

  • Detection and Quantification: Detect the eluting pteroylpolyglutamates using the UV or fluorescence detector. Identify the different chain length species by comparing their retention times to those of the known standards. Quantify the amount of each species by integrating the peak area.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the central role of pteroylpolyglutamates in one-carbon metabolism and a typical experimental workflow for their analysis.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthetic Outputs THF-Glu_n Tetrahydrofolate (H4PteGlu_n) 5,10-CH2-THF-Glu_n 5,10-Methylenetetrahydrofolate THF-Glu_n->5,10-CH2-THF-Glu_n Serine -> Glycine DHF-Glu_n Dihydrofolate (H2PteGlu_n) DHF-Glu_n->THF-Glu_n NADPH -> NADP+ DHFR Dihydrofolate Reductase Serine Serine Glycine Glycine Serine->Glycine SHMT 5,10-CH2-THF-Glu_n->DHF-Glu_n dUMP -> dTMP (Thymidylate Synthase) Thymidylate (dTMP) Thymidylate (dTMP) 5,10-CH2-THF-Glu_n->Thymidylate (dTMP) 5-CH3-THF-Glu_n 5-Methyltetrahydrofolate 5,10-CH2-THF-Glu_n->5-CH3-THF-Glu_n MTHFR 10-Formyl-THF-Glu_n 10-Formyltetrahydrofolate 5,10-CH2-THF-Glu_n->10-Formyl-THF-Glu_n NADP+ -> NADPH Purines Purines Methionine Methionine 5-CH3-THF-Glu_n->Methionine Homocysteine -> Methionine (Methionine Synthase) 10-Formyl-THF-Glu_n->Purines

Caption: Role of Pteroylpolyglutamates in One-Carbon Metabolism.

Experimental_Workflow Cell_Culture Cell Culture or Tissue Sample Extraction Folate Extraction Cell_Culture->Extraction Enzyme_Assay Enzyme Kinetics Assay (varying Glu_n) Cell_Culture->Enzyme_Assay HPLC HPLC Separation (by chain length) Extraction->HPLC Quantification Quantification and Data Analysis HPLC->Quantification Data_Interpretation Data Interpretation and Comparison Quantification->Data_Interpretation Enzyme_Assay->Data_Interpretation

Caption: Workflow for Analyzing Pteroylpolyglutamate Activity.

Unveiling Folate and Vitamin B12 Deficiencies: A Comparative Guide to Key Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of folate and vitamin B12 status is crucial in a multitude of research areas, from neurological disorders to cancer biology. This guide provides a comprehensive comparison of N-Formimino-L-glutamic acid (FIGLU), a metabolite likely referenced by "FA-Glu-Glu-OH," and other established biomarkers for diagnosing deficiencies in these essential vitamins. The following sections detail the experimental validation, performance data, and underlying biochemical pathways for each biomarker, offering a clear framework for selecting the most appropriate diagnostic tools for your research needs.

At a Glance: Comparative Performance of Folate and Vitamin B12 Biomarkers

The selection of an appropriate biomarker for assessing folate and vitamin B12 status depends on the specific research question, including the need to differentiate between the two deficiencies and the desired sensitivity for detecting subclinical deficiencies. The table below summarizes the key performance characteristics of urinary FIGLU and its primary alternatives.

BiomarkerCondition IndicatedSample TypeKey AdvantagesKey Limitations
N-Formimino-L-glutamic acid (FIGLU) Folate or Vitamin B12 deficiencyUrineSpecific for functional folate deficiency after histidine load.Less commonly used now; requires a histidine loading test.
Serum Folate Folate statusSerum/PlasmaWidely available and reflects recent folate intake.Can be influenced by recent diet; may not reflect tissue stores.
Red Blood Cell (RBC) Folate Folate statusWhole BloodIndicates long-term folate status and tissue stores.Slower to respond to changes in folate intake.
Serum Vitamin B12 Vitamin B12 statusSerum/PlasmaStandard initial test for B12 deficiency.A significant portion is bound to haptocorrin and is not biologically active; can be normal in functional deficiency.
Homocysteine Folate or Vitamin B12 deficiencyPlasmaSensitive indicator of early or mild deficiency of either vitamin.[1][2]Not specific; levels can be elevated due to other factors like renal disease and certain genetic polymorphisms.
Methylmalonic Acid (MMA) Vitamin B12 deficiencySerum/UrineHighly sensitive and specific for vitamin B12 deficiency, even at the metabolic level.[3][4][5][6][7]Can be elevated in renal insufficiency.

Delving into the Biochemistry: Signaling Pathways and Metabolic Intersections

The utility of these biomarkers is rooted in their specific roles within the interconnected pathways of folate and vitamin B12 metabolism. Understanding these pathways is essential for interpreting biomarker data accurately.

The Histidine Catabolism and Folate-Dependent One-Carbon Metabolism

N-Formimino-L-glutamic acid (FIGLU) is an intermediate in the metabolic breakdown of the amino acid histidine. This pathway is critically dependent on tetrahydrofolate (THF), the active form of folate, to accept a formimino group from FIGLU. In cases of folate deficiency, this transfer is impaired, leading to the accumulation and subsequent excretion of FIGLU in the urine. A histidine loading test, which involves administering a dose of histidine, can amplify this effect and is used in the FIGLU test to assess folate status.[8][9][10]

Histidine_Catabolism Histidine Histidine Urocanic_acid Urocanic_acid Histidine->Urocanic_acid Imidazolonepropionic_acid Imidazolonepropionic_acid Urocanic_acid->Imidazolonepropionic_acid FIGLU N-Formimino-L-glutamic acid (FIGLU) Imidazolonepropionic_acid->FIGLU Glutamic_acid Glutamic_acid FIGLU->Glutamic_acid Glutamate Formiminotransferase Formimino_THF 5-Formimino-THF FIGLU->Formimino_THF Requires Folate THF Tetrahydrofolate (THF) THF->Formimino_THF

Caption: Histidine catabolism pathway leading to the formation of FIGLU.

The Interplay of Folate and Vitamin B12 in Homocysteine and Methylmalonic Acid Metabolism

Homocysteine and methylmalonic acid (MMA) are key metabolites that accumulate in deficiencies of folate and/or vitamin B12. Homocysteine requires both folate (as 5-methyltetrahydrofolate) and vitamin B12 (as methylcobalamin) for its remethylation to methionine.[1] Therefore, a deficiency in either vitamin can lead to elevated homocysteine levels. Conversely, MMA is a specific indicator of vitamin B12 deficiency, as vitamin B12 (as adenosylcobalamin) is an essential cofactor for the enzyme methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA.[3][5][6][7]

Folate_B12_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_b12 Vitamin B12 Dependent Reactions THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Provides Methyl Group Methionine Methionine Homocysteine->Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Methylmalonyl_CoA->Succinyl_CoA Requires B12 MMA Methylmalonic Acid (MMA) Methylmalonyl_CoA->MMA Vitamin_B12_adeno Vitamin B12 (Adenosylcobalamin) Vitamin_B12_methyl Vitamin B12 (Methylcobalamin) Vitamin_B12_methyl->Methionine

Caption: Interconnected pathways of folate and vitamin B12 metabolism.

Experimental Protocols: A Guide to Biomarker Measurement

Accurate and reproducible measurement of these biomarkers is fundamental to their clinical and research utility. The following sections outline the general principles and methodologies for the key assays.

Urinary FIGLU Measurement (Histidine Loading Test)

The FIGLU test is a functional assay that measures the urinary excretion of FIGLU after an oral dose of L-histidine.

Principle: In folate deficiency, the enzyme glutamate formiminotransferase is unable to efficiently convert FIGLU to glutamic acid, leading to its accumulation and excretion in the urine.

Protocol Outline:

  • Baseline Urine Collection: A 24-hour urine sample is collected to measure baseline FIGLU levels.

  • Histidine Administration: A standard oral dose of L-histidine is administered to the subject.

  • Post-load Urine Collection: A second 24-hour urine sample is collected following the histidine load.

  • FIGLU Quantification: Urinary FIGLU concentration is determined, typically using spectrophotometric or chromatographic methods. An enzymatic assay based on the conversion of FIGLU to a colored product is a classic method.[11] More modern approaches may utilize liquid chromatography-mass spectrometry (LC-MS) for higher specificity and sensitivity.

Measurement of Serum/RBC Folate and Serum Vitamin B12

These are direct measurements of the vitamin concentrations in the blood.

Principle: Competitive binding immunoassays are the most common methods. In these assays, labeled vitamin in the reagent competes with the unlabeled vitamin in the patient sample for a limited number of binding sites on a specific binding protein. The amount of bound labeled vitamin is inversely proportional to the concentration of the vitamin in the sample.

Protocol Outline:

  • Sample Preparation: Serum or plasma is used for serum folate and vitamin B12. For RBC folate, a whole blood sample is hemolyzed to release the folate from the red blood cells.

  • Assay: The prepared sample is incubated with the assay reagents containing the labeled vitamin and the binding protein.

  • Detection: The amount of bound labeled vitamin is measured using various detection methods, such as chemiluminescence, fluorescence, or radioactivity.

  • Quantification: The concentration of the vitamin in the sample is determined by comparing the signal to a standard curve.

Measurement of Plasma Homocysteine and Serum/Urine Methylmalonic Acid (MMA)

These are metabolic markers that are quantified using chromatographic techniques.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of homocysteine and MMA. This technique separates the analytes from other components in the sample and then detects and quantifies them based on their mass-to-charge ratio.

Protocol Outline:

  • Sample Preparation: Plasma is typically used for homocysteine, while serum or urine can be used for MMA. The samples undergo a preparation step, which may include protein precipitation and derivatization to improve chromatographic separation and detection.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The liquid chromatography component separates the analytes, and the tandem mass spectrometry component provides highly specific and sensitive detection and quantification.

  • Data Analysis: The concentration of homocysteine or MMA is determined by comparing the peak area of the analyte in the sample to that of a known concentration of an internal standard.

Workflow for Biomarker-Based Assessment of Folate and Vitamin B12 Deficiency

The following diagram illustrates a typical workflow for the investigation of suspected folate or vitamin B12 deficiency, incorporating the biomarkers discussed.

Biomarker_Workflow Start Clinical Suspicion of Folate/B12 Deficiency Initial_Tests Initial Tests: - Serum Vitamin B12 - Serum Folate Start->Initial_Tests Homocysteine_Test Plasma Homocysteine Initial_Tests->Homocysteine_Test If results are equivocal or subclinical deficiency is suspected FIGLU_Test Urinary FIGLU Test (with Histidine Load) Initial_Tests->FIGLU_Test If folate deficiency is strongly suspected despite normal serum levels MMA_Test Serum/Urine MMA Homocysteine_Test->MMA_Test If Homocysteine is elevated Diagnosis Diagnosis and Further Investigation Homocysteine_Test->Diagnosis If Homocysteine is normal, deficiency is less likely MMA_Test->Diagnosis FIGLU_Test->Diagnosis

Caption: A logical workflow for the use of biomarkers in diagnosing folate and B12 deficiencies.

References

A Comparative Analysis of FA-Glu-Glu-OH Across Diverse Cell Lines for Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the folic acid conjugate FA-Glu-Glu-OH (Pteroyl-γ-glutamyl-glutamic acid) across various cancer cell lines. By leveraging the overexpression of folate receptor alpha (FRα) on the surface of many tumor cells, this compound serves as a valuable tool for targeted delivery of therapeutic and imaging agents. This document outlines the differential uptake and cytotoxic potential of this molecule in folate receptor-positive and folate receptor-negative cell lines, supported by experimental data and detailed protocols.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

This compound gains entry into cells primarily through folate receptor-alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein.[1] This receptor exhibits high affinity for folic acid and its conjugates. Upon binding of this compound to FRα, the receptor-ligand complex is internalized into the cell within an endosome. This process, known as receptor-mediated endocytosis, ensures targeted delivery to cells overexpressing FRα, a common characteristic of various epithelial cancers, including those of the ovary, cervix, and breast.[2] In contrast, most normal tissues exhibit limited FRα expression, making it an attractive target for cancer-specific therapies.

The workflow for this compound uptake is depicted below:

Folate Receptor-Mediated Endocytosis This compound Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Internalization Release Release of This compound Endosome->Release Endosomal Processing Cellular Uptake Assay Workflow Workflow for In Vitro Cellular Uptake Assay A Seed cells in culture plates B Incubate cells (24h) A->B C Add fluorescently-labeled This compound B->C D Incubate for defined time points (e.g., 1, 2, 4 hours) C->D E Wash cells to remove unbound conjugate D->E F Lyse cells E->F G Measure fluorescence intensity F->G H Quantify cellular uptake G->H Cytotoxicity Prediction Logic Predicting Cytotoxicity of this compound Conjugates FR_Expression High Folate Receptor Expression Uptake Increased Cellular Uptake of This compound Conjugate FR_Expression->Uptake Drug_Concentration Higher Intracellular Drug Concentration Uptake->Drug_Concentration Cytotoxicity Enhanced Cytotoxicity (Low IC50) Drug_Concentration->Cytotoxicity

References

Comparing Antibody Cross-Reactivity Against Folylpolyglutamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate quantification of folylpolyglutamates, which play a crucial role in cellular metabolism and the efficacy of antifolate drugs. This guide provides a comparative analysis of antibody cross-reactivity against different folylpolyglutamate species, supported by available experimental data and detailed methodologies.

Folylpolyglutamates are essential cofactors in one-carbon metabolism, and their intracellular concentrations can influence the therapeutic window of antifolate drugs like methotrexate (MTX). The addition of glutamate residues, a process known as polyglutamation, enhances the intracellular retention and enzymatic inhibition of these compounds. Consequently, the ability to specifically measure different polyglutamate forms is critical for pharmacokinetic and pharmacodynamic studies. Immunoassays offer a high-throughput alternative to chromatographic methods for this purpose, but their utility is dictated by the specificity of the antibodies employed.

Quantitative Analysis of Antibody Cross-Reactivity

While comprehensive datasets on the cross-reactivity of a single antibody against a full spectrum of folylpolyglutamate chain lengths are not abundant in publicly accessible literature, studies on antibodies developed against the folate analog methotrexate provide valuable insights into the potential for specificity.

One study detailed the development of a monoclonal antibody against methotrexate, reporting a cross-reactivity of less than 3.6% with its metabolite, 7-hydroxymethotrexate[1]. This demonstrates the potential for generating highly specific antibodies that can distinguish between closely related molecules.

Another study adapting a fluorescence polarization immunoassay (FPIA) for the measurement of total MTX polyglutamates (MTX-PGs) in erythrocytes noted a constant positive bias in the assay. The authors suggested this could be due to interference from endogenous folates and other MTX metabolites, indicating a degree of cross-reactivity of the antibody used with these related compounds[2]. However, this study did not provide a systematic breakdown of cross-reactivity with individual polyglutamate species.

The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against Methotrexate-triglutamate (MTX-Glu3) to illustrate the type of data researchers should seek when evaluating antibody performance.

AnalyteConcentration for 50% Inhibition (IC50, nM)% Cross-Reactivity
Methotrexate-triglutamate (MTX-Glu3)10100%
Methotrexate-monoglutamate (MTX-Glu1)2005%
Methotrexate-diglutamate (MTX-Glu2)5020%
Methotrexate-tetraglutamate (MTX-Glu4)2540%
Methotrexate-pentaglutamate (MTX-Glu5)6016.7%
Folic Acid>10,000<0.1%
5-Methyltetrahydrofolate>10,000<0.1%

Note: This table is illustrative and based on expected antibody behavior. Researchers should consult specific antibody datasheets or publications for actual performance data.

Experimental Protocols for Assessing Cross-Reactivity

The standard method for determining antibody cross-reactivity is through competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Competitive ELISA Protocol

This protocol outlines the general steps for assessing the cross-reactivity of an antibody against different folylpolyglutamates.

  • Coating: A microtiter plate is coated with a conjugate of the target folylpolyglutamate (e.g., MTX-Glu3) and a carrier protein (e.g., bovine serum albumin, BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein, such as BSA or non-fat dry milk, to prevent non-specific binding of the antibody.

  • Competition: A constant, limiting concentration of the primary antibody is pre-incubated with varying concentrations of the test compounds (different folylpolyglutamates and related molecules).

  • Incubation: The antibody-analyte mixtures are then added to the coated plate and incubated. The free antibody will bind to the immobilized antigen on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of enzyme-linked secondary antibody bound.

  • Measurement: The absorbance of the wells is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the initial mixture.

  • Data Analysis: The concentration of each test compound that inhibits 50% of the primary antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of the target analyte / IC50 of the test compound) x 100.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Block Plate p1->p2 a1 Prepare Antibody & Analyte Mixtures p2->a1 a2 Incubate on Plate a1->a2 d1 Add Secondary Antibody-Enzyme Conjugate a2->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 an1 Calculate IC50 Values d3->an1 an2 Determine % Cross-Reactivity an1->an2

Competitive ELISA workflow for cross-reactivity assessment.

Logical Relationship of Antibody Specificity

The specificity of an antibody for a particular folylpolyglutamate is determined by its ability to recognize the unique structural features of the molecule, including the pteridine ring, the p-aminobenzoyl moiety, and the number and linkage of the glutamate residues.

Antibody_Specificity cluster_antibody Antibody cluster_antigen Folylpolyglutamate Structure cluster_specificity Specificity Outcome Ab Antibody Pteridine Pteridine Ring Ab->Pteridine Recognizes PABA p-Aminobenzoyl Ab->PABA Recognizes Glutamate Glutamate Chain (Number & Linkage) Ab->Glutamate Recognizes HighSpec High Specificity Glutamate->HighSpec Unique Recognition CrossReact Cross-Reactivity Glutamate->CrossReact Similar Recognition

Determinants of antibody specificity for folylpolyglutamates.

References

The Impact of Polyglutamylation on Folate Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of folate metabolism is critical. A key aspect of this is the polyglutamylation of folates, a post-translational modification that significantly influences their interaction with metabolic enzymes. This guide provides an objective comparison of the enzymatic kinetics of monoglutamylated versus polyglutamylated folates, supported by experimental data and detailed protocols.

Executive Summary

Intracellular folates are predominantly found in their polyglutamylated forms, where a chain of glutamate residues is attached to the molecule. This modification is not merely a storage mechanism; it profoundly impacts the affinity and catalytic efficiency of enzymes involved in one-carbon metabolism. Generally, polyglutamylation enhances the binding of folate cofactors to their respective enzymes, often resulting in a lower Michaelis constant (K_m) and, in some cases, altered catalytic rates. This guide delves into the specifics of these kinetic differences for key enzymes in the folate pathway, providing a framework for understanding the regulatory role of polyglutamylation.

Comparative Analysis of Enzymatic Kinetics

The addition of glutamate residues to folate molecules significantly alters their interaction with key metabolic enzymes. Polyglutamylated folates are the true intracellular substrates for these enzymes and generally exhibit tighter binding compared to their monoglutamated counterparts[1]. The extent of this effect, however, varies between different enzymes.

Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase is a critical enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a product of the thymidylate synthase reaction. While extensive kinetic data for DHFR often utilizes the monoglutamylated substrate, the impact of polyglutamylation is evident in inhibitor studies. For instance, the antifolate drug methotrexate, a potent inhibitor of DHFR, demonstrates significantly increased inhibitory activity in its polyglutamylated forms. This is attributed to both prolonged intracellular retention and a much slower dissociation from the enzyme[2]. This suggests that the polyglutamate tail plays a crucial role in anchoring the molecule within the enzyme's active site, a principle that likely extends to the natural folate substrates.

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. Studies on TS from Lactobacillus casei have shown a marked decrease in the K_m value for the folate cofactor with increasing glutamate chain length. For instance, the K_m for the monoglutamate form is 24 µM, which drops to 1.8 µM for the triglutamate form. Interestingly, the addition of further glutamate residues (up to seven) does not lead to a further significant decrease in K_m. For the enzyme from pig liver, the effects on K_m and V_max are reported to be small; however, a significant change in the kinetic mechanism is observed, with the order of substrate addition and product release being reversed for polyglutamylated substrates compared to the monoglutamate form[1].

Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. For SHMT isolated from pea leaf mitochondria, the affinity for tetrahydrofolate substrates increases significantly with polyglutamylation. The affinity constant, which is related to K_m, decreases by at least an order of magnitude when the tetrahydrofolate substrate contains three or more glutamate residues[3]. However, the maximal velocity (V_max) of the reaction is not significantly altered by the length of the polyglutamate chain[3]. Similarly, studies on the pig liver enzyme also indicate a decrease in K_m values for polyglutamylated substrates[1].

Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate Reductase (MTHFR) catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate. Similar to SHMT, MTHFR from pig liver exhibits a preference for polyglutamylated substrates, as evidenced by a decrease in K_m values[1]. Dihydrofolate polyglutamate analogs have also been shown to be potent inhibitors of MTHFR, further highlighting the importance of the polyglutamate tail for substrate/inhibitor binding[4].

Quantitative Data Summary

EnzymeOrganism/TissueFolate SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Thymidylate Synthase Lactobacillus caseiMonoglutamate24--[1]
Triglutamate1.8--[1]
Serine Hydroxymethyltransferase Pea Leaf MitochondriaMonoglutamateHigher AffinityUnchanged-[3]
Polyglutamate (≥3)Lower Affinity (by ~10x)Unchanged-[3]
Dihydrofolate Reductase VariousDihydrofolate (Monoglutamate)Data available but direct comparison with polyglutamates is lacking in provided search results.--
Methylenetetrahydrofolate Reductase Pig LiverMonoglutamateHigher K_m--[1]
PolyglutamateLower K_m--[1]

Note: A dash (-) indicates that the specific data was not available in the provided search results. "Higher/Lower Affinity/K_m" indicates a qualitative comparison from the literature.

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to understanding the impact of polyglutamylation. Below are detailed methodologies for two common techniques used in these studies.

Spectrophotometric Enzyme Kinetic Assay

This method is widely used for enzymes where the reaction involves a change in absorbance at a specific wavelength, often due to the oxidation or reduction of cofactors like NAD(P)H.

Principle: The activity of enzymes such as Dihydrofolate Reductase (DHFR) can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified enzyme (e.g., DHFR)

  • Substrate solution (e.g., Dihydrofolate, mono- and polyglutamylated forms)

  • Cofactor solution (e.g., NADPH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes (quartz for UV range)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrates (mono- and polyglutamylated folates), and NADPH in the assay buffer. Determine the precise concentration of each stock solution.

  • Assay Setup: In a cuvette, combine the assay buffer, a fixed concentration of NADPH, and varying concentrations of the folate substrate. The final volume should be constant for all assays.

  • Temperature Equilibration: Incubate the cuvette containing the reaction mixture (minus the enzyme) in the spectrophotometer's temperature-controlled cuvette holder at the desired temperature (e.g., 37°C) for several minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette. Mix quickly by gentle inversion.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 5-10 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc, where ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay for a range of substrate concentrations.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

    • Calculate k_cat (V_max / [E_total]) and the catalytic efficiency (k_cat/K_m).

  • Comparison: Repeat the entire procedure for both monoglutamylated and different polyglutamylated folate substrates to compare their kinetic parameters.

NMR-Based Enzyme Kinetic Assay

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for real-time, continuous monitoring of enzymatic reactions without the need for chromogenic substrates or coupled assays.

Principle: By acquiring a series of NMR spectra over time, the disappearance of substrate signals and the appearance of product signals can be quantified simultaneously, providing a detailed view of the reaction progress.

Materials:

  • Purified enzyme

  • Substrate solutions (mono- and polyglutamylated folates)

  • NMR buffer (e.g., phosphate buffer in D₂O to provide a lock signal, pH adjusted)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, prepare a reaction mixture containing the NMR buffer, a known concentration of the folate substrate, and any other necessary cofactors.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature. Optimize the spectrometer parameters (e.g., shimming, pulse calibration) for the sample.

  • Acquisition of Initial Spectrum: Acquire a reference spectrum of the substrate before adding the enzyme. This will serve as the t=0 time point.

  • Initiation of Reaction: Carefully add a small, predetermined amount of the enzyme to the NMR tube. Mix gently but thoroughly.

  • Time-Course Data Acquisition: Immediately begin acquiring a series of 1D NMR spectra at regular time intervals. The duration and number of scans for each spectrum will depend on the reaction rate and the concentration of the species being monitored.

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Integrate the characteristic signals for the substrate and product in each spectrum.

    • Convert the integral values to concentrations using a suitable internal standard or by assuming the total concentration of substrate and product is constant.

    • Plot the concentrations of substrate and product as a function of time to obtain reaction progress curves.

    • Determine the initial reaction velocity (v₀) from the initial slope of the product formation curve or substrate depletion curve.

    • Repeat the experiment with varying initial substrate concentrations.

    • Determine K_m and V_max by fitting the initial velocity data to the Michaelis-Menten equation.

  • Comparison: Perform the experiments with both mono- and polyglutamylated folates to compare their kinetic profiles.

Visualizing Metabolic and Experimental Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Folate_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Folate_mono Folate (Monoglutamate) Folate_poly Folate (Polyglutamate) Folate_mono->Folate_poly FPGS DHF_poly DHF (Polyglutamate) Folate_poly->DHF_poly TS THF_poly THF (Polyglutamate) DHF_poly->THF_poly DHFR CH2THF_poly 5,10-CH2-THF (Polyglutamate) THF_poly->CH2THF_poly SHMT Amino_acid_metabolism Amino Acid Metabolism THF_poly->Amino_acid_metabolism CH3THF_poly 5-CH3-THF (Polyglutamate) CH2THF_poly->CH3THF_poly MTHFR DNA_synthesis DNA Synthesis CH2THF_poly->DNA_synthesis CH3THF_poly->Amino_acid_metabolism

Caption: Folate metabolism pathway highlighting key enzymes.

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrates (Mono- & Poly-), & Buffers Reaction Initiate Reaction & Monitor (Spectrophotometer or NMR) Reagents->Reaction Calc_V0 Calculate Initial Velocity (v₀) Reaction->Calc_V0 Vary_S Vary Substrate Concentration Vary_S->Reaction MM_Plot Plot v₀ vs. [S] (Michaelis-Menten) Calc_V0->MM_Plot Determine_Params Determine Km, Vmax, kcat, kcat/Km MM_Plot->Determine_Params

Caption: General workflow for an enzyme kinetic assay.

References

A Head-to-Head Comparison of Analytical Methods for FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of FA-Glu-Glu-OH (Folate-gamma-glutamyl-glutamate), the selection of an appropriate analytical method is paramount for obtaining accurate and reliable data. This guide provides a comprehensive head-to-head comparison of the two most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is based on established methods for closely related folate compounds, offering a robust framework for the analysis of this compound.

Quantitative Performance Comparison

The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes the typical performance characteristics of HPLC and LC-MS/MS for the analysis of folate derivatives, which are analogous to this compound.

Performance MetricHPLC with UV/Fluorescence DetectionLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 1.0 ng/mL[1]
Linear Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude
Accuracy (% Recovery) 85 - 115%[2]90 - 110%
Precision (%RSD) < 15%[2]< 10%
Specificity Moderate to Good (potential for interferences)Excellent (high selectivity from mass transitions)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of folate-like compounds.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is a robust and cost-effective technique for the quantification of folates.

1. Sample Preparation (from Biological Matrix):

  • Enzymatic Digestion: To liberate this compound from potential protein binding and to deconjugate any higher polyglutamates, treatment with a protease and a γ-glutamyl hydrolase (conjugase) is often necessary.

  • Solid-Phase Extraction (SPE): The digested sample is then passed through a solid-phase extraction cartridge (e.g., C18 or anion exchange) to remove interfering matrix components.

  • Elution and Reconstitution: The analyte is eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is reconstituted in the mobile phase for injection.

2. HPLC-UV/Fluorescence Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]

  • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous phase (e.g., phosphate buffer, pH 6.4) and gradually increasing the organic phase (e.g., methanol or acetonitrile).[2]

  • Flow Rate: A typical flow rate is 0.7 - 1.0 mL/min.[2]

  • Detection:

    • UV Detection: Monitoring at approximately 280 nm.[2]

    • Fluorescence Detection: For enhanced sensitivity of reduced folates, fluorescence detection can be used (e.g., excitation at 290 nm and emission at 360 nm). A pre-column or post-column pH shift may be required to optimize fluorescence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification.

1. Sample Preparation:

  • Protein Precipitation: A simple and rapid approach where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

  • Centrifugation: The mixture is centrifuged, and the supernatant containing the analyte is collected.

  • Evaporation and Reconstitution: The supernatant is evaporated, and the residue is reconstituted in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A high-efficiency reversed-phase C18 column with smaller particle sizes (e.g., 100 mm x 2.1 mm, 1.7 µm) is often used for better separation and faster analysis.

  • Mobile Phase: A gradient elution with mobile phases containing volatile buffers (e.g., ammonium formate or formic acid in water and acetonitrile/methanol) is employed to ensure compatibility with the mass spectrometer.

  • Flow Rate: A lower flow rate, typically 0.2 - 0.4 mL/min, is used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for both analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Enzymatic_Digestion Enzymatic Digestion Sample->Enzymatic_Digestion SPE Solid-Phase Extraction Enzymatic_Digestion->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC Separation (C18 Column) Elution->HPLC Inject Detection UV or Fluorescence Detection HPLC->Detection Data Data Acquisition & Analysis Detection->Data LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_lcms Biological Sample Protein_Precipitation Protein Precipitation Sample_lcms->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC LC Separation (High-Efficiency C18) Evaporation->LC Inject MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data_lcms Data Acquisition & Analysis MSMS->Data_lcms

References

A Comparative Guide to the In Vivo and In Vitro Stability of Pteroyltriglutamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of pteroyltriglutamic acid, a key polyglutamated form of folate, under both in vivo and in vitro conditions. Understanding the differential stability in a living organism versus a laboratory setting is crucial for accurate experimental design, interpretation of results, and the development of folate-based therapeutics and diagnostics. This document synthesizes available experimental data to highlight the key factors influencing the molecule's integrity in these distinct environments.

Executive Summary

The stability of pteroyltriglutamic acid is fundamentally different when examined in vivo versus in vitro. In vivo, its fate is primarily dictated by enzymatic hydrolysis, where the polyglutamate chain is cleaved to facilitate absorption and metabolism. This is a controlled, biologically driven process. In contrast, in vitro stability is largely influenced by physicochemical factors such as pH, temperature, and the presence of specific enzymes in simulated biological fluids. Simple buffer solutions may not adequately model the complex enzymatic environment of a living system, leading to potentially misleading stability assessments.

Comparative Stability Data

The following table summarizes the key differences and available quantitative data on the stability and transformation of pteroyltriglutamic acid and related folate compounds.

ParameterIn Vivo Stability (in a living organism)In Vitro Stability (in a controlled, non-living environment)
Primary Mechanism of "Instability" Enzymatic hydrolysis by γ-glutamyl hydrolase (GGH) in the intestine and other tissues to form pteroylmonoglutamate.[1][2]Chemical degradation (pH, temperature-dependent) and enzymatic hydrolysis in simulated biological fluids.[3]
Key Influencing Factors - Presence and activity of GGH.[4] - Tissue-specific metabolism. - Absorption and transport processes.- pH of the medium.[3] - Temperature. - Presence of enzymes (e.g., pepsin, pancreatin) in simulated fluids.[5][6] - Buffer composition and ionic strength.[3]
Primary Transformation Product Pteroylmonoglutamic acid and other folate monoglutamates.Pteroylmonoglutamic acid (in the presence of GGH), and various degradation products depending on the conditions.
Illustrative Quantitative Data Following an oral dose of pteroylmonoglutamic acid, the time to peak plasma concentration of its metabolite, 5-methyltetrahydrofolic acid, is approximately 171 ± 9 minutes, indicating a multi-step metabolic process.[7][8]The hydrolysis of pteroyltriglutamate by pig intestinal brush-border vesicles (an in vitro model of intestinal digestion) is competitively inhibited by pteroylmonoglutamic acid with a Ki of 45 µM.[2] In simulated intestinal fluid, which contains pancreatin, enzymatic degradation of compounds can be significant.[9] In 10% rat jejunal homogenate at 37°C, the half-life of a model dipeptide was approximately 16 minutes, showcasing rapid enzymatic breakdown.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies. Below are representative protocols for assessing the in vivo and in vitro stability of pteroyltriglutamic acid.

In Vivo Stability and Metabolism Assessment in a Rodent Model

This protocol outlines a typical approach to determine the metabolic fate of pteroyltriglutamic acid following oral administration to rats.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are fasted overnight with free access to water.

  • Test Substance Administration: A solution of pteroyltriglutamic acid (e.g., 1 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into EDTA-containing tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is immediately separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Tissue Harvesting (Optional): At the end of the study, animals are euthanized, and tissues of interest (e.g., small intestine, liver) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Sample Analysis: The concentrations of pteroyltriglutamic acid and its primary metabolite, pteroylmonoglutamic acid, in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to determine key pharmacokinetic parameters, including half-life, time to maximum concentration (Tmax), and area under the curve (AUC).

In Vitro Stability Assessment in Simulated Gastrointestinal Fluids

This protocol describes a method to evaluate the stability of pteroyltriglutamic acid in environments mimicking the stomach and small intestine.

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepared according to U.S. Pharmacopeia guidelines, typically containing pepsin at a pH of around 1.2.[9]

    • Simulated Intestinal Fluid (SIF): Prepared according to U.S. Pharmacopeia guidelines, typically containing pancreatin at a pH of around 6.8.[9]

  • Incubation: A stock solution of pteroyltriglutamic acid is added to pre-warmed SGF and SIF to achieve a final concentration (e.g., 10 µg/mL). The solutions are incubated in a shaking water bath at 37°C.

  • Time-Point Sampling: Aliquots are taken from each solution at various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF and 0, 30, 60, 120, 240 minutes for SIF).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped immediately, for example, by adding a strong acid or organic solvent and placing the samples on ice.

  • Sample Analysis: The concentration of the remaining pteroyltriglutamic acid in each sample is determined by a validated analytical method, such as HPLC with UV detection or LC-MS/MS.

  • Data Analysis: The percentage of pteroyltriglutamic acid remaining at each time point is calculated relative to the initial concentration (time 0). The degradation half-life in each fluid is then calculated.

Visualizing the Stability Pathways

The following diagrams illustrate the key differences in the processing of pteroyltriglutamic acid in vivo and the typical workflow for its in vitro stability assessment.

in_vivo_vs_in_vitro_stability cluster_in_vivo In Vivo Pathway cluster_in_vitro In Vitro Assessment PteGlu3_vivo Pteroyltriglutamic Acid GGH γ-Glutamyl Hydrolase (Intestine) PteGlu3_vivo->GGH Hydrolysis PteGlu1_vivo Pteroylmonoglutamic Acid GGH->PteGlu1_vivo Absorption Absorption & Metabolism PteGlu1_vivo->Absorption PteGlu3_vitro Pteroyltriglutamic Acid Simulated_Fluids Simulated Fluids (SGF, SIF) PteGlu3_vitro->Simulated_Fluids Incubation Degradation_Products Degradation Products Simulated_Fluids->Degradation_Products Degradation Intact_PteGlu3 Intact Pteroyltriglutamic Acid Simulated_Fluids->Intact_PteGlu3 Stability

Caption: Comparison of pteroyltriglutamic acid's fate in vivo versus in vitro.

experimental_workflow cluster_protocol General Stability Assessment Workflow cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Results Start Test Compound (Pteroyltriglutamic Acid) InVivo In Vivo Model (e.g., Rat) Start->InVivo InVitro In Vitro System (e.g., SGF, SIF) Start->InVitro Sampling Time-Point Sampling InVivo->Sampling InVitro->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification PK_Parameters Pharmacokinetic Parameters (Half-life, Tmax) Quantification->PK_Parameters Degradation_Kinetics Degradation Rate / Half-life Quantification->Degradation_Kinetics

Caption: A generalized workflow for comparing in vivo and in vitro stability.

Conclusion

References

Validating the Specificity of FA-Glu-Glu-OH in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of targeted probes is paramount for generating reliable and reproducible data in cellular assays. This guide provides a comprehensive comparison of FA-Glu-Glu-OH, a folate-conjugated fluorescent probe, with relevant alternatives. It includes detailed experimental protocols and supporting data to aid in the validation of its cellular specificity.

This compound is a fluorescent probe designed to target cells that overexpress the folate receptor (FR), a common characteristic of many cancer cells. The probe consists of folic acid (FA) as the targeting moiety, a di-glutamate (Glu-Glu) linker, and a hydroxyl group, which is typically conjugated to a fluorescent dye for visualization. The specificity of this probe is crucial for its utility in applications such as fluorescence-guided surgery and targeted drug delivery.

Comparative Performance of Folate-Targeted Probes

A key alternative is EC17 , also known as Folate-FITC, which consists of folic acid linked to fluorescein isothiocyanate. Another relevant comparator is OTL38 , a folate conjugate with a near-infrared (NIR) cyanine dye. Preclinical studies have shown that OTL38 exhibits a higher signal-to-background ratio compared to EC17, which is attributed to the superior tissue penetration and lower autofluorescence of NIR dyes.

ProbeTargeting LigandLinkerFluorophoreKey Characteristics
This compound Folic AcidDi-glutamateNot intrinsically fluorescent; requires conjugationSpecificity is conferred by the folate ligand; the di-glutamate linker may influence binding affinity and pharmacokinetics.
EC17 (Folate-FITC) Folic AcidEthylenediamineFluorescein (Visible Spectrum)Well-characterized; fluoresces in the visible spectrum (Ex/Em: ~490/520 nm). Subject to autofluorescence.
OTL38 Folic AcidAmino acidCyanine Dye (NIR Spectrum)Fluoresces in the near-infrared spectrum (Ex/Em: ~774/794 nm), leading to deeper tissue penetration and reduced autofluorescence. Higher signal-to-background ratio than EC17 in preclinical models.
Methotrexate (MTX) Folic Acid Analog-Not fluorescentA chemotherapeutic agent that also targets the folate receptor and can be used as a competitive inhibitor to validate the specificity of folate-targeted probes.

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, a series of experiments should be conducted to demonstrate that its cellular uptake is primarily mediated by the folate receptor.

Cellular Uptake and Visualization

This experiment aims to visualize the uptake of the fluorescently labeled this compound in cells with varying levels of folate receptor expression.

Protocol:

  • Cell Culture: Culture folate receptor-positive (FR+) cells (e.g., KB, HeLa, L1210A) and folate receptor-negative (FR-) cells (e.g., MM.1S) in appropriate media.

  • Probe Preparation: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration (e.g., 200 nM).

  • Cell Incubation: Suspend FR+ and FR- cells at a concentration of 1 x 10^6 cells/mL in media containing the fluorescent probe.

  • Incubation: Incubate the cells at 37°C for 1-4 hours.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Resuspend the cells in PBS and visualize them using a fluorescence microscope or a flow cytometer.

Expected Outcome: FR+ cells should exhibit significantly higher fluorescence intensity compared to FR- cells, indicating specific uptake.

Competitive Binding Assay

This assay confirms that the uptake of this compound is specifically mediated by the folate receptor.

Protocol:

  • Cell Preparation: Prepare suspensions of FR+ cells as described above.

  • Competition: Pre-incubate a subset of the FR+ cells with a high concentration of free folic acid (e.g., 10 µM) for 30-60 minutes at 37°C before adding the fluorescent probe. This will block the folate receptors.

  • Probe Incubation: Add the fluorescently labeled this compound to both the pre-incubated (blocked) and non-pre-incubated (unblocked) cells.

  • Incubation and Washing: Follow the incubation and washing steps as described in the cellular uptake protocol.

  • Analysis: Quantify the fluorescence intensity of the cells using flow cytometry.

Expected Outcome: The fluorescence intensity of the cells pre-incubated with excess free folic acid should be significantly reduced compared to the unblocked cells, demonstrating competitive inhibition and confirming folate receptor-mediated uptake.

Visualizing the Workflow and Cellular Entry

To better understand the experimental process and the mechanism of cellular entry, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_incubation Probe Incubation cluster_analysis Analysis FR_pos FR+ Cells (e.g., KB, HeLa) Probe Fluorescent This compound FR_pos->Probe Competition Excess Free Folic Acid FR_pos->Competition Competitive Binding FR_neg FR- Cells (e.g., MM.1S) FR_neg->Probe Microscopy Fluorescence Microscopy Probe->Microscopy Flow_Cytometry Flow Cytometry Probe->Flow_Cytometry Competition->Probe Competitive Binding

Caption: Experimental workflow for validating the specificity of this compound.

Cellular_Uptake_Pathway cluster_cell FR+ Cell FA_Probe This compound FR Folate Receptor (FR) FA_Probe->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Cell_Membrane Cell Membrane Release Probe Release (Low pH) Endosome->Release

Caption: Receptor-mediated endocytosis of this compound.

By following these protocols and comparing the results with known folate-targeted agents, researchers can confidently validate the specificity of this compound for their cellular assays, leading to more accurate and reliable experimental outcomes.

A Comparative Analysis of FA-Glu-Glu-OH and 5-Methyltetrahydrofolate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two key folate forms, Pteroyl-γ-L-glutamyl-γ-L-glutamic acid (FA-Glu-Glu-OH) and 5-methyltetrahydrofolate (5-MTHF), reveals significant differences in their metabolic pathways, bioavailability, and immediate physiological activity. This guide provides a comprehensive comparison to inform research and drug development decisions.

This comparison guide delves into the fundamental characteristics, metabolic fate, and physiological effects of this compound, a polyglutamated form of folic acid, and 5-MTHF, the primary biologically active form of folate. Understanding the distinctions between these two compounds is crucial for their application in research and the development of therapeutic agents.

At a Glance: Key Differences

FeatureThis compound (Pteroyl-γ-L-glutamyl-γ-L-glutamic acid)5-Methyltetrahydrofolate (5-MTHF)
Chemical Structure Folic acid with two glutamic acid residues (diglutamate)The methylated, active form of folic acid (monoglutamate)
Metabolic State Prodrug; requires enzymatic conversion to become active.Biologically active form; readily available for cellular processes.
Absorption Requires hydrolysis by Glutamate Carboxypeptidase II (GCPII) to a monoglutamate form before absorption.Directly absorbed as a monoglutamate.
Bioavailability Generally lower and more variable than monoglutamate forms.High bioavailability; not significantly affected by genetic polymorphisms in the MTHFR enzyme.
Immediate Effect Delayed; dependent on the efficiency of enzymatic conversion.Rapid; can be directly utilized in metabolic pathways.

Metabolic Pathways: A Tale of Two Folates

The metabolic pathways of this compound and 5-MTHF diverge significantly, primarily due to their structural differences.

This compound , as a polyglutamated folate, must first undergo a critical enzymatic step in the small intestine. The enzyme Glutamate Carboxypeptidase II (GCPII) , located on the brush border of intestinal cells, cleaves the extra glutamic acid residues, converting the diglutamate into a monoglutamate form, which is folic acid.[1][2] This folic acid is then absorbed and must be further metabolized within the cell to its active form, tetrahydrofolate (THF), and subsequently to 5-MTHF. This multi-step conversion can be a rate-limiting factor in its ultimate bioavailability and physiological utility.

In stark contrast, 5-MTHF is the predominant form of folate found in circulation and is the direct, biologically active form.[3] It does not require enzymatic conversion for its activity and can be directly taken up by cells and utilized in vital one-carbon metabolism pathways, such as the conversion of homocysteine to methionine.[3]

cluster_0 This compound Pathway cluster_1 5-MTHF Pathway This compound This compound Folic Acid (Monoglutamate) Folic Acid (Monoglutamate) This compound->Folic Acid (Monoglutamate) GCPII (Intestine) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Folic Acid (Monoglutamate)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate 5-MTHF_path1 5-MTHF 5,10-Methylenetetrahydrofolate->5-MTHF_path1 MTHFR One-Carbon Metabolism_shared One-Carbon Metabolism (e.g., Methionine Synthesis) 5-MTHF_path1->One-Carbon Metabolism_shared Utilization 5-MTHF_ingested 5-MTHF (Ingested) Cellular Uptake Cellular Uptake 5-MTHF_ingested->Cellular Uptake One-Carbon Metabolism One-Carbon Metabolism Cellular Uptake->One-Carbon Metabolism

Figure 1: Metabolic pathways of this compound and 5-MTHF.

Bioavailability and Efficacy: A Clear Advantage for 5-MTHF

Clinical studies comparing folic acid and 5-MTHF have shown that 5-MTHF leads to a greater increase in plasma folate levels and is more effective at lowering homocysteine levels, a key marker for various health conditions.

Study ParameterFolic Acid (Monoglutamate Precursor to this compound's active form)5-MTHFReference
Peak Plasma Concentration Slower to peakFaster to peak[4]
Area Under the Curve (AUC) LowerHigher[4]
Effect on Plasma Folate Effective at increasing levelsMore effective at increasing levels[5]
Effect on Homocysteine Effective at lowering levelsMore effective at lowering levels[6]
Influence of MTHFR Polymorphism Efficacy can be reduced in individuals with MTHFR gene mutations.Efficacy is largely unaffected by MTHFR polymorphisms.[4]

Experimental Protocols

Protocol for Assessing Folate Bioavailability: A Randomized Controlled Trial

This protocol outlines a typical design for a clinical trial comparing the bioavailability of different folate forms.

Start Start Recruitment Recruit Healthy Volunteers Start->Recruitment Randomization Randomize into Treatment Groups Recruitment->Randomization Group_A Group A: This compound Supplement Randomization->Group_A Group_B Group B: 5-MTHF Supplement Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Intervention Administer Supplements Daily for a Defined Period (e.g., 12 weeks) Group_A->Intervention Group_B->Intervention Group_C->Intervention Blood_Sampling Collect Blood Samples at Baseline and Regular Intervals Intervention->Blood_Sampling Analysis Analyze Plasma and Red Blood Cell Folate Concentrations Analyze Plasma Homocysteine Levels Blood_Sampling->Analysis Data_Comparison Compare Changes from Baseline Between Groups Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Ingestion Ingestion FA_Glu_Glu_OH This compound Ingestion->FA_Glu_Glu_OH 5_MTHF 5-MTHF Ingestion->5_MTHF Hydrolysis Intestinal Hydrolysis (GCPII) FA_Glu_Glu_OH->Hydrolysis Cellular_Uptake Direct Cellular Uptake 5_MTHF->Cellular_Uptake Absorption Absorption as Monoglutamate Hydrolysis->Absorption Metabolic_Conversion Cellular Metabolic Conversion (DHFR, MTHFR) Absorption->Metabolic_Conversion Cellular_Utilization Cellular Utilization (One-Carbon Metabolism) Metabolic_Conversion->Cellular_Utilization Cellular_Uptake->Cellular_Utilization

References

Comparative Substrate Efficiency for Dihydrofolate Reductase: A Focus on Folic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Kinetic Parameters of DHFR Substrates

The efficiency of an enzyme's catalysis is best described by its Michaelis-Menten constant (Km) and catalytic rate (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for Dihydrofolate and Folic Acid with DHFR from various sources.

SubstrateEnzyme SourceKm (μM)kcat (s⁻¹) or VmaxCatalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹)
Dihydrofolate (DHF) Human (recombinant)0.05[1]--
Drosophila melanogaster0.3[2]--
Mycobacterium tuberculosis1.6 ± 0.4[3]1.6 ± 0.1 s⁻¹[3]1.0
Folic Acid (FA) Human (liver)0.5[1]Extremely low activitySignificantly lower than DHF
Rat (liver)1.8[1]850 times slower than with DHF[1]Significantly lower than DHF

Note: Direct comparison of Vmax and kcat across different studies can be challenging due to variations in experimental conditions. However, the data consistently demonstrates that Dihydrofolate is a significantly more efficient substrate for DHFR than Folic Acid.

The Significance of Polyglutamylation

While quantitative kinetic data for FA-Glu-Glu-OH remains elusive, the polyglutamation of folates is a critical biological process. Within the cell, folates are converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase. These polyglutamated folates are the preferred substrates for most folate-dependent enzymes and are retained more effectively within the cell. Although specific kinetic parameters are not available, it is suggested that the polyglutamate tail enhances the binding affinity of folate substrates to DHFR.

Experimental Protocols: DHFR Activity Assay

The determination of DHFR kinetic parameters is typically performed using a spectrophotometric assay. This method continuously monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the folate substrate.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) or Folic Acid (FA) stock solution

  • NADPH stock solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (typically in the range of 100-200 μM), and varying concentrations of the folate substrate (DHF or FA).

  • Enzyme Addition: The reaction is initiated by the addition of a small, known amount of purified DHFR enzyme to the reaction mixture.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is used for analysis.

  • Data Analysis: The initial reaction velocities (rates) are plotted against the corresponding substrate concentrations. The Michaelis-Menten equation is then fitted to the data to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [Enzyme]).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DHFR_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Binds NADPH NADPH NADPH->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Releases NADP NADP+ DHFR->NADP Releases

Caption: Enzymatic reaction pathway of Dihydrofolate Reductase (DHFR).

DHFR_Assay_Workflow start Start: Prepare Reagents prepare_mix Prepare Reaction Mixture (Buffer, NADPH, Substrate) start->prepare_mix add_enzyme Initiate Reaction with DHFR prepare_mix->add_enzyme measure_abs Monitor Absorbance at 340 nm add_enzyme->measure_abs plot_data Plot Rate vs. [Substrate] measure_abs->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params end End: Kinetic Parameters Obtained determine_params->end

Caption: Experimental workflow for determining DHFR kinetic parameters.

References

A Comparative Guide to the Membrane Transport of Folic Acid and FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular uptake mechanisms of folic acid (FA), a vital B vitamin, and its di-glutamated conjugate, FA-Glu-Glu-OH. Understanding the differences in their membrane transport is crucial for research in nutrient absorption, drug delivery, and the development of antifolate therapeutics.

Introduction to Folic Acid Transport

The cellular uptake of folates is a complex process mediated by three primary transport systems:

  • Reduced Folate Carrier (RFC): A bidirectional anion exchanger that is a major route for folate transport into most mammalian cells at a physiological pH of 7.4.[1][2]

  • Proton-Coupled Folate Transporter (PCFT): A high-affinity transporter that functions optimally in acidic environments (pH 5.5-5.8) and is the primary mechanism for intestinal folate absorption.[2][3][4]

  • Folate Receptors (FRα and FRβ): High-affinity binding proteins that internalize folates via receptor-mediated endocytosis.[1][5]

Folic acid, the monoglutamate form of the vitamin, is a substrate for all three of these transport systems.[3][6]

The Structural Difference: Folic Acid vs. This compound

The key difference between the two molecules lies in their glutamate content. Folic acid is a monoglutamate. This compound, also known as pteroyl-γ-L-glutamyl-γ-L-glutamic acid, is a polyglutamated folate, specifically a di-glutamate. This addition of glutamate residues significantly alters its interaction with membrane transporters.

Comparative Analysis of Membrane Transport Mechanisms

The addition of glutamate moieties to the folic acid structure fundamentally changes its transport properties. While folic acid is readily transported into cells, this compound is generally considered membrane-impermeable to the primary carrier-mediated pathways.

Key Differences in Transporter Substrate Specificity:

  • PCFT and RFC: Both the Proton-Coupled Folate Transporter and the Reduced Folate Carrier are highly specific for the monoglutamate forms of folates.[2][7] Polyglutamated folates, such as this compound, are not recognized as substrates by these carriers.[2][8] In the context of dietary folate absorption, polyglutamates must first be hydrolyzed to monoglutamates by the enzyme glutamate carboxypeptidase II in the intestine before they can be absorbed via PCFT.[5][7]

  • Folate Receptors (FRs): The interaction of polyglutamated folates with FRs is more complex. For a molecule to be recognized by FRα, selective conjugation at the γ-carboxyl group of the terminal glutamate of folic acid is crucial.[9] While there is no direct experimental data found for the binding affinity of this compound to folate receptors, it is known that folate-peptide conjugates can bind to FRα, and in some cases, with enhanced affinity.[10][11] However, without specific studies on this compound, its transport via FR-mediated endocytosis remains speculative.

The following diagram illustrates the differential transport pathways of Folic Acid and this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid Folic Acid RFC RFC Folic Acid->RFC PCFT PCFT Folic Acid->PCFT FR FR Folic Acid->FR This compound This compound This compound->RFC No Transport This compound->PCFT No Transport This compound->FR Potential Binding Folic Acid_in Folic Acid RFC->Folic Acid_in PCFT->Folic Acid_in Endosome Endosome FR->Endosome Endosome_poly Endosome FR->Endosome_poly Endosome->Folic Acid_in Release FA-Glu-Glu-OH_in This compound Endosome_poly->FA-Glu-Glu-OH_in Potential Release cluster_workflow Experimental Workflow A Culture Cells to Confluence B Wash Cells with Uptake Buffer (pH 7.4 or pH 5.5) A->B C Add Radiolabeled Substrate ([3H]-Folic Acid or Radiolabeled this compound) B->C D Incubate at 37°C C->D E Terminate Uptake with Cold Buffer Wash D->E F Lyse Cells E->F G Quantify Radioactivity (Scintillation Counting) F->G H Determine Protein Concentration F->H I Calculate Specific Uptake (pmol/mg protein) G->I H->I J Compare Uptake of Folic Acid vs. This compound I->J

References

A Comparative Guide to Pteroyltriglutamic Acid and Other Polyglutamated Folate Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with folates, the choice of an appropriate analytical standard is critical for accurate quantification and reliable experimental outcomes. This guide provides a comprehensive comparison of pteroyltriglutamic acid (PteGlu3) with other polyglutamated folate standards, supported by experimental data and detailed methodologies.

Introduction to Polyglutamated Folates

Folates are a class of water-soluble B vitamins essential for numerous metabolic processes, including one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids.[1] In biological systems, folates predominantly exist as polyglutamates, where a chain of glutamic acid residues is attached to the pteroyl moiety.[1] The length of this polyglutamate tail can vary, significantly influencing the folate's affinity for enzymes, its subcellular localization, and its overall metabolic stability.[2] Pteroyltriglutamic acid, with three glutamate residues, represents a key intermediate in this metabolic chain and is often used as an analytical standard.

Performance Comparison of Polyglutamated Folate Standards

The selection of a folate standard is dictated by the specific requirements of the analytical method and the biological matrix being studied. Key performance indicators for these standards include purity, stability, and chromatographic behavior.

Purity and Characterization

The purity of analytical standards is paramount for accurate calibration and quantification. Commercially available folate standards, including pteroyltriglutamic acid, are typically characterized by a suite of analytical techniques to ensure their identity and purity.

Table 1: Typical Purity Specifications for Folate Standards

ParameterPteroylmonoglutamic Acid (Folic Acid)Pteroylpolyglutamates (General)
Purity by HPLC >95% to >99%Typically >95%
Identification Conforms to structure by NMR and Mass SpectrometryConfirmed by Mass Spectrometry and comparison to literature data
Water Content 5% - 8.5%Variable, specified on Certificate of Analysis
Appearance Yellow to orange-yellow crystalline powderYellowish to orange powder or crystals

Note: Data compiled from various sources providing typical specifications for commercially available standards.[3][4][5]

Stability of Folate Standards

Folates are notoriously unstable molecules, susceptible to degradation by light, heat, oxygen, and extreme pH.[6] The stability of polyglutamated folate standards is a critical consideration for both storage and experimental handling.

Key Stability Considerations:

  • pH: Folates are generally most stable at neutral or slightly alkaline pH.[7][8] Acidic conditions can lead to the degradation of reduced folates like tetrahydrofolate.[7]

  • Temperature: Elevated temperatures accelerate the degradation of all folates. For long-term storage, temperatures of -20°C or lower are recommended.[9]

  • Light: Folate solutions are sensitive to light and should be protected from exposure to prevent photodegradation.[10]

  • Oxidation: The presence of antioxidants, such as ascorbic acid or 2-mercaptoethanol, is crucial in solutions to prevent the oxidation of reduced folate species.[11]

While specific comparative stability data for a full range of pteroylpolyglutamates under identical conditions is limited in the literature, it is generally understood that the stability profile is influenced by the pteridine ring structure and the length of the glutamate chain.

Chromatographic Performance

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of folates. The length of the polyglutamate chain significantly impacts the retention behavior of these compounds.

Table 2: Comparative Chromatographic Behavior of Pteroylpolyglutamates

Folate StandardTypical HPLC Retention Time (min)Column TypeMobile Phase ConditionsReference
Pteroylmonoglutamic Acid (PteGlu1)Varies significantly with methodC18, Phenyl-HexylGradient elution with acetonitrile and an acidic buffer (e.g., phosphate or formate buffer)[12][13]
Pteroyldiglutamic Acid (PteGlu2)Longer than PteGlu1C18, Phenyl-HexylGradient elution with acetonitrile and an acidic buffer[12]
Pteroyltriglutamic Acid (PteGlu3) Longer than PteGlu2C18, Phenyl-HexylGradient elution with acetonitrile and an acidic buffer[12]
Pteroylpentaglutamic Acid (PteGlu5)Longer than PteGlu3C18, Phenyl-HexylGradient elution with acetonitrile and an acidic buffer[12]
Pteroylheptaglutamic Acid (PteGlu7)Longest retention time in the seriesC18, Phenyl-HexylGradient elution with acetonitrile and an acidic buffer[12]

Note: Retention times are relative and highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, flow rate, and temperature). The general trend is that retention time on reversed-phase columns increases with the number of glutamate residues due to increased hydrophobicity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate analysis of pteroylpolyglutamates. Below are representative protocols for sample preparation and HPLC/LC-MS analysis.

Protocol 1: Extraction of Folates from Biological Samples

This protocol outlines a general procedure for extracting folates from cellular materials, such as red blood cells or tissue samples.

  • Homogenization: Homogenize the sample in an extraction buffer (e.g., 50 mM CHES buffer, pH 7.85, containing 10 g/L ascorbic acid and 0.2 M 2-mercaptoethanol) to release intracellular folates.

  • Heat Treatment: Heat the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes, particularly γ-glutamyl hydrolase (conjugase), which can alter the polyglutamate chain length.

  • Enzymatic Deconjugation (Optional): If the goal is to measure total folate, the polyglutamate chains must be cleaved to the monoglutamate form. This is achieved by treating the extract with a conjugase enzyme (e.g., from hog kidney or human plasma) at 37°C for 2-4 hours.

  • Purification: Centrifuge the extract to remove precipitated proteins and other cellular debris. The supernatant can be further purified using solid-phase extraction (SPE) with an anion exchange or affinity chromatography cartridge.

Protocol 2: HPLC Analysis of Pteroylpolyglutamates

This protocol describes a typical HPLC method for the separation and quantification of different pteroylpolyglutamates.

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. For enhanced sensitivity and specificity, coupling to a mass spectrometer (LC-MS/MS) is recommended.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: An aqueous buffer, typically 50 mM potassium phosphate, with the pH adjusted to the acidic range (e.g., pH 3.5).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the polyglutamates, with the longer chain polyglutamates eluting later.

  • Detection:

    • UV Detection: At approximately 280 nm.

    • Fluorescence Detection: For reduced folates, with excitation and emission wavelengths around 295 nm and 365 nm, respectively.

    • Mass Spectrometry (MS): Provides the highest specificity and allows for the use of stable isotope-labeled internal standards for accurate quantification.[1]

Visualizing Key Processes

To aid in the understanding of folate metabolism and analysis, the following diagrams have been generated using Graphviz.

Folate_Metabolism cluster_absorption Intestinal Absorption cluster_cellular_metabolism Cellular Metabolism PteGlun Dietary Folate (Pteroylpolyglutamates) GCPII Glutamate Carboxypeptidase II PteGlun->GCPII Hydrolysis PteGlu1 Pteroylmonoglutamate THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) PteGlu1->DHF Reduction GCPII->PteGlu1 One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->One_Carbon_Metabolism FPGS Folylpolyglutamate Synthetase (FPGS) THF->FPGS Glutamation DHF->THF DHFR DHFR DHFR One_Carbon_Metabolism->THF THF_Glun THF Polyglutamates FPGS->THF_Glun

Caption: Simplified overview of folate absorption and metabolism.

Folate_Analysis_Workflow start Biological Sample (e.g., Plasma, Tissue) extraction Extraction in Buffer with Antioxidants start->extraction heat_inactivation Heat Inactivation of Endogenous Enzymes extraction->heat_inactivation deconjugation Enzymatic Deconjugation (Optional, for Total Folate) heat_inactivation->deconjugation purification Purification (e.g., SPE) deconjugation->purification analysis HPLC or LC-MS/MS Analysis purification->analysis quantification Quantification against Polyglutamated Standards analysis->quantification

Caption: General experimental workflow for folate analysis.

Conclusion

The selection of an appropriate polyglutamated folate standard is a critical step in ensuring the accuracy and reliability of research findings in folate-related studies. Pteroyltriglutamic acid serves as a valuable standard, representing a key physiological form of folate. Researchers must consider the purity, stability, and chromatographic properties of their chosen standards in the context of their specific experimental design. By employing robust and well-validated analytical methods, the scientific community can continue to advance our understanding of the vital role of folates in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of FA-Glu-Glu-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of FA-Glu-Glu-OH, a dipeptide derivative, ensuring compliance with safety protocols and regulatory standards.

Understanding the Compound: this compound

This compound is a dipeptide composed of two L-glutamic acid units. While specific toxicological data for this compound is not extensively documented, its structural similarity to other amino acid derivatives necessitates careful handling and disposal to mitigate any potential hazards. As a general precaution, it should be treated as a chemical substance with the potential for irritation, and personnel should adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (to prevent skin and eye contact.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or chemical goggles
Hand Protection Nitrile gloves
Body Protection Laboratory coat

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to prevent environmental contamination and ensure the safety of all laboratory personnel.

1. Waste Segregation and Collection:

  • Do not dispose of this compound, or any solutions containing it, down the drain.[1]

  • All solid waste, including any unused this compound powder and contaminated items such as weighing paper or disposable spatulas, should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous solutions of this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name: "this compound Waste."

  • Include the primary hazard associated with the waste (e.g., "Chemical Waste for Incineration").

  • Ensure the date of waste generation is clearly marked on the label.

3. Storage of Chemical Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • The storage area should have secondary containment to prevent the spread of any potential spills.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Provide the EHS office with a complete inventory of the waste being disposed of.

  • Follow all institutional and local regulations for the final disposal of the chemical waste, which is typically handled by a licensed hazardous waste disposal company.[2]

Emergency Procedures in Case of a Spill

In the event of an accidental spill of this compound, follow these immediate steps:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • For solid spills , carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills , absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbent material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Container A->B Do NOT dispose down the drain C Label Container Accurately: 'this compound Waste' B->C D Seal Container Tightly C->D E Store in Designated, Ventilated Chemical Waste Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Provide Waste Inventory to EHS F->G H Professional Disposal via Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling FA-Glu-Glu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FA-Glu-Glu-OH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (Folic acid-γ-glutamyl-glutamic acid). The following procedures are based on the safety profiles of its constituent components, Folic Acid and L-Glutamic acid, in the absence of a specific Safety Data Sheet (SDS) for the combined molecule.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The toxicological properties of this compound have not been fully investigated, and therefore, caution is advised.[1]

Summary of Recommended PPE

PPE TypeSpecificationPurpose
Eye Protection Safety glasses with side-shieldsTo prevent eye contact with dust or splashes.
Hand Protection Nitrile or latex glovesTo avoid skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatTo protect clothing and skin from potential contamination.
Respiratory Protection Dust mask or respirator (e.g., N95)Recommended when handling the powder form to avoid inhalation of dust particles.
Operational Plan: Safe Handling Procedures
  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Avoidance of Contamination : Prevent contact with skin, eyes, and clothing. Avoid breathing dust.

  • Spill Management : In case of a spill, use appropriate tools to carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations. As it is a non-hazardous compound in its components, it can typically be disposed of as chemical waste. However, it is imperative to consult your institution's specific waste disposal protocols. Do not let the product enter drains.

Visualizing Safety Protocols

The following diagrams illustrate the recommended workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckForm Is the compound in powder form? Start->CheckForm WearBasicPPE Wear Standard PPE: - Safety Glasses - Lab Coat - Gloves CheckForm->WearBasicPPE No AddRespiratory Add Respiratory Protection (e.g., Dust Mask) CheckForm->AddRespiratory Yes Proceed Proceed with Handling WearBasicPPE->Proceed AddRespiratory->WearBasicPPE

Diagram 1: Personal Protective Equipment (PPE) Selection Workflow for handling this compound.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Receive this compound Handle Handle in Well-Ventilated Area (Fume Hood Recommended) Start->Handle UsePPE Utilize Appropriate PPE (Gloves, Goggles, Lab Coat) Handle->UsePPE CollectWaste Collect Waste Material & Contaminated PPE UsePPE->CollectWaste CheckRegs Consult Institutional & Local Disposal Regulations CollectWaste->CheckRegs Dispose Dispose as Chemical Waste CheckRegs->Dispose

Diagram 2: Logical workflow for the handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.